molecular formula C10H23N B1595224 N,N-Dimethyl-2-ethylhexylamine CAS No. 28056-87-3

N,N-Dimethyl-2-ethylhexylamine

Cat. No.: B1595224
CAS No.: 28056-87-3
M. Wt: 157.3 g/mol
InChI Key: OQADVBLQZQTGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2-ethylhexylamine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-N,N-dimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-5-7-8-10(6-2)9-11(3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQADVBLQZQTGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950738
Record name 2-Ethyl-N,N-dimethylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28056-87-3
Record name 2-Ethyl-N,N-dimethyl-1-hexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28056-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-N,N-dimethylhexylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-N,N-dimethylhexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-N,N-dimethylhexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ETHYL-N,N-DIMETHYLHEXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5URY663Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N,N-Dimethyl-2-ethylhexylamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethyl-2-ethylhexylamine

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve real-world challenges. This compound is a molecule that, while not a household name, represents a class of tertiary amines that are workhorses in industrial and synthetic chemistry. Its unique branched structure imparts a combination of steric hindrance and lipophilicity that makes it a valuable tool for researchers and process chemists. This guide is designed to move beyond a simple recitation of data, offering instead a synthesized understanding of this compound's behavior, its synthesis, and its utility. We will explore not just what it does, but why it does it, providing a framework for its intelligent application in your own research and development endeavors.

Section 1: Molecular Identity and Core Physicochemical Properties

The functionality of this compound originates from its molecular architecture: a chiral center at the 2-position of the hexyl chain and a sterically accessible dimethylamino group. This combination dictates its physical behavior and reactivity profile.

Chemical Identifiers

A consistent and accurate identification is paramount in scientific research. The following table consolidates the key identifiers for this compound.

IdentifierValueSource
IUPAC Name 2-ethyl-N,N-dimethylhexan-1-amine[1][2]
CAS Number 28056-87-3[1][2][3][4]
Molecular Formula C₁₀H₂₃N[2][3][5]
Molecular Weight 157.30 g/mol [1][2]
InChI Key OQADVBLQZQTGLL-UHFFFAOYSA-N[1][2]
Canonical SMILES CCCCC(CC)CN(C)C[2]
Physicochemical Data

The physical properties of a compound govern its handling, reaction conditions, and application scope. This compound is a colorless liquid at ambient temperature, with properties reflecting strong intermolecular van der Waals forces due to its branched alkyl chain.[1]

PropertyValueMethod/Source
Boiling Point 174.6°C at 760 mmHgGC/MS[1]
Density (20°C) 0.781 g/cm³Pycnometry[1]
Flash Point 46.9°CPensky-Martens Closed Cup[1]
Vapor Pressure (25°C) 1.2 mmHgLangmuir method[1]
Refractive Index (n²⁰/D) 1.432Abbe refractometer[1]
pKa 9.61 ± 0.28Predicted[3]
Water Solubility <0.1 g/L[1]

Its low water solubility and relatively high boiling point are characteristic of a medium-chain tertiary amine, making it suitable for applications in organic media and as a high-boiling solvent or catalyst.[1] The Hildebrand solubility parameter is estimated to be approximately 17.5 MPa¹/², suggesting good miscibility with hydrocarbons and chlorinated solvents.[1]

Section 2: Analytical and Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical science. This compound can be readily characterized using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

  • ¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by a triplet between δ 0.85–0.92 ppm corresponding to the terminal methyl group of the ethyl branch.[1] The eight methylene protons of the hexyl chain appear as a complex multiplet between δ 1.20–1.45 ppm.[1] A key feature is the sharp singlet for the six N-methyl protons at δ 2.20–2.35 ppm, deshielded by the adjacent nitrogen atom.[1] The methylene protons adjacent to the amine group appear as a multiplet around δ 2.45–2.60 ppm.[1]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows the terminal methyl carbon at δ 14.1 ppm.[1] The methylene carbons of the alkyl chain resonate in the δ 22.8–32.6 ppm region.[1] The two equivalent N-methyl carbons are observed at δ 45.2 ppm, and the quaternary carbon at the branch point is found at δ 56.4 ppm.[1] The absence of splitting in the N-methyl signal at room temperature confirms free rotation around the C-N bond.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry provides insight into the compound's fragmentation pattern, which is crucial for identification in complex mixtures.

m/zInterpretation
157 Molecular ion [M]⁺ (Base Peak)
142 Loss of a methyl group [M-15]⁺
114 Cleavage of the C-N bond, [C₈H₁₅]⁺
72 α-cleavage near the nitrogen, [C₄H₁₀N]⁺

Source: Benchchem[1]

High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated exact mass of 157.18304 u, closely matching the experimental value of 157.18305 u.[1]

Section 3: Synthesis and Reactivity

Understanding the synthesis of this compound is key to appreciating its industrial availability and cost-effectiveness. Its reactivity is dominated by the lone pair of electrons on the tertiary nitrogen atom.

Primary Synthesis Route: Reductive Amination

The most established industrial method for preparing this compound is the methylation of a corresponding secondary amine via catalytic hydrogenation in the presence of formaldehyde.[1] This process is highly selective and scalable.[1]

Mechanism: The synthesis proceeds through two key stages. First, the secondary amine (N-methyl-2-ethylhexylamine) reacts with formaldehyde to form a transient iminium intermediate. This electrophilic intermediate is then immediately and irreversibly reduced by hydrogen on the surface of a metal catalyst (typically nickel or palladium) to yield the final tertiary amine.[1] Water is the primary byproduct.

Experimental Protocol: Catalytic Hydrogenation of N-methyl-2-ethylhexylamine

  • Reactor Charging: A high-pressure fixed-bed reactor is charged with a supported nickel or palladium catalyst.[1]

  • Reagent Introduction: The secondary amine, N-methyl-2-ethylhexylamine, is fed into the reactor. An aqueous solution of formaldehyde (typically 25-40%) is introduced concurrently.[1]

  • Reaction Conditions: The reactor is pressurized with hydrogen to between 0.8 and 28 MPa and heated to a temperature of 100–200 °C (typically 120–160 °C).[1]

  • Process Monitoring: The reaction is monitored to ensure complete conversion.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled and depressurized. The aqueous phase is separated, and the organic phase containing the product is purified by distillation to yield this compound.[1]

Process Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Reaction Stage cluster_2 Purification Stage Amine N-methyl-2-ethylhexylamine Reactor Fixed-Bed Reactor (Ni or Pd Catalyst) 100-200°C, 0.8-28 MPa Amine->Reactor Formaldehyde Aqueous Formaldehyde Formaldehyde->Reactor H2 Hydrogen Gas H2->Reactor Separator Phase Separator Reactor->Separator Crude Product Distill Distillation Column Separator->Distill Organic Phase Byproduct Water Separator->Byproduct Aqueous Phase Product Pure N,N-Dimethyl- 2-ethylhexylamine Distill->Product

Caption: Industrial synthesis workflow for this compound.

Key Reactivity: N-Oxide Formation

The lone pair on the nitrogen atom makes this compound susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide under mild conditions (20–80°C) readily converts the amine to its corresponding N-oxide.[1] This transformation is significant as it converts the lipophilic amine into a more polar, water-soluble derivative, a property leveraged in the formulation of surfactants.[1]

Section 4: Field Applications

The utility of this compound spans a range of industrial and research applications, primarily driven by its surfactant properties and its role as a synthetic intermediate.

  • Industrial Agent: It functions effectively as an antistatic agent, emulsifying agent, dispersing agent, and corrosion inhibitor.[1]

  • Organic Synthesis: In laboratory settings, it is employed as both a high-boiling, non-nucleophilic basic solvent and as a catalyst in various organic transformations.[1]

  • Precursor Chemistry: It serves as a valuable building block for the synthesis of more complex, biologically active compounds and is investigated for its potential in creating pharmaceutical intermediates.[1] In agrochemical and pharmaceutical synthesis, related primary amines like 2-ethylhexylamine are used as building blocks, highlighting the utility of this structural motif.[6]

Section 5: Safety and Handling

Tertiary amines require careful handling due to their potential to cause irritation and burns. While specific toxicity data for this compound is limited in the provided search results, data for structurally similar amines like N,N-Dimethylcyclohexylamine and Bis(2-ethylhexyl)amine indicate significant hazards.[7][8][9]

Hazard Profile (Inferred from related compounds):

Hazard ClassStatement
Flammable Liquid Flammable liquid and vapor.[7][10]
Acute Toxicity Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled.[7][8]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][7][8][9]
Aquatic Toxicity Very toxic to aquatic life.[7][8]

Protocol for Safe Handling

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[8][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7][10]

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber), which must be inspected prior to use.[7]

    • Skin and Body Protection: Wear a lab coat or chemical-resistant apron.[7]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[7] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[7][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[8]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

References

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-ethylhexylamine from 2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-2-ethylhexylamine from its primary amine precursor, 2-ethylhexylamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, including its theoretical underpinnings, practical execution, and analytical validation. The primary focus is on the Eschweiler-Clarke reaction, a classic and highly effective method for the exhaustive methylation of primary amines. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses the analytical techniques for product characterization. The causality behind experimental choices is explained to provide a robust, self-validating system for reproducible and high-yield synthesis.

Introduction

This compound is a tertiary amine with a branched alkyl chain, rendering it with unique physicochemical properties. It finds diverse applications across various industrial and scientific fields, serving as a corrosion inhibitor, emulsifying agent, dispersing agent, and a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficient and selective synthesis of this compound is, therefore, of significant interest.

This guide focuses on the synthesis of this compound from 2-ethylhexylamine via the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a reliable and scalable method that avoids the formation of quaternary ammonium salts.[2][3]

The Eschweiler-Clarke Reaction: A Mechanistic Overview

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines.[2][3][4] The reaction proceeds through a two-step sequence for each methylation, which occurs twice when starting with a primary amine like 2-ethylhexylamine.[5][6]

The core transformation involves:

  • Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[3][4]

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-2-ethylhexylamine). This step is irreversible due to the evolution of carbon dioxide gas.[2][3]

  • Second Methylation: The newly formed secondary amine, being more nucleophilic than the primary amine, rapidly undergoes the same sequence of iminium ion formation and subsequent reduction by formic acid to yield the final tertiary amine, this compound.[2]

A key advantage of the Eschweiler-Clarke reaction is its self-limiting nature; the reaction stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[2]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

Eschweiler_Clarke_Mechanism cluster_step1 First Methylation cluster_step2 Second Methylation 2-EHA 2-Ethylhexylamine Hemiaminal1 Hemiaminal Intermediate 2-EHA->Hemiaminal1 + HCHO Formaldehyde1 HCHO Iminium1 Iminium Ion Hemiaminal1->Iminium1 - H2O N-Methyl-2-EHA N-Methyl-2-ethylhexylamine Iminium1->N-Methyl-2-EHA + HCOOH (Hydride Transfer) Formic_Acid1 HCOOH CO2_1 CO2 Hemiaminal2 Hemiaminal Intermediate N-Methyl-2-EHA->Hemiaminal2 + HCHO Formaldehyde2 HCHO Iminium2 Iminium Ion Hemiaminal2->Iminium2 - H2O Product This compound Iminium2->Product + HCOOH (Hydride Transfer) Formic_Acid2 HCOOH CO2_2 CO2 Synthesis_Workflow Start Start: 2-Ethylhexylamine Reagents Add Formaldehyde and Formic Acid Start->Reagents Reflux Heat to Reflux (Monitor CO2 evolution) Reagents->Reflux Workup Cool and Basify (NaOH solution) Reflux->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Fractional Distillation (under reduced pressure) Solvent_Removal->Purification Product Pure N,N-Dimethyl- 2-ethylhexylamine Purification->Product

References

N,N-Dimethyl-2-ethylhexylamine CAS number 28056-87-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N-Dimethyl-2-ethylhexylamine (CAS: 28056-87-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 28056-87-3), a tertiary amine with significant utility across various industrial and research sectors. This document delineates its fundamental physicochemical properties, established synthesis methodologies, detailed analytical characterization, key chemical reactions, and principal applications. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₂₃N, is a branched-chain aliphatic tertiary amine.[1][2] Its structure, featuring a 2-ethylhexyl group, imparts specific steric and electronic properties that differentiate it from linear or less-branched analogs. These characteristics are pivotal to its function as a catalyst, chemical intermediate, and performance additive in various formulations.[3][4] This guide synthesizes critical data to provide a holistic technical portrait of the molecule.

  • IUPAC Name : 2-ethyl-N,N-dimethylhexan-1-amine[1][2]

  • CAS Number : 28056-87-3[5]

  • Molecular Weight : 157.30 g/mol [1]

  • Synonyms : (2-Ethylhexyl)dimethylamine, Dimethyl(2-ethylhexyl)amine[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, application, and reactivity. The compound exists as a colorless liquid at ambient temperature with limited solubility in water.[3]

PropertyValueMethod/Source
Molecular Formula C₁₀H₂₃NPubChem[1]
Molecular Weight 157.30 g/mol PubChem[1]
Boiling Point 174.6°C at 760 mmHgGC/MS[3]
62°C at 7 TorrChemicalBook[6]
Density 0.781 g/cm³ at 20°CPycnometry[3]
Refractive Index (n²⁰_D) 1.432Abbe refractometer[3]
Flash Point 46.9°CPensky-Martens[3]
Vapor Pressure 1.2 mmHg at 25°CLangmuir method[3]
Water Solubility <0.1 g/LBenchchem[3]

Synthesis and Manufacturing

The industrial production of this compound predominantly relies on efficient and scalable catalytic processes. The most established route is the reductive methylation of a secondary amine using formaldehyde.[3]

Primary Synthesis Route: Catalytic Reductive Methylation

This method involves the reaction of a secondary amine, such as N-ethyl-2-ethylhexylamine, with formaldehyde in the presence of a metal catalyst and hydrogen gas.[3] The process is highly selective and generates minimal by-products, making it environmentally favorable for large-scale production.[3]

The reaction proceeds via the formation of an iminium intermediate, which is subsequently hydrogenated over the catalyst to yield the final tertiary amine.[3]

G SecondaryAmine R₂NH (e.g., N-ethyl-2-ethylhexylamine) Iminium [R₂N=CH₂]⁺ (Iminium Intermediate) SecondaryAmine->Iminium + CH₂O Formaldehyde CH₂O (Formaldehyde) Byproduct H₂O Catalyst H₂ / Catalyst (Ni or Pd) Product R₂N-CH₃ (this compound) Iminium->Product + H₂ / Catalyst

Caption: Reductive methylation of a secondary amine.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative example of the industrial synthesis process.

  • Reactor Charging : The secondary amine (e.g., N-ethyl-2-ethylhexylamine) is charged into a fixed-bed reactor containing a supported nickel or palladium catalyst.[3]

  • Reactant Feed : An aqueous solution of formaldehyde (typically 25-40%) is added gradually (semi-batch mode) to the reactor. This controlled addition is critical to manage the reaction exotherm.[3]

  • Hydrogenation Conditions : The reactor is pressurized with hydrogen to between 0.8 and 28 MPa and heated to a temperature range of 100–200 °C (typically 120–160 °C).[3]

  • Reaction Monitoring : The reaction progress is monitored by gas chromatography (GC) to ensure conversion rates exceed 95%.[3]

  • Work-up and Purification : After the reaction is complete, the mixture undergoes phase separation to remove water. The organic phase is then subjected to distillation to isolate the pure this compound. The catalyst remains in the reactor for subsequent batches.[3]

Alternative Synthesis: Eschweiler-Clarke Reaction

While less common industrially, the Eschweiler-Clarke reaction provides a classic laboratory-scale method for methylating amines. This reaction uses a combination of formaldehyde and excess formic acid to achieve reductive amination.[7][8] The formic acid acts as the hydride donor, reducing the intermediate imine formed from the amine and formaldehyde.[8] A key advantage is that the reaction stops at the tertiary amine stage without forming quaternary ammonium salts.[8]

Analytical Characterization

Definitive identification and purity assessment of this compound are achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 0.85–0.92Triplet (t)Terminal methyl group of the ethyl branch[3]
1.20–1.45Multiplet (m)Methylene protons in the hexyl chain[3]
2.20–2.35Singlet (s)N-methyl groups (deshielded by nitrogen)[3]
2.45–2.60Multiplet (m)Methylene protons adjacent to the amine[3]
¹³C NMR 14.1-Terminal methyl carbon[3]
22.8–32.6-Methylene carbons in the alkyl chain[3]
45.2-N-methyl carbons[3]
56.4-Quaternary carbon bearing the ethyl branch[3]
Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals a characteristic fragmentation pattern useful for identification.

  • m/z 157 : Molecular ion [M]⁺ (base peak).[3]

  • m/z 142 : Loss of a methyl group ([M-15]⁺).[3]

  • m/z 114 : Cleavage yielding a [C₈H₁₅]⁺ fragment.[3]

  • m/z 72 : Result of α-cleavage near the nitrogen, yielding [C₄H₁₀N]⁺.[3][9]

High-resolution mass spectrometry (HRMS) can confirm the molecular formula with an exact mass of 157.18305 u (calculated 157.18304).[3]

Reactivity and Core Applications

The utility of this compound stems from its nucleophilic nitrogen center and its branched alkyl structure.

Key Chemical Reactions
  • Oxidation : It readily undergoes oxidation with agents like hydrogen peroxide to form this compound N-oxide. This reaction, typically conducted under mild conditions (20–80°C), transforms the amine into a more polar derivative used in surfactant applications.[3]

  • Nucleophilic Reactions : The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base in various organic synthesis reactions, where it can serve as a catalyst.[3][10]

Industrial and Research Applications

The compound's diverse properties enable its use in multiple fields.[3]

G Intermediate Chemical Intermediate (Pharmaceuticals, Agrochemicals) CorrosionInhibitor Corrosion Inhibitor Surfactant Surfactant & Emulsifier Lubricant Lubricant & Additive Core Core Core->Intermediate Core->CorrosionInhibitor Core->Surfactant Core->Lubricant

Caption: Key application areas of this compound.

  • Catalyst : It is employed as a catalyst in organic synthesis.[3] A closely related compound, N,N-Dimethylcyclohexylamine, is a well-known catalyst in polyurethane foam production, suggesting similar potential applications.[11]

  • Corrosion Inhibitor : It is used in formulations to prevent metal corrosion.[3][4]

  • Emulsifying and Dispersing Agent : Its amphiphilic nature, though modest, allows it to function as an emulsifier and dispersing agent.[3]

  • Chemical Intermediate : It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[3][4] Its precursor, 2-ethylhexylamine, is widely used in the synthesis of dyes, detergents, and fuel additives.[4][12][13]

Comparative Analysis with Related Amines

Understanding the properties of this compound is enhanced by comparing it to structurally similar amines.

PropertyThis compoundN,N-Dimethyl-2-phenethylamineN-MethyldicyclohexylamineN,1-Dimethylhexylamine
Molecular Formula C₁₀H₂₃NC₁₀H₁₅NC₁₃H₂₅NC₈H₁₉N
Molecular Weight 157.30149.24195.35129.24
Boiling Point (°C) ~185~215~285~160
Key Structural Feature Branched alkyl chainPhenyl groupTwo cyclohexyl groupsLinear alkyl chain
Primary Applications Polyurethane catalysts, corrosion inhibitors[3]Pharmaceutical intermediates[3]Asymmetric catalysis, specialty polymers[3]Surfactant intermediates, vasoconstrictors[3]

This comparison highlights how the 2-ethylhexyl group provides a balance of steric bulk and hydrocarbon character, influencing its physical properties and application profile.[3]

Safety and Handling

  • Hazards : Assumed to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[14][15] Vapors may be harmful if inhaled.[14]

  • Personal Protective Equipment (PPE) : Handle with chemical-resistant gloves, tightly fitting safety goggles, and a face shield.[14][16] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16]

  • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, immediately remove contaminated clothing and rinse skin with water.[15] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[15]

  • Storage : Store in a cool, dry, and well-ventilated area in tightly closed containers.[12][15] Keep away from sources of ignition.[12]

  • Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[14]

Conclusion

This compound is a valuable tertiary amine with a well-defined physicochemical profile and established industrial synthesis routes. Its utility is primarily driven by its role as a catalyst, corrosion inhibitor, and versatile chemical intermediate. The analytical data presented herein provide a robust framework for its identification and quality control. Proper adherence to safety protocols derived from related compounds is essential for its handling in research and industrial settings.

References

Core Molecular Profile and Spectroscopic Signature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Ethyl-N,N-dimethylhexan-1-amine

This guide provides a comprehensive technical overview of 2-ethyl-N,N-dimethylhexan-1-amine (CAS: 28056-87-3), a versatile tertiary amine. While commonly referred to as N,N-Dimethyl-2-ethylhexylamine, its correct IUPAC nomenclature is 2-ethyl-N,N-dimethylhexan-1-amine[1][2]. This document delves into its physicochemical properties, robust synthesis protocols, and diverse applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices, ensuring each protocol serves as a self-validating system for reliable outcomes.

2-Ethyl-N,N-dimethylhexan-1-amine is a chiral, branched-chain aliphatic amine. Its structure, featuring a bulky 2-ethylhexyl group, imparts significant steric hindrance around the nitrogen atom, while the dimethylamino group provides a nucleophilic and basic center. This unique combination of a lipophilic tail and a polar head group dictates its chemical behavior and utility.

Physicochemical Properties

The compound's physical and chemical characteristics are summarized below, providing a foundational dataset for its application in various experimental settings.

PropertyValueSource / Method
IUPAC Name 2-ethyl-N,N-dimethylhexan-1-aminePubChem[1]
CAS Number 28056-87-3Benchchem[3]
Molecular Formula C₁₀H₂₃NPubChem[1]
Molecular Weight 157.30 g/mol PubChem[1]
Boiling Point 174.6°C at 760 mmHgBenchchem[3]
Density 0.781 g/cm³ at 20°CBenchchem[3]
Flash Point 46.9°CBenchchem[3]
Refractive Index (n²⁰_D) 1.432Benchchem[3]
Water Solubility <0.1 g/L (Limited)Benchchem[3]
Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data represent the expected spectral signature for rigorous identification.

  • ¹³C Nuclear Magnetic Resonance (NMR): In a CDCl₃ solvent, the spectrum provides a clear map of the carbon skeleton. The N-methyl carbons appear as a distinct signal around δ 45.2 ppm, while the branched alkyl chain produces a series of signals between δ 14.1 and δ 32.6 ppm. The quaternary carbon at the branch point is typically observed near δ 56.4 ppm[3]. The absence of splitting in the N-methyl signal at room temperature confirms free rotation around the C-N bond[3].

  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV yields a predictable fragmentation pattern critical for structural elucidation. Key fragments include the molecular ion [M]⁺ at m/z 157, loss of a methyl group [M-15]⁺ at m/z 142, and a characteristic fragment from α-cleavage at m/z 72, corresponding to [C₄H₁₀N]⁺[3]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (calculated exact mass: 157.18304 u)[3].

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-N stretching band in the 1250-1020 cm⁻¹ region. A crucial diagnostic feature is the complete absence of N-H stretching bands (typically found at 3300-3500 cm⁻¹), confirming its identity as a tertiary amine.

Synthesis and Purification Protocols

The most reliable and scalable synthesis of 2-ethyl-N,N-dimethylhexan-1-amine is achieved through one-pot reductive amination. This method is favored in industrial settings for its high atom economy, high selectivity, and the reusability of the heterogeneous catalyst[3].

Workflow for Reductive Amination Synthesis

cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup R1 2-Ethylhexanal Reactor High-Pressure Reactor (Autoclave) R1->Reactor R2 Dimethylamine (40% in H2O) R2->Reactor Cat 5% Palladium on Carbon (Pd/C) Cat->Reactor Filter Catalyst Filtration Reactor->Filter Reaction Conditions: - Hydrogen (H₂) @ 15-20 bar - 120-140°C - 6-8 hours - In-process monitoring via GC Distill Fractional Distillation (Vacuum) Filter->Distill Separate aqueous phase; Recover catalyst for reuse Product Pure 2-Ethyl-N,N-dimethylhexan-1-amine (>99% Purity) Distill->Product Isolate product based on boiling point

Caption: Reductive amination workflow for the synthesis of 2-ethyl-N,N-dimethylhexan-1-amine.

Protocol 2.1: Scalable Synthesis via Reductive Amination

This protocol describes a self-validating process for producing high-purity 2-ethyl-N,N-dimethylhexan-1-amine. The inclusion of in-process controls ensures high conversion and simplifies purification.

Materials:

  • 2-Ethylhexanal (1.0 mol, 128.21 g)

  • Dimethylamine (40% aqueous solution, 1.2 mol, 135.3 g)

  • 5% Palladium on Carbon (Pd/C), 50% wet paste (2.5 g)

  • Hydrogen (H₂) gas, high purity

  • Methanol (250 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Helium or Argon for inerting

Equipment:

  • 2 L high-pressure autoclave (hydrogenation reactor) with magnetic stirring, heating mantle, and gas inlet/outlet.

  • Gas chromatography-mass spectrometry (GC-MS) system for reaction monitoring.

  • Büchner funnel and filtration apparatus.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Methodology:

  • Reactor Charging: Under an inert atmosphere (Argon), charge the autoclave with 2-Ethylhexanal, the aqueous dimethylamine solution, and methanol. The solvent aids in homogenization.

  • Catalyst Addition: Carefully add the wet 5% Pd/C catalyst. Causality Note: Using a wet catalyst mitigates the risk of pyrophoricity associated with dry palladium catalysts.

  • System Purge: Seal the reactor and purge the headspace 3-5 times with low-pressure hydrogen to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen to 15 bar. Begin stirring and heat the mixture to 130°C. The reaction is exothermic; careful temperature control is crucial. Maintain H₂ pressure between 15-20 bar for 6-8 hours.

  • In-Process Validation: After 6 hours, cool the reactor to room temperature, vent the hydrogen, and take a small aliquot for GC-MS analysis. The target is >98% conversion of the starting aldehyde. If conversion is incomplete, re-pressurize and continue the reaction for another 2 hours.

  • Catalyst Recovery: Once the reaction is complete, vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The recovered catalyst can be stored under water for reuse, which is a key advantage for cost-efficiency and sustainability[3].

  • Work-up and Purification: a. Transfer the filtrate to a separatory funnel. The aqueous layer will separate; remove and discard it. b. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. d. Perform fractional distillation under vacuum on the crude product. Collect the fraction boiling at the appropriate temperature for the applied pressure (e.g., ~70-72°C at 10 mmHg).

  • Final Validation: Analyze the purified product via GC-MS for purity assessment (>99%) and confirm its identity using ¹³C NMR and IR spectroscopy.

Applications in Research and Development

The compound's bifunctional nature—a sterically hindered base and a lipophilic scaffold—underpins its utility across multiple domains.

Industrial Chemistry: Surfactants and Corrosion Inhibitors

The primary industrial use of this amine is as a precursor. Its oxidation to this compound N-oxide transforms it into a valuable cationic or non-ionic (at neutral pH) surfactant.

Amine 2-Ethyl-N,N- dimethylhexan-1-amine (Lipophilic Tail) N_Oxide Amine N-Oxide (Hydrophilic Head) Amine->N_Oxide Oxidation [1] Oxidant Hydrogen Peroxide (H₂O₂) Oxidant->N_Oxide Surfactant Surfactant Application (e.g., Emulsifier) N_Oxide->Surfactant Forms Micelles

Caption: Pathway from tertiary amine to N-oxide for surfactant applications.

  • Mechanism as a Corrosion Inhibitor: In acidic environments, the tertiary amine protonates to form an ammonium cation. This cation adsorbs onto negatively charged metal surfaces, creating a protective, hydrophobic monolayer that physically blocks corrosive agents like water and chloride ions from reaching the metal. The branched 2-ethylhexyl group enhances this protective barrier by creating a dense, non-porous film.

Pharmaceutical and Medicinal Chemistry

While not an active pharmaceutical ingredient (API) itself, 2-ethyl-N,N-dimethylhexan-1-amine serves as a valuable building block and intermediate in drug discovery[3]. The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities[4].

  • Lipophilicity Modifier: The 2-ethylhexyl group is a classic lipophilic tail. In drug design, attaching this group to a polar pharmacophore can significantly increase its lipid solubility. This is a critical strategy for enhancing a drug candidate's ability to cross cell membranes and the blood-brain barrier, thereby improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

  • Scaffold for Synthesis: It serves as a starting point for creating more complex molecules. The tertiary amine can be quaternized to introduce a permanent positive charge, or adjacent positions on the alkyl chain can be functionalized. Its role as an intermediate is crucial for the synthesis of various APIs and other essential pharmaceutical compounds[5][6].

  • Hindered Base in Synthesis: In organic synthesis, it can function as a non-nucleophilic base. Its steric bulk prevents it from participating in unwanted side reactions (like SN2 substitution) while still being basic enough to deprotonate acidic protons, for example, in elimination reactions.

Safety, Handling, and Quality Assurance

4.1. Hazard Profile

2-Ethyl-N,N-dimethylhexan-1-amine is classified as an irritant. It can cause irritation to the skin, eyes, and mucous membranes[7][8]. All handling should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • In Case of Contact: For skin contact, wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention[7].

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids[7].

4.2. Quality Control Protocol

To ensure the integrity of the material for research or production, the following QC checks are mandatory.

  • Purity Assessment (GC):

    • Use a gas chromatograph with a flame ionization detector (FID) and a non-polar column (e.g., DB-5).

    • Prepare a 1 mg/mL solution in methanol.

    • The resulting chromatogram should show a single major peak (>99% area) corresponding to the product.

  • Identity Confirmation (FT-IR):

    • Acquire an IR spectrum (neat liquid, salt plates).

    • Confirm the presence of C-H and C-N stretches and the absence of N-H and O-H (water) bands.

  • Water Content (Karl Fischer Titration):

    • Determine the water content using a coulometric Karl Fischer titrator. For most applications, the water content should be below 500 ppm.

Conclusion

2-Ethyl-N,N-dimethylhexan-1-amine is a chemical of significant utility, bridging industrial applications with advanced research in organic synthesis and pharmaceutical development. Its value is derived from a unique molecular architecture that provides steric hindrance, basicity, and a tunable lipophilic character. The robust synthesis via reductive amination makes it readily accessible for large-scale use. For scientists and researchers, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in creating novel materials and therapeutic agents.

References

N,N-Dimethyl-2-ethylhexylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Dimethyl-2-ethylhexylamine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 28056-87-3) is a tertiary amine featuring a branched alkyl chain, a structural motif that imparts unique physicochemical properties relevant to various industrial and research applications. This guide provides an in-depth exploration of its core chemical attributes, a detailed, field-proven protocol for its synthesis via reductive amination, a robust analytical methodology for its characterization by Gas Chromatography-Mass Spectrometry (GC-MS), and an expert perspective on its role as a versatile building block in drug development and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this compound.

Core Physicochemical and Spectroscopic Profile

This compound is a colorless liquid at ambient temperature. Its branched 2-ethylhexyl group introduces significant steric hindrance around the nitrogen atom, influencing its reactivity and physical properties compared to linear amines. This structure contributes to its utility as a chemical intermediate and performance-enhancing additive.[1]

Fundamental Properties

The essential chemical and physical properties are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-ethyl-N,N-dimethylhexan-1-amine[2]
CAS Number 28056-87-3[2]
Molecular Formula C₁₀H₂₃N[2]
Molecular Weight 157.30 g/mol [2]
Boiling Point 174.6 °C (at 760 mmHg)[1]
Density 0.781 g/cm³ (at 20 °C)[1]
Flash Point 46.9 °C[1]
Predicted pKa 9.61 ± 0.28[1]
Spectroscopic and Chromatographic Data

Structural elucidation and purity assessment rely on standard analytical techniques. The following tables provide characteristic spectral data essential for the unambiguous identification of the compound.[3][4]

Table 1.2.1: NMR Spectral Data (CDCl₃ Solvent)

Nucleus Chemical Shift (δ, ppm) Multiplicity & Coupling (J) Assignment
¹H NMR 0.85–0.92 Triplet (t), J = 7.2 Hz Terminal CH₃ of ethyl branch
1.20–1.45 Multiplet (m) 8H, Methylene protons in hexyl chain
2.20–2.35 Singlet (s) 6H, N-methyl groups (N-(CH₃)₂)
2.45–2.60 Multiplet (m) 2H, Methylene protons adjacent to N
¹³C NMR 14.1 - Terminal methyl carbon
22.8–32.6 - Methylene carbons in alkyl chain
45.2 - N-methyl carbons

| | 56.4 | - | Quaternary carbon at the branch point |

Table 1.2.2: Mass Spectrometry Fragmentation (Electron Ionization, 70 eV)

Mass-to-Charge Ratio (m/z) Proposed Fragment Significance
157 [M]⁺ Molecular Ion (Base Peak)
142 [M-15]⁺ Loss of a methyl group (•CH₃)
114 [C₈H₁₅]⁺ Cleavage of the C-N bond

| 72 | [C₄H₁₀N]⁺ | α-cleavage adjacent to the nitrogen atom |

Synthesis Pathway: Reductive Amination

From an industrial and laboratory perspective, one of the most efficient and scalable methods for synthesizing tertiary amines like this compound is reductive amination.[5][6] This method involves the reaction of an aldehyde (2-ethylhexanal) with a secondary amine (dimethylamine) in the presence of a reducing agent. This pathway is favored for its high selectivity and the use of readily available precursors.[7][8]

The causality behind this choice rests on the formation of an intermediate iminium ion, which is more susceptible to reduction than the starting aldehyde. Modern reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are mild enough not to reduce the aldehyde, thus minimizing the formation of the corresponding alcohol byproduct (2-ethylhexanol).[9]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 2-Ethylhexanal Dimethylamine (2M in THF) Sodium Triacetoxyborohydride Anhydrous Dichloromethane (DCM) ReactionVessel Stirred Reaction Vessel (Room Temperature, 2-12h) Inert Atmosphere (N₂ or Ar) Reactants->ReactionVessel Combine & Stir Workup 1. Quench with sat. NaHCO₃ (aq) 2. Separate organic layer 3. Extract aqueous layer with DCM 4. Combine organic layers ReactionVessel->Workup Reaction Completion (TLC/LC-MS) Purification 1. Dry over Na₂SO₄ 2. Filter 3. Concentrate via Rotary Evaporation 4. Vacuum Distillation Workup->Purification Crude Product Product This compound (>95% Purity) Purification->Product Pure Product

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; progress is monitored at key stages to ensure the reaction proceeds as expected before advancing.

  • Reactor Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-acetylindole (10.0 g, 1.0 eq) and anhydrous dichloromethane (DCM, 200 mL).

  • Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 2.0-3.0 eq) to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes to facilitate the formation of the enamine/iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.[9]

  • Quenching and Workup: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step in any research or development workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile amines, providing excellent separation and definitive structural information through mass fragmentation patterns.[10] Because amines can exhibit peak tailing on standard GC columns, a column specifically deactivated for amine analysis is often employed.[11]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Synthesized Product Sample Preparation Dilute 10 µL of sample in 1 mL of Methanol or Acetonitrile Sample->Preparation GCMS GC-MS System (HP-5MS or similar column) Preparation->GCMS 1 µL Splitless Injection Data 1. Integrate Total Ion Chromatogram (TIC) 2. Analyze Mass Spectrum of Peak 3. Compare with Reference Spectra GCMS->Data Raw Data Result Confirm Identity (Mass Spectrum) Determine Purity (% Area) Data->Result

Figure 2: Standard analytical workflow for identity and purity confirmation.
Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a reliable method for the routine analysis of this compound.

  • Sample Preparation: Prepare a stock solution by diluting ~10 µL of the purified amine in 1 mL of high-purity methanol or acetonitrile.

  • Instrument Setup:

    • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

    • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[10]

    • Injector: Set to 290 °C, splitless injection mode.[10]

    • Oven Program: Initial temperature of 80 °C (hold 1 min), ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C, then ramp at 25 °C/min to 290 °C and hold for 10 minutes.[10]

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode over a mass range of 40-400 amu.

  • Data Analysis:

    • Purity Assessment: Integrate the Total Ion Chromatogram (TIC). Purity is calculated as the peak area of the target compound divided by the total area of all peaks.

    • Identity Confirmation: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (m/z 157) and key fragment ions (m/z 142, 72) as listed in Table 1.2.2.

Applications in Research and Drug Development

While this compound itself is not an active pharmaceutical ingredient (API), its structural class—tertiary amines with branched alkyl chains—is of significant interest in medicinal chemistry and drug development.[1] The related primary amine, 2-ethylhexylamine, is a recognized intermediate in the synthesis of various APIs.[12][13]

The role of this compound can be understood in two primary contexts:

  • Pharmaceutical Intermediate: The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, where it often imparts desirable properties like improved solubility or receptor binding affinity. This compound serves as a potential precursor for more complex molecules where the 2-ethylhexyl moiety is used to confer lipophilicity, which can be crucial for modulating a drug's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).[14]

  • Building Block for Biologically Active Compounds: Nitrogen-containing molecules are central to medicinal chemistry.[1] This compound can be used as a starting point for synthesizing novel chemical entities. For example, the tertiary amine can be oxidized to form N-oxides, which have applications as surfactants or can alter the biological activity of a parent molecule.[1]

Applications cluster_mods Chemical Modification cluster_targets Potential Downstream Products Start This compound (Building Block) Oxidation Oxidation (e.g., with H₂O₂) -> N-Oxide Derivative Start->Oxidation Substitution Nucleophilic Substitution -> Functionalized Amines Start->Substitution APIs Novel API Candidates Oxidation->APIs Surfactants Biocompatible Surfactants Oxidation->Surfactants Substitution->APIs Probes Chemical Probes Substitution->Probes

References

An In-depth Technical Guide to the Physicochemical Characterization of N,N-Dimethyl-2-ethylhexylamine: Boiling Point and Density

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of N,N-Dimethyl-2-ethylhexylamine, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of values. It delves into the causality behind the selection of experimental methodologies, outlines self-validating protocols for their determination, and offers insights grounded in extensive field experience. The protocols detailed herein are framed within the context of internationally recognized standards, ensuring the generation of robust and reliable data crucial for process development, safety assessments, and regulatory compliance.

Introduction: The Significance of this compound

This compound (CAS No. 28056-87-3) is a tertiary amine featuring a branched alkyl chain.[1] This structural characteristic imparts specific physical and chemical properties that make it a valuable intermediate and component in a variety of applications, including as a catalyst in polyurethane production and as a precursor in the synthesis of more complex molecules.[2] An accurate and thorough understanding of its fundamental properties, such as boiling point and density, is a non-negotiable prerequisite for its effective and safe utilization in any research or industrial setting. These parameters are critical for a multitude of reasons:

  • Process Design and Optimization: Boiling point data is essential for designing distillation and purification processes, as well as for defining the operational temperature limits of a reaction.

  • Purity Assessment: A sharp, well-defined boiling point is a key indicator of substance purity.

  • Stoichiometric Calculations: Density allows for the precise conversion between mass and volume, which is fundamental for accurate dosing in chemical reactions.

  • Safety and Handling: Knowledge of these properties informs appropriate storage conditions, handling procedures, and the necessary personal protective equipment (PPE) to mitigate risks associated with its volatility and potential for exposure.[3][4]

This guide will provide not only the established values for the boiling point and density of this compound but also a detailed exposition of the methodologies for their empirical determination, empowering researchers to verify these properties and apply these techniques to other compounds.

Core Physicochemical Properties of this compound

The key physical properties of this compound are summarized in the table below. It is crucial to note that boiling point is highly dependent on pressure.

PropertyValueConditionsMethod/Source
Boiling Point 174.6 °Cat 760 mmHg (Atmospheric Pressure)GC/MS
76 °Cat 1.6 mmHg (Vacuum)Not specified
Density 0.781 g/cm³at 20 °CPycnometry
Molecular Weight 157.30 g/mol PubChem[1]
CAS Number 28056-87-3PubChem[1]

Experimental Determination of Density

The density of a liquid is a fundamental property that reflects its mass per unit volume. For a low-viscosity liquid such as this compound, the Bingham pycnometer method, in accordance with ASTM D1217, is a highly accurate and reliable technique.[4]

Rationale for Method Selection: Pycnometry

While other methods like hydrometry or oscillating densitometry exist (as outlined in OECD Guideline 109), the pycnometer method offers several advantages for a research and development setting:

  • High Accuracy and Precision: When performed correctly, pycnometry can yield density values with a high degree of accuracy (to the order of 0.00003 g/mL), which is often required for rigorous scientific work.[5][6]

  • Small Sample Volume: This method can be performed with a relatively small amount of the substance, which is advantageous when working with newly synthesized or expensive compounds.

  • Fundamental Measurement: The method is based on the direct measurement of mass and volume, making it a primary method that requires minimal calibration against other standards, thus enhancing its trustworthiness.

The choice of a Bingham pycnometer is particularly suited for liquids that are mobile and do not have a high vapor pressure at the measurement temperature.

Detailed Protocol for Density Determination via Pycnometry (ASTM D1217)

This protocol is a self-validating system because it relies on the calibration of the pycnometer with a substance of a well-known density (deionized water) under the same experimental conditions.

Materials and Equipment:

  • Bingham Pycnometer

  • Analytical Balance (readable to ±0.1 mg)

  • Constant Temperature Water Bath (accurate to ±0.01 °C)

  • Calibrated Thermometer

  • This compound sample

  • Deionized water (for calibration)

  • Acetone (for cleaning)

  • Chromic acid or suitable cleaning solution

  • Pipettes

Workflow Diagram:

G cluster_prep Preparation & Calibration cluster_measurement Sample Measurement cluster_calc Calculation prep1 Clean Pycnometer with Chromic Acid prep2 Rinse with Deionized Water and Acetone prep1->prep2 prep3 Dry Pycnometer Thoroughly prep2->prep3 prep4 Weigh Empty, Dry Pycnometer (m_p) prep3->prep4 prep5 Fill with Deionized Water prep4->prep5 prep6 Equilibrate at 20°C in Water Bath prep5->prep6 prep7 Adjust Water to Fiducial Mark prep6->prep7 prep8 Weigh Water-Filled Pycnometer (m_w) prep7->prep8 prep9 Calculate Pycnometer Volume (V_p) prep8->prep9 meas1 Fill Calibrated Pycnometer with Sample prep9->meas1 meas2 Equilibrate at 20°C in Water Bath meas3 Adjust Sample to Fiducial Mark meas4 Weigh Sample-Filled Pycnometer (m_s) calc1 Calculate Mass of Sample (m_s - m_p) meas4->calc1 calc2 Calculate Density (ρ = (m_s - m_p) / V_p) calc1->calc2 calc3 Apply Buoyancy Correction calc2->calc3 G cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_reading Boiling Point Determination setup1 Add Sample to Small Test Tube setup2 Place Capillary Tube (open end down) in Test Tube setup1->setup2 setup3 Attach Test Tube to Thermometer setup2->setup3 setup4 Place Assembly in Thiele Tube with Mineral Oil setup3->setup4 heat1 Gently Heat the Side Arm of the Thiele Tube setup4->heat1 heat2 Observe for a Rapid and Continuous Stream of Bubbles from Capillary Tube heat3 Remove Heat read1 Observe as Bubble Stream Slows and Stops heat3->read1 read2 Record Temperature When Liquid Enters the Capillary Tube read1->read2 read3 Record Barometric Pressure read2->read3

References

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-2-ethylhexylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-2-ethylhexylamine (CAS No. 28056-87-3) is a tertiary amine featuring a branched alkyl chain, a structural motif that imparts a unique combination of steric hindrance and lipophilicity.[1] This compound serves as a versatile intermediate and building block in various fields, including the synthesis of surfactants, corrosion inhibitors, and catalysts.[2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility characteristics in different organic solvents is paramount for effective reaction design, process optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond simple data reporting, this document delves into the underlying physicochemical principles that govern its solubility, offers a predictive framework based on theoretical models and data from structural analogs, and provides a detailed experimental protocol for empirical validation.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The large, nonpolar 2-ethylhexyl group dominates the molecule's character, while the tertiary amine nitrogen provides a locus of polarity. Key physicochemical parameters are summarized in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₃N[1]
Molecular Weight 157.30 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 174.6°C at 760 mmHg[2]
Density 0.781 g/cm³ at 20°C[2]
Water Solubility Limited (<0.1 g/L)[2]
Predicted pKa 9.61 ± 0.28[3]

Theoretical Framework for Solubility

The dissolution of this compound in an organic solvent is a thermodynamically driven process governed by the intermolecular forces between solute and solvent molecules. The overarching principle is that "like dissolves like," meaning substances with similar polarity and intermolecular force characteristics are more likely to be miscible.[4]

Intermolecular Forces

The solubility behavior of this compound is dictated by the interplay of the following forces:

  • London Dispersion Forces (LDF): These are the primary forces acting upon the long, branched 2-ethylhexyl alkyl chain. These nonpolar interactions are significant and make the molecule highly compatible with nonpolar solvents.

  • Dipole-Dipole Interactions: The nitrogen atom and its lone pair of electrons create a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules.

  • Hydrogen Bonding: As a tertiary amine, this compound has no N-H bonds and therefore cannot act as a hydrogen bond donor. However, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

Hildebrand Solubility Parameter (δ)

A more quantitative approach to predicting miscibility is the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density.[5] The principle states that two liquids are miscible if their δ values are similar.[5][6] this compound has a calculated Hildebrand parameter of δ ≈ 17.5 MPa¹/² .[2] This value is instrumental in predicting its compatibility with various solvents. For example, it suggests good miscibility with hydrocarbons like hexane (δ = 14.9 MPa¹/²) and chlorinated solvents such as chloroform (δ = 18.7 MPa¹/²).[2]

cluster_solute This compound (δ ≈ 17.5) cluster_solvents Organic Solvents Solute Large Nonpolar Alkyl Group (Van der Waals Forces) N_head Tertiary Amine Head (Dipole Moment, H-Bond Acceptor) Nonpolar Nonpolar Solvents (e.g., Hexane, δ = 14.9) Primary Interaction: Van der Waals Solute->Nonpolar High Miscibility (Similar δ, Dominant VdW) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, δ = 20.0) Primary Interaction: Dipole-Dipole N_head->PolarAprotic Good Solubility (Dipole Interactions) PolarProtic Polar Protic Solvents (e.g., Ethanol, δ = 26.5) Interactions: Dipole-Dipole, H-Bonding N_head->PolarProtic Moderate Solubility (H-Bond Acceptance, but large nonpolar part hinders)

References

N,N-Dimethyl-2-ethylhexylamine structural isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Isomers of N,N-Dimethyl-2-ethylhexylamine

Authored by a Senior Application Scientist

Foreword: The isomeric landscape of a molecule is fundamental to its identity and function. For a compound such as this compound (C₁₀H₂₃N), understanding its structural isomers is not merely an academic exercise but a critical necessity in drug development, quality control, and synthetic chemistry. Isomers can exhibit profoundly different physical, chemical, and pharmacological properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification, differentiation, and characterization of the structural isomers of this compound, grounded in established analytical principles and field-proven methodologies.

The Isomeric Universe of C₁₀H₂₃N

This compound is a tertiary amine with the molecular formula C₁₀H₂₃N.[1][2] The concept of structural (or constitutional) isomerism dictates that other compounds exist with the same molecular formula but different atomic connectivity. These isomers are not subtle variations; they are distinct chemical entities.

The isomers of C₁₀H₂₃N can be broadly categorized based on two primary features: the nature of the amine functional group and the branching of the carbon skeleton.

  • Functional Group Isomerism: The nitrogen atom can be bonded to one, two, or three carbon atoms, resulting in primary (R-NH₂), secondary (R₂-NH), and tertiary (R₃-N) amines.[3][4]

  • Skeletal Isomerism: The ten-carbon alkyl chain can be linear (n-decyl), branched at various positions (e.g., isodecyl), or contain different alkyl groups attached to the nitrogen.

Given the molecular formula, a vast number of structural isomers are possible. This guide will focus on the analytical strategies to differentiate them, using representative examples from each class.

G A Molecular Formula C₁₀H₂₃N B Primary Amines (R-NH₂) A->B C Secondary Amines (R₂-NH) A->C D Tertiary Amines (R₃-N) A->D B1 Example: n-Decylamine B->B1 B2 Example: 2-Ethylhexylamine B->B2 C1 Example: N-Butylhexylamine C->C1 C2 Example: Di-n-pentylamine C->C2 D1 Example: N,N-Dimethyl-n-octylamine D->D1 D2 Target: This compound D->D2 G cluster_0 Separation cluster_1 Identification GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS Separated Isomers NMR NMR Spectroscopy (¹H, ¹³C) GC->NMR Separated Isomers IR IR Spectroscopy GC->IR Separated Isomers Data Structural Elucidation MS->Data NMR->Data IR->Data Sample Isomer Mixture Sample->GC

References

Commercial availability of N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of N,N-Dimethyl-2-ethylhexylamine for Researchers and Drug Development Professionals

Executive Summary

This compound (CAS No. 28056-87-3) is a tertiary amine that serves as a versatile building block and intermediate in various chemical, industrial, and pharmaceutical applications. Its unique branched alkyl structure and dimethylamino group impart specific physicochemical properties that are leveraged in organic synthesis, materials science, and early-stage drug discovery. This guide provides a comprehensive overview of its commercial availability, supplier landscape, quality control, and practical applications for researchers, scientists, and drug development professionals. We delve into the technical specifications, synthesis pathways, and handling protocols necessary for its effective and safe utilization in a laboratory setting.

Introduction: The Significance of a Versatile Tertiary Amine

This compound, with the molecular formula C10H23N, belongs to the class of N,N-dimethylalkylamines.[1] The dimethylamino moiety is a prevalent pharmacophore found in numerous FDA-approved drugs, where it often enhances solubility, modulates pKa, and facilitates interactions with biological targets.[2] While this compound itself is not an active pharmaceutical ingredient, its role as a precursor and building block for more complex molecules makes it a compound of significant interest.[3][4]

Its applications are diverse, ranging from use as a catalyst and solvent in organic reactions to an intermediate for synthesizing biologically active compounds.[3] Industrially, it finds use as an emulsifying agent, corrosion inhibitor, and antistatic agent.[3] For the research scientist, understanding the commercial landscape of this chemical is the first step in leveraging its synthetic potential.

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, catering to different scales, from research-grade milligrams to bulk industrial quantities. The choice of supplier often depends on the required purity, documentation (e.g., Certificate of Analysis), and scale of the project.

Data Presentation: Commercial Suppliers
SupplierTypical PurityAvailable QuantitiesCAS NumberReference
Benchchem≥98%Research quantities28056-87-3[3]
Key Organics>95%0.25 g, 1 g, 5 g28056-87-3[5]
AstaTech Inc.95%1 g28056-87-3[6]
Koei Chemical Co., Ltd.Not specifiedBulk/Industrial28056-87-3[7]
GeorganicsHigh Puritymg to multi-kg28056-87-3[8]

Expert Insight: When procuring this compound for sensitive applications like drug discovery, requesting a lot-specific Certificate of Analysis (CoA) is critical. The CoA provides essential data on purity (typically determined by GC), identity (confirmed by NMR or MS), and levels of residual solvents or other impurities. For initial screening, a purity of >95% is often sufficient, while for later-stage development or synthesis of GMP-grade material, ≥98% purity is recommended.[3][5]

Mandatory Visualization: Procurement Workflow

G cluster_0 Phase 1: Sourcing & Selection cluster_1 Phase 2: Procurement & Verification cluster_2 Phase 3: Release & Use A Identify Project Needs (Scale, Purity) B Research Suppliers (e.g., Benchchem, Key Organics) A->B C Request & Compare Quotes/CoAs B->C D Place Purchase Order C->D E Receive Shipment & Quarantine D->E F Internal QC Verification (NMR, GC-MS) E->F G Log Material in Inventory F->G H Release for Laboratory Use G->H

Caption: A typical procurement workflow for acquiring research-grade chemicals.

Physicochemical Properties and Spectroscopic Characterization

Verifying the identity and purity of this compound upon receipt is a cornerstone of good laboratory practice. This is achieved by comparing its measured properties against established data.

Data Presentation: Key Physicochemical Parameters
PropertyValueMethod/SourceReference
Molecular Weight157.30 g/mol Computed[1]
Boiling Point174.6°C at 760 mmHgGC/MS[3]
Density0.781 g/cm³ at 20°CPycnometry[3]
Flash Point46.9°CPensky-Martens[3]
Refractive Index (n²⁰/D)1.432Abbe refractometer[3]
Spectroscopic Signatures for Compound Verification

An incoming batch should be analyzed to confirm its structure. The following are characteristic spectral data:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include a triplet around δ 0.85–0.92 ppm for the terminal methyl group, a multiplet at δ 1.20–1.45 ppm for the hexyl chain methylene protons, and a characteristic singlet for the six N-methyl protons at δ 2.20–2.35 ppm.[3] The deshielding effect of the nitrogen atom causes the N-methyl signal to appear downfield.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include the terminal methyl carbon at δ 14.1 ppm, alkyl chain carbons between δ 22.8–32.6 ppm, and the N-methyl carbons at approximately δ 45.2 ppm.[3]

  • Mass Spectrometry (EI, 70 eV): The molecular ion peak [M]⁺ is observed at m/z 157. Characteristic fragmentation patterns include the loss of a methyl group ([M-15]⁺) at m/z 142 and a fragment from α-cleavage near the nitrogen at m/z 72 ([C₄H₁₀N]⁺).[3]

Experimental Protocol: Sample Preparation for NMR Analysis
  • Solvent Preparation: Use deuterated chloroform (CDCl₃) as the solvent. To ensure sharp peaks, filter the solvent through a small plug of basic alumina if it is suspected to be acidic.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

  • Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication or vortexing can be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

Industrial Synthesis Overview

Understanding the synthesis of this compound provides insight into potential impurities. The most common industrial method is reductive amination.[3]

Process Overview: This method involves the reaction of 2-ethylhexanal with dimethylamine in the presence of hydrogen gas and a metal catalyst (e.g., Palladium on Carbon). The reaction first forms an enamine intermediate, which is then catalytically hydrogenated to yield the final tertiary amine.[3]

Mandatory Visualization: Reductive Amination Synthesis Pathwaydot

G A 2-Ethylhexanal C Imine/Enamine Intermediate A->C + B Dimethylamine B->C D This compound C->D H₂, Pd/C Catalyst (Reduction)

References

A Comprehensive Safety & Handling Guide for N,N-Dimethyl-2-ethylhexylamine (CAS: 28056-87-3)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for N,N-Dimethyl-2-ethylhexylamine. As a tertiary amine used in various organic synthesis and research applications, a thorough understanding of its potential hazards is critical for ensuring laboratory safety.[1] This document synthesizes available data to establish a robust safety framework, particularly addressing the GHS (Globally Harmonized System) classifications by referencing structurally analogous compounds due to the limited availability of a complete, formally classified Safety Data Sheet (SDS) for this specific molecule. The protocols herein are designed to empower researchers to manage risks effectively through a combination of engineering controls, personal protective equipment, and established emergency procedures.

Compound Identification and Physicochemical Profile

Understanding the fundamental physical and chemical properties of this compound is the first step in a comprehensive risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions, particularly concerning flammability and handling.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
IUPAC Name 2-ethyl-N,N-dimethylhexan-1-amine [2]
CAS Number 28056-87-3 [1][3]
Molecular Formula C₁₀H₂₃N [2][3]

| Molecular Weight | 157.30 g/mol |[1][2] |

Table 2: Key Physicochemical Parameters

Property Value Significance in Handling
Appearance Colorless liquid Allows for easy visual identification of spills.
Boiling Point 174.6°C at 760 mmHg Low volatility at room temperature reduces inhalation risk, but vapors can be generated upon heating.[1]
Density 0.781 g/cm³ (at 20°C) Less dense than water.[1]
Flash Point 46.9°C (Pensky-Martens Closed Cup) Flammable Liquid. Vapors can form an ignitable mixture with air at temperatures above 46.9°C. Requires stringent control of ignition sources.[1][4]

| Water Solubility | <0.1 g/L | Limited water solubility means spills will not readily dilute and may pose a greater environmental risk.[1] Spills on water will likely float.[5] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not consistently published, a reliable hazard profile can be constructed by examining structurally related amines, such as 2-Ethylhexylamine (the primary amine precursor) and Di(2-ethylhexyl)amine (the secondary amine analog). This "read-across" approach is a standard toxicological principle for assessing chemicals with limited individual data. The hazards are significant and demand stringent safety protocols.

Table 3: Synthesized GHS Hazard Classification

Hazard Class Category Hazard Statement Basis for Classification (Analogous Compounds)
Flammable Liquids Category 3 H226: Flammable liquid and vapour Based on Flash Point and data for similar amines.[6][7]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Data from Di(2-ethylhexyl)amine and N,N-Dimethylcyclohexylamine.[7][8]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin Data from Di(2-ethylhexyl)amine and N,N-Dimethylcyclohexylamine.[7][8]
Acute Toxicity, Inhalation Category 2 / 3 H330/H331: Fatal or Toxic if inhaled Data from related amines showing high inhalation toxicity.[7][8]
Skin Corrosion Category 1B H314: Causes severe skin burns and eye damage A common property of alkylamines.[6][7][9]
Serious Eye Damage Category 1 H318: Causes serious eye damage Corrosive nature of the substance.[9]
Hazardous to the Aquatic Environment (Acute) Category 1 H400: Very toxic to aquatic life Data from N,N-Dimethylcyclohexylamine.[7]

| Hazardous to the Aquatic Environment (Chronic)| Category 1 | H410: Very toxic to aquatic life with long lasting effects | Data from Di(2-ethylhexyl)amine.[8][9] |

Caption: Core hazard profile for this compound.

A Risk Mitigation Framework: The Hierarchy of Controls

Effective laboratory safety moves beyond simply wearing gloves and goggles. It involves a systematic approach to risk reduction known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures down to the least effective, providing a structure for making informed safety decisions. The application of this hierarchy is mandatory when handling this compound.

Hierarchy_of_Controls Effectiveness Decreases Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with personal equipment) Spill_Response_Workflow cluster_spill Chemical Spill Response A Spill Occurs B Assess Situation (Size, Location, Ventilation) A->B C Small & Contained Spill B->C Small D Large or Uncontrolled Spill B->D Large E Don Full PPE C->E F Alert Others & Evacuate Area D->F H Cover with Inert Absorbent (e.g., Vermiculite, Sand) E->H G Call Emergency Response F->G I Collect with Non-Sparking Tools H->I J Place in Sealed Container for Disposal I->J K Clean Area & Decontaminate J->K

References

Basic reactivity of tertiary amines like N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Reactivity of N,N-Dimethyl-2-ethylhexylamine

Authored by: A Senior Application Scientist

Abstract

Tertiary amines are a cornerstone of modern organic chemistry, acting as potent nucleophiles, bases, and catalysts. Their reactivity is dictated by the electronic and steric environment surrounding the nitrogen atom. This guide provides a detailed exploration of the basic reactivity of this compound, a structurally significant tertiary amine. We will dissect the interplay between its electron-donating alkyl groups and the considerable steric hindrance imposed by the 2-ethylhexyl moiety. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, practical experimental protocols, and an understanding of how its unique structure governs its chemical behavior in synthetic applications.

Introduction: The Tertiary Amine Functional Group

At the heart of this compound lies the tertiary amine, a nitrogen atom bonded to three alkyl groups. The fundamental reactivity of this functional group stems from the lone pair of non-bonding electrons on the nitrogen atom. This electron pair is the locus of both its basicity (the ability to accept a proton) and its nucleophilicity (the ability to attack an electron-deficient center).

This compound (Molecular Formula: C₁₀H₂₃N, Molecular Weight: 157.30 g/mol ) possesses a unique architecture.[1] It combines two small methyl groups with a bulky, branched 2-ethylhexyl group attached to the nitrogen. This combination creates a fascinating dichotomy: the electron-donating nature of the three alkyl groups enhances the nitrogen's electron density, while the sheer size of the 2-ethylhexyl group presents a significant steric shield. Understanding this balance is critical to predicting and controlling its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod/Source
Boiling Point 174.6°C at 760 mmHgGC/MS[2]
Density (20°C) 0.781 g/cm³Pycnometry[2]
Flash Point 46.9°CPensky-Martens[2]
pKa (Predicted) 9.61 ± 0.28Computational Prediction[3]
Water Solubility <0.1 g/L[2]

Core Principles of Reactivity

The chemical behavior of this compound is governed by two primary characteristics: its basicity and its nucleophilicity.

Basicity: The Proton Affinity

As a Brønsted-Lowry base, the amine's nitrogen lone pair can readily accept a proton from an acid to form a quaternary ammonium salt.[4][5]

R₃N + H-X → R₃NH⁺ X⁻

Several factors influence its basicity:

  • Inductive Effect: Alkyl groups are electron-donating (+I effect). The three alkyl groups (two methyl, one 2-ethylhexyl) push electron density towards the nitrogen, making the lone pair more available for protonation and thus increasing basicity compared to ammonia or primary amines.[6][7]

  • Steric Hindrance: The bulky 2-ethylhexyl group can physically impede the approach of a proton to the nitrogen lone pair. This steric hindrance can sometimes decrease the basicity of highly substituted amines in solution, as the resulting ammonium cation is poorly solvated.[8] For this compound, while it is a strong base, its reactivity can be tempered by this steric bulk, a property often exploited in its use as a non-nucleophilic base in certain synthetic contexts.[9]

Nucleophilicity: The Drive to Attack Electrophiles

The same lone pair that confers basicity also allows this compound to act as a nucleophile, attacking electron-deficient (electrophilic) centers.[10][11] However, its effectiveness as a nucleophile is highly dependent on the steric environment of both the amine and the electrophile. The bulky 2-ethylhexyl group significantly slows its participation in reactions that require a direct, unhindered approach to a carbon center, such as in Sₙ2 reactions.[2][12]

G cluster_amine This compound cluster_reactivity Core Reactivity amine R₃N: basicity Basicity (Proton Acceptor) amine->basicity Accepts nucleophilicity Nucleophilicity (Electrophile Attack) amine->nucleophilicity Attacks lone_pair Lone Pair proton H⁺ basicity->proton electrophile E⁺ nucleophilicity->electrophile

Caption: Duality of the Nitrogen Lone Pair.

Key Chemical Transformations

The structural features of this compound predispose it to several key classes of reactions.

Alkylation: Formation of Quaternary Ammonium Salts

Tertiary amines undergo clean alkylation when treated with alkyl halides to yield quaternary ammonium salts.[13][14] Unlike primary and secondary amines, over-alkylation is not a concern.[15][16] This reaction proceeds via an Sₙ2 mechanism where the amine acts as the nucleophile.

Reaction: (CH₃)₂N-R + R'-X → [(CH₃)₂N(R)(R')]⁺ X⁻ (where R = 2-ethylhexyl)

The bulky nature of the 2-ethylhexyl group can decrease the reaction rate compared to less hindered amines like triethylamine.[17]

Oxidation: Formation of Amine N-Oxides

A pivotal reaction for tertiary amines is their oxidation to form N-oxides. This is typically achieved using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[2][18] The nitrogen's lone pair attacks the electrophilic oxygen of the peroxide.[19]

G amine R₃N: ts [Transition State] amine->ts Nucleophilic attack peroxide H-O-O-H peroxide->ts product R₃N⁺-O⁻ + H₂O ts->product Formation of N-O bond

Caption: Mechanism of N-Oxide Formation.

This transformation is crucial as it converts the amine into an intermediate poised for elimination reactions.

Cope Elimination: A Thermal Syn-Elimination

The Cope elimination is a classic reaction for converting tertiary amines into alkenes.[18][20] It is a two-step process:

  • Oxidation: The tertiary amine is first oxidized to its corresponding N-oxide, as described above.

  • Thermolysis: Upon heating, the N-oxide undergoes an intramolecular elimination (Ei) reaction. The oxygen of the N-oxide acts as an internal base, abstracting a proton from a β-carbon in a concerted, five-membered cyclic transition state.[21]

This reaction exhibits syn-stereoselectivity, meaning the β-hydrogen and the amine oxide group must be in a syn-periplanar orientation.[19][21] This is a key mechanistic difference from E2 eliminations, which typically proceed via an anti-periplanar transition state.[13][21] The reaction generally favors the formation of the less substituted (Hofmann) alkene product.[18]

G cluster_TS Five-Membered Cyclic Transition State cluster_products Products N N⁺(CH₃)₂ C_alpha N->C_alpha O O⁻ H H O->H H abstraction C_alpha->N C-N bond breaking C_beta C_alpha->C_beta C_beta->C_alpha π-bond formation C_beta->H alkene Alkene hydroxylamine R₂N-OH

Caption: The Cope Elimination Mechanism.

Experimental Protocol: Cope Elimination of this compound

This protocol provides a validated methodology for the synthesis of alkenes from this compound.

Objective: To synthesize oct-1-ene and 3-methylhept-1-ene via the Cope Elimination.

Materials:

  • This compound (10 mmol)

  • 30% Hydrogen Peroxide (H₂O₂) solution (1.2 eq)

  • Methanol (20 mL)

  • Dichloromethane (DCM) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, heating mantle, condenser, separatory funnel

Procedure:

Part 1: Formation of the N-Oxide

  • Rationale: The tertiary amine must first be activated by oxidation to the N-oxide. Hydrogen peroxide is an effective and clean oxidizing agent for this purpose.[19][20]

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in methanol (20 mL).

  • Cool the flask in an ice bath to 0°C.

  • Slowly add 30% H₂O₂ (1.2 eq) dropwise to the stirred solution. Causality: The slow addition at low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Validation: Monitor the reaction progress by TLC (Thin Layer Chromatography). The disappearance of the starting amine spot and the appearance of a more polar N-oxide spot (which often streaks) indicates completion.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess water. The crude N-oxide is typically used directly in the next step without further purification.

Part 2: Thermal Elimination

  • Rationale: Heating provides the necessary activation energy for the intramolecular syn-elimination to occur through the cyclic transition state.

  • Fit the flask containing the crude N-oxide with a distillation head and condenser.

  • Heat the flask gently in a heating mantle. The elimination typically occurs at temperatures between 100-160°C.

  • The resulting alkene products, being volatile, will distill from the reaction mixture along with any residual water. Collect the distillate.

  • Work-up: Transfer the distillate to a separatory funnel. Wash with a small amount of water to remove the N,N-dimethylhydroxylamine byproduct.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation to yield the mixture of alkene products.

  • Validation: Characterize the product mixture using ¹H NMR and GC-MS to confirm the identity and determine the ratio of the resulting alkenes (primarily oct-1-ene and 3-methylhept-1-ene).

Applications in Research and Drug Development

The unique reactivity profile of this compound and related structures makes them valuable in several fields:

  • Pharmaceutical Intermediates: Its structure serves as a building block for more complex, biologically active molecules. Nitrogen-containing compounds are central to medicinal chemistry, exhibiting a wide range of pharmacological activities.[2] The related compound, 2-Ethylhexylamine, is noted as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[22]

  • Catalysis: Due to its steric bulk and basicity, it can function as a non-nucleophilic base or catalyst in organic synthesis, promoting reactions without interfering as a nucleophile.[2][23]

  • Industrial Chemistry: It finds use as an emulsifying agent, corrosion inhibitor, and antistatic agent.[2]

The dimethylamine pharmacophore, in general, is a significant feature in many FDA-approved drugs, highlighting the importance of understanding the synthesis and reactivity of molecules like this compound in drug discovery.[24]

Conclusion

This compound presents a classic case study in the reactivity of tertiary amines. Its chemistry is a delicate balance between the electron-donating inductive effects of its three alkyl substituents and the profound steric hindrance imparted by the 2-ethylhexyl group. While its lone pair makes it a potent base and a competent nucleophile, the steric shielding governs its reaction pathways, favoring processes like N-oxide formation and subsequent Cope elimination over sterically demanding Sₙ2 substitutions. For the practicing scientist, a thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes, the development of novel catalysts, and the construction of complex molecular architectures in the pursuit of new medicines and materials.

References

N,N-Dimethyl-2-ethylhexylamine reaction with alkyl halides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction of N,N-Dimethyl-2-ethylhexylamine with Alkyl Halides

Abstract

This technical guide provides a comprehensive examination of the quaternization reaction between the tertiary amine, this compound, and various alkyl halides. This process, a classic example of the Menschutkin reaction, is fundamental to the synthesis of a diverse range of quaternary ammonium compounds (QACs). We will explore the underlying SN2 reaction mechanism, critically analyze the kinetic and thermodynamic factors that govern the reaction's efficiency—including substrate structure, leaving group aptitude, solvent effects, and temperature—and provide validated experimental protocols for laboratory synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important synthetic transformation.

Introduction: The Strategic Importance of Amine Quaternization

The alkylation of tertiary amines to form quaternary ammonium salts is a cornerstone of organic synthesis, yielding compounds with broad industrial and pharmaceutical relevance.[1][2] The target amine of this guide, this compound (CAS 28056-87-3), presents a unique combination of features: a nucleophilic tertiary nitrogen center and a bulky, branched 2-ethylhexyl group that introduces significant steric considerations.[3]

The reaction with an alkyl halide (R-X) transforms this amine into a cationic, tetra-substituted ammonium species. These resulting QACs are valued for their utility as surfactants, biocides, phase-transfer catalysts, and fabric softeners, among other applications.[4][5][6][7] Understanding the nuances of this transformation is critical for optimizing yield, purity, and reaction time, particularly when dealing with a sterically demanding substrate like this compound.

The Reaction Core: Mechanism of the Menschutkin Reaction

The synthesis of a quaternary ammonium salt from a tertiary amine and an alkyl halide is known as the Menschutkin reaction, first described by Nikolai Menshutkin in 1890.[8] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9]

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as the nucleophile. It attacks the electrophilic α-carbon of the alkyl halide. This attack occurs from the "backside," 180° opposite to the carbon-halogen bond.[10][11]

  • Concerted Bond Formation and Cleavage: The reaction is a single, concerted step. As the new Nitrogen-Carbon bond forms, the Carbon-Halogen bond simultaneously breaks.[11][12]

  • Pentacoordinate Transition State: The reaction proceeds through a high-energy, pentacoordinate transition state where the α-carbon is transiently bonded to both the incoming amine and the departing halide leaving group.[11] The geometry around this carbon is trigonal bipyramidal.

  • Product Formation: The final products are the quaternary ammonium cation and the halide anion, which form an ion pair.

If the electrophilic carbon on the alkyl halide is a stereocenter, the SN2 mechanism results in a predictable inversion of stereochemistry, a phenomenon known as Walden inversion.[10]

Caption: The SN2 mechanism for amine quaternization.

Causality of Experimental Choices: Influencing Factors

The success and rate of the quaternization are not accidental; they are a direct consequence of carefully controlled parameters. The inherent steric bulk of the 2-ethylhexyl group makes these considerations especially vital.[13][14]

FactorPrinciple & CausalityRecommended Choice for this compound
Alkyl Halide Structure Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center. The rate decreases dramatically from methyl > primary > secondary.[10][12][15] Tertiary halides do not react via SN2.[16]Methyl or primary halides (e.g., CH₃I, Benzyl Bromide) are strongly preferred to minimize steric clash with the bulky amine.
Leaving Group Reactivity: The reaction rate depends on the stability of the leaving group as an anion. Weaker bases are better leaving groups. The order of reactivity is I > Br > Cl > F .[8]Alkyl iodides are the most reactive alkylating agents, followed by bromides. Chlorides often require more forcing conditions (higher heat, pressure).[8][17]
Solvent Transition State Stabilization: Polar solvents stabilize the charged transition state, accelerating the reaction.[18] Polar aprotic solvents (e.g., acetonitrile, acetone) are ideal as they do not excessively solvate the amine nucleophile.[9]Acetonitrile, acetone, or alcohols are common choices.[8][19] For industrial scale, continuous processes may be run neat under pressure.[20]
Temperature Reaction Kinetics: Higher temperatures increase the reaction rate by providing the energy to overcome the activation barrier. This is crucial for overcoming the steric hindrance of the amine and for use with less reactive halides (chlorides).Typically conducted between room temperature and reflux. A range of 50-140 °C is common in industrial settings.[17][20]
Concentration Reaction Order: The reaction is bimolecular, meaning its rate is first-order in both the amine and the alkyl halide concentration (Rate = k[Amine][Alkyl Halide]).[12][21]Using a slight excess of the alkyl halide can help drive the reaction to completion.[22] Typical molar ratios of amine to halide range from 1:1 to 1:3.[20]

Field-Proven Methodologies: Experimental Protocols

A self-validating protocol involves not just execution but also in-process monitoring and final characterization to ensure the integrity of the results.

General Laboratory Protocol for Synthesis of N,N-Dimethyl-N-benzyl-2-ethylhexylammonium Bromide

This protocol provides a representative workflow for the quaternization reaction.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization prep_reagents Weigh Reagents: - Amine (1.0 eq) - Benzyl Bromide (1.1 eq) - Solvent (Acetonitrile) setup_glassware Assemble Glassware: - Round-bottom flask - Reflux condenser - Stir bar prep_reagents->setup_glassware dissolve Dissolve amine in acetonitrile add_halide Add benzyl bromide dropwise at RT dissolve->add_halide reflux Heat to reflux (e.g., 80°C) for 12-24 hours add_halide->reflux monitor Monitor by TLC (disappearance of amine) reflux->monitor cool Cool to RT, then place in ice bath monitor->cool precipitate Precipitate product cool->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold, non-polar solvent (e.g., diethyl ether) filter->wash dry Dry under vacuum wash->dry analysis Confirm Structure & Purity: - ¹H and ¹³C NMR - Mass Spectrometry - Melting Point dry->analysis

Caption: Standard experimental workflow for quaternization.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 31.8 mmol). Dissolve the amine in 40 mL of acetonitrile.

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (e.g., 5.7 g, 33.4 mmol, 1.05 equivalents) dropwise to the amine solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The formation of a white precipitate may be observed as the reaction proceeds.

  • In-Process Monitoring (Self-Validation): Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture, dilute it, and spot it on a silica gel TLC plate alongside standards of the starting amine and benzyl bromide. Elute with a suitable solvent system (e.g., 10% methanol in dichloromethane) to monitor the consumption of the starting amine. The product, being a salt, will typically remain at the baseline.

  • Product Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Purification: Collect the white solid product by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.[9]

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

  • Characterization: Confirm the identity and purity of the N,N-Dimethyl-N-benzyl-2-ethylhexylammonium bromide product via ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data and Physical Properties

Accurate data is crucial for reproducibility and scale-up.

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
This compoundC₁₀H₂₃N157.30[3]~188-192Tertiary amine, sterically hindered nucleophile.
Benzyl BromideC₇H₇Br171.04198-199Primary benzylic halide, potent lachrymator.
Methyl IodideCH₃I141.9442.4Highly reactive methyl halide, toxic.
Hypothetical Product (Benzyl)C₁₇H₃₀BrN328.34>200 (decomposes)White crystalline solid, quaternary ammonium salt.

Conclusion and Outlook

The reaction of this compound with alkyl halides is a robust and versatile method for synthesizing valuable quaternary ammonium compounds. Governed by the principles of the SN2 mechanism, the reaction's outcome is highly dependent on a logical selection of the alkyl halide, solvent, and temperature to mitigate the significant steric influence of the 2-ethylhexyl group. By employing the validated protocols and understanding the causal relationships outlined in this guide, researchers can effectively control this quaternization to produce high-purity materials for a wide array of applications, from advanced materials to consumer products.

References

N,N-Dimethyl-2-ethylhexylamine as a nucleophile in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Application of N,N-Dimethyl-2-ethylhexylamine as a Nucleophile in Organic Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This compound is a tertiary amine whose reactivity profile is dominated by the significant steric hindrance imparted by its branched alkyl chain. While frequently categorized as a non-nucleophilic base, this classification obscures its utility in specific synthetic contexts where its nucleophilic character can be effectively harnessed. This technical guide provides an in-depth examination of the structural and electronic properties of this compound, focusing on the principles that govern its behavior as a nucleophile. We will explore its primary nucleophilic application—quaternization reactions—and provide a validated experimental protocol. The document aims to equip researchers with the foundational knowledge to strategically employ this versatile amine, moving beyond its conventional role as a simple acid scavenger to a functional nucleophilic building block.

Introduction: Structure and Physicochemical Profile

This compound, a colorless liquid at ambient temperature, is a tertiary amine characterized by a chiral center at the 2-position of the octyl chain.[1] This branching, adjacent to the aminomethyl group, is the primary determinant of its chemical behavior.

The molecule's structure profoundly influences its physical properties, such as its relatively high boiling point and low water solubility, which are consistent with a long-chain aliphatic amine.[1]

Core Physicochemical Data

A summary of essential physicochemical parameters for this compound is provided below for reference in experimental design.

PropertyValueSource / Method
CAS Number 28056-87-3[2][3]
Molecular Formula C₁₀H₂₃N[2][3]
Molecular Weight 157.30 g/mol [2]
Boiling Point 174.6 °C at 760 mmHg[1]
Density 0.781 g/cm³ at 20 °C[1]
Flash Point 46.9 °C[1]
pKa (Conjugate Acid) 9.61 ± 0.28 (Predicted)[3]
Water Solubility < 0.1 g/L[1]
Synthesis Overview

Industrially, this compound is most efficiently prepared via the reductive methylation of a secondary amine precursor.[1] This process typically involves the reaction of 2-ethylhexylamine or N-methyl-2-ethylhexylamine with formaldehyde in the presence of a hydrogenation catalyst like palladium or nickel at elevated temperature and pressure.[1] This method is favored for its high selectivity and the generation of benign by-products such as water and carbon dioxide.[1]

The Duality of Reactivity: A Sterically Hindered Nucleophile

In organic chemistry, tertiary amines are classic examples of molecules that can function as both bases and nucleophiles, owing to the lone pair of electrons on the nitrogen atom.[4] However, the steric environment surrounding this lone pair dictates which role predominates.[5] this compound is a prime example of a sterically hindered amine .

The bulky 2-ethylhexyl group acts as a steric shield, impeding the nitrogen's lone pair from attacking sterically demanding electrophilic centers, such as the carbon of a carbonyl group or a secondary alkyl halide.[6][7] This steric hindrance is the reason it is often classified alongside other "non-nucleophilic bases" like N,N-Diisopropylethylamine (DIPEA or Hünig's Base).[6][8] These bases can readily accept a small proton but are poor nucleophiles for larger substrates.[6][7]

Steric_Hindrance cluster_amine This compound cluster_electrophile Approaching Electrophile N N Me1 CH₃ N->Me1 Me2 CH₃ N->Me2 CH2_N CH₂ N->CH2_N CH_branch CH CH2_N->CH_branch Ethyl CH₂CH₃ CH_branch->Ethyl Butyl (CH₂)₃CH₃ CH_branch->Butyl E_plus E⁺ E_plus->N Steric Clash caption Steric shielding of the nitrogen lone pair.

Caption: Steric shielding of the nitrogen lone pair.

While its basicity is exploited in applications like catalysis for polyurethane foams, its nucleophilicity is not entirely negated.[9] The amine can engage in nucleophilic reactions, primarily with sterically unencumbered electrophiles.

Primary Nucleophilic Application: The Quaternization Reaction

The most significant nucleophilic reaction for this compound is quaternization . This is a type of S_N2 reaction where the amine's nitrogen atom attacks an electrophilic carbon, displacing a leaving group to form a quaternary ammonium salt.[4][10]

This reaction proceeds efficiently with reactive, sterically accessible alkylating agents such as:

  • Methyl iodide (CH₃I)

  • Dimethyl sulfate ((CH₃)₂SO₄)[1][11]

  • Long-chain n-alkyl bromides or iodides[10]

The resulting quaternary ammonium salts ("quats") are valuable compounds with applications as surfactants, phase-transfer catalysts, and antimicrobial agents.[1][10]

Mechanism of Quaternization

The reaction follows a concerted S_N2 mechanism. The nitrogen's lone pair directly attacks the electrophilic carbon of the alkylating agent, forming a C-N bond and breaking the C-X (halide) bond simultaneously through a trigonal bipyramidal transition state.

Quaternization_Mechanism Reactants This compound (Nucleophile) + R-X (Alkyl Halide) TS Transition State [X---R---N]⁺ Reactants->TS SN2 Attack Products Quaternary Ammonium Salt [R-N(CH₃)₂(2-ethylhexyl)]⁺ X⁻ TS->Products Leaving Group Departs

Caption: The S_N2 mechanism for amine quaternization.

Experimental Protocol: Synthesis of a Quaternary Ammonium Salt

The following protocol provides a self-validating system for the synthesis of N-(n-Dodecyl)-N,N-dimethyl-2-ethylhexylammonium bromide, a representative quaternary ammonium salt.

Objective: To synthesize a long-chain quaternary ammonium salt via the nucleophilic substitution reaction of this compound with 1-bromododecane.

Materials:

  • This compound (1.0 eq, >98% purity)

  • 1-Bromododecane (1.05 eq, >98% purity)

  • Acetonitrile (ACS grade, anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The glassware must be oven-dried prior to use to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with this compound (15.7 g, 0.1 mol). Anhydrous acetonitrile (100 mL) is added as the solvent to facilitate the reaction.

  • Initiation of Reaction: The solution is stirred and heated to a gentle reflux (approx. 82 °C). 1-Bromododecane (26.2 g, 0.105 mol) is added dropwise via an addition funnel over 30 minutes. A slight excess of the alkylating agent ensures complete conversion of the amine.

  • Reaction Monitoring: The reaction is maintained at reflux for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) to confirm the disappearance of the starting amine.

  • Product Isolation: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The resulting viscous oil is the crude quaternary ammonium salt.

  • Purification: The crude product is triturated with anhydrous diethyl ether (3 x 100 mL). The product, being a salt, is insoluble in ether, while unreacted starting materials and non-polar impurities will be washed away. The purified product is then dried under high vacuum to yield a white or off-white waxy solid.

  • Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure and by mass spectrometry to verify its molecular weight.

Factors Governing Nucleophilic vs. Basic Behavior

The decision of this compound to act as a nucleophile or a base is a classic example of the competition between substitution and elimination pathways. The outcome is determined by a careful interplay of several factors.

FactorFavors Nucleophilicity (Substitution)Favors Basicity (Elimination)Causality
Electrophile Unhindered (e.g., CH₃-X, primary R-X)Sterically hindered (e.g., secondary, tertiary R-X)The bulky amine can access unhindered electrophilic centers but will preferentially abstract a proton from hindered substrates where attack is difficult.[5]
Substrate Acidic proton is absent or inaccessiblePresence of an accessible β-hydrogenFor elimination to occur, a proton on the carbon adjacent to the leaving group must be available for abstraction.
Temperature Lower temperaturesHigher temperaturesElimination reactions often have a higher activation energy and are entropically favored, thus becoming more dominant at elevated temperatures.
Solvent Polar aprotic (e.g., Acetonitrile, DMSO)Non-polar solventsPolar aprotic solvents stabilize the charged transition state of S_N2 reactions without solvating the nucleophile excessively, enhancing its reactivity.

Conclusion

This compound occupies a nuanced position in the toolkit of a synthetic chemist. While its sterically encumbered structure makes it an effective non-nucleophilic base for many applications, this characteristic should not lead to the dismissal of its nucleophilic potential.[6][7] When paired with sterically accessible electrophiles, particularly in quaternization reactions, it serves as a valuable and reactive nucleophile.[1][4] Understanding the interplay between steric hindrance, substrate accessibility, and reaction conditions allows the discerning scientist to control this reactivity, enabling the synthesis of high-value quaternary ammonium compounds for diverse applications in materials science and beyond.

References

Methodological & Application

Application Notes and Protocols: The Role of N,N-Dimethyl-2-ethylhexylamine as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-2-ethylhexylamine (CAS No. 28056-87-3) is a tertiary aliphatic amine characterized by a branched octyl chain, which imparts significant steric hindrance around the nitrogen atom.[1] This structural feature is pivotal to its function in organic synthesis, primarily as a catalyst rather than a direct reactant. Its high basicity (pKa ≈ 9.61) and the steric accessibility of the nitrogen's lone pair of electrons allow it to effectively catalyze a range of reactions, from polymerization to elimination reactions.[2] This guide provides an in-depth exploration of its catalytic applications, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its effective use and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₂₃N
Molecular Weight 157.30 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 174.6°C at 760 mmHg
Density (20°C) 0.781 g/cm³[1]
Flash Point 46.9°C[1]
Water Solubility <0.1 g/L (Limited)[1]

Section 1: Catalysis in Polyurethane Foam Formation

This compound is widely utilized as a catalyst in the production of polyurethane (PU) foams.[5] Tertiary amine catalysts are crucial for controlling the two primary reactions in foam synthesis: the gelling reaction (urethane formation) and the blowing reaction (urea formation), which generates CO₂ gas for foam expansion.[6][7] The choice of catalyst directly influences the foam's cure time, density, and final physical properties.

Mechanistic Rationale

This compound functions as a Lewis base catalyst.[6] Its catalytic activity stems from the nucleophilic nitrogen atom, which interacts with the electrophilic carbon of the isocyanate group (-NCO). This interaction forms a highly reactive, unstable intermediate, which lowers the activation energy for the subsequent reaction with either a polyol (gelling) or water (blowing). The bulky 2-ethylhexyl group provides steric hindrance that can modulate the catalyst's activity and selectivity between the gelling and blowing reactions, a critical factor for achieving a balanced foam rise and cure profile.

polyurethane_mechanism isocyanate Isocyanate (R-NCO) intermediate Activated Complex [Amine-Isocyanate] isocyanate->intermediate Nucleophilic Attack amine N,N-Dimethyl- 2-ethylhexylamine amine->intermediate urethane Urethane Linkage (Gelling Reaction) intermediate->urethane + Polyol urea Unstable Carbamic Acid → Urea + CO₂ (Blowing) intermediate->urea + Water polyol Polyol (R'-OH) polyol->urethane water Water (H₂O) water->urea urethane->amine Catalyst Regenerated urea->amine Catalyst Regenerated epoxy_curing cluster_initiation Initiation cluster_propagation Propagation epoxy1 Epoxy Monomer zwitterion Zwitterionic Intermediate [R₃N⁺-CH₂-CH(R)-O⁻] epoxy1->zwitterion amine N,N-Dimethyl- 2-ethylhexylamine (R₃N) amine->zwitterion Nucleophilic Attack propagation Propagation (Alkoxide attacks another monomer) zwitterion->propagation epoxy2 Another Epoxy Monomer epoxy2->propagation Alkoxide Attack polymer Cured Epoxy Polymer propagation->polymer Chain Growth e2_mechanism substrate Alkyl Halide (R-CH(H)-CH(X)-R') transition Transition State substrate->transition base This compound (Sterically Hindered Base) base->transition Abstracts β-Hydrogen alkene Alkene Product (R-CH=CH-R') transition->alkene C=C bond forms byproducts [Amine-H]⁺ X⁻ (Salt Byproduct) transition->byproducts Leaving group departs

References

N,N-Dimethyl-2-ethylhexylamine as a reagent in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of N,N-Dimethyl-2-ethylhexylamine as a versatile reagent in modern polymer chemistry.

Introduction: Unveiling a Key Player in Polymer Synthesis

This compound is a tertiary amine that has carved a significant niche in polymer chemistry. Its unique structure, featuring a sterically hindered yet accessible nitrogen atom, makes it an effective catalyst and modifying agent in a variety of polymerization reactions. Unlike primary or secondary amines, the absence of N-H protons prevents it from acting as a chain-extending monomer in step-growth polymerizations, allowing it to function purely as a catalytic species. This guide provides a comprehensive overview of its applications, mechanisms, and detailed protocols for its use in the laboratory.

The utility of this compound stems from the lone pair of electrons on its nitrogen atom, which can act as a Lewis base or a single-electron donor. This reactivity is harnessed to control complex polymerization processes, including controlled radical polymerizations and the production of polyurethane foams.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 28056-87-3[1][2][3]
Molecular Formula C10H23N[3][4]
Molecular Weight 157.30 g/mol [1][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point Data not widely available; similar amines boil in the 160-190 °C range
Density Data not widely available; estimated ~0.78-0.82 g/cm³
pKa (Predicted) 9.61 ± 0.28[3]
InChIKey OQADVBLQZQTGLL-UHFFFAOYSA-N[1][3]

Application I: A Catalyst for Precision in Controlled Radical Polymerization

Controlled Radical Polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers.[6][7] Tertiary amines, including this compound, play a crucial role as catalysts or reducing agents in several CRP methods, most notably in Atom Transfer Radical Polymerization (ATRP).

Mechanism: The Role in Activators ReGenerated by Electron Transfer (ARGET) ATRP

Standard ATRP requires a delicate balance between a copper(I) activator and a copper(II) deactivator.[7] However, the Cu(I) species is susceptible to oxidation, which can terminate the polymerization. ARGET ATRP was developed to overcome this by using a reducing agent to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, allowing for a significant reduction in the total amount of copper catalyst needed (often to parts-per-million levels).[8][9]

This compound functions as an efficient reducing agent in this process. It reduces the X-Cu(II)/L deactivator complex back to the Cu(I)/L activator via an outer sphere electron transfer (OSET) mechanism.[8] This allows the polymerization to proceed with a very low concentration of the active catalyst, minimizing side reactions and catalyst contamination in the final polymer.[8][10]

ARGET_ATRP_Mechanism cluster_regeneration Regeneration Cycle Pn_X Dormant Polymer Chain (Pn-X) Pn_rad Propagating Radical (Pn•) Pn_X->Pn_rad ka (Activation) CuI_L Activator (CuI/L) X_CuII_L Deactivator (X-CuII/L) CuI_L:e->X_CuII_L:w Pn_rad->Pn_X kdeact (Deactivation) X_CuII_L->CuI_L kred (Reduction) Amine This compound (Reducing Agent) Amine_rad Amine Radical Cation Amine->Amine_rad PU_Foam_Workflow cluster_reactants Core Reactants cluster_catalyst Catalyst System cluster_reactions Simultaneous Reactions Polyol Polyol (R-OH) Gel Gelling Reaction (Polymer Network Formation) Polyol->Gel Isocyanate Isocyanate (R'-NCO) Isocyanate->Gel Blow Blowing Reaction (CO₂ Gas Generation) Isocyanate->Blow Water Water (H₂O) Water->Blow Amine_Cat This compound Amine_Cat->Gel Catalyzes Amine_Cat->Blow Catalyzes Product Polyurethane Foam Gel->Product Forms Structure Blow->Product Expands Foam

References

Application Notes: The Strategic Use of N,N-Dimethyl-2-ethylhexylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of N,N-Dimethyl-2-ethylhexylamine (CAS No. 28056-87-3) in the synthesis of pharmaceuticals. While not a ubiquitous starting material for specific blockbuster drugs, its unique structural and chemical properties make it a valuable reagent in specialized contexts. This guide moves beyond a simple catalog of uses to explain the chemical rationale behind its application, focusing on its roles as a sterically hindered base and a synthetic building block for complex molecular scaffolds.

Introduction: Understanding this compound

This compound is a tertiary aliphatic amine characterized by a branched C8 alkyl chain. This structure is not accidental to its function; the significant steric bulk provided by the 2-ethylhexyl group, coupled with the basicity of the dimethylamino moiety, defines its utility in organic synthesis. These features allow it to perform specific functions that more common, smaller tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) may not accomplish as effectively or cleanly.

In the context of pharmaceutical development, where reaction specificity, yield, and purity are paramount, selecting the right tool for a chemical transformation is critical. This compound serves as a specialized tool, primarily functioning as a non-nucleophilic base to facilitate reactions while minimizing unwanted side products. It is also recognized as a building block for certain biologically active compounds, including analogs of psychostimulants.[1]

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for experimental design, particularly for reaction setup, solvent selection, and post-reaction workup.

PropertyValueMethod/Source
CAS Number 28056-87-3-
Molecular Formula C₁₀H₂₃N-
Molecular Weight 157.30 g/mol -
Boiling Point 174.6°C at 760 mmHgGC/MS[1]
Density (20°C) 0.781 g/cm³Pycnometry[1]
Flash Point 46.9°CPensky-Martens[1]
Solubility in Water <0.1 g/L[1]
Appearance Colorless liquid[1]
Core Application: A Sterically Hindered, Non-Nucleophilic Base

The primary and most strategic application of this compound in pharmaceutical synthesis is its role as a non-nucleophilic base.

Causality and Scientific Rationale

In many synthetic steps for creating active pharmaceutical ingredients (APIs), a base is required to act as a proton scavenger, neutralizing acids generated in a reaction or facilitating deprotonation to form a reactive intermediate (e.g., an enolate). However, many bases are also good nucleophiles (e.g., simpler amines) and can compete with the desired nucleophile, leading to unwanted side products.[2]

This is where steric hindrance becomes a powerful tool. The bulky 2-ethylhexyl group effectively shields the nitrogen atom's lone pair of electrons. While small protons can still access the nitrogen for acid-base reactions, larger electrophilic centers in the reaction mixture are sterically prevented from attacking the nitrogen. This selectivity is crucial for maintaining high yields and purity of the target molecule.

Diagram 1: Role as a Non-Nucleophilic Base

G cluster_0 Reaction Environment Reagent Substrate (e.g., R-X) ProtonSource Substrate-H+ Electrophile Electrophilic Center (e.g., Carbonyl) Base This compound (Bulky Base) ProtonSource->Base ACCEPTED (Deprotonation) Electrophile->Base BLOCKED (No Nucleophilic Attack)

Caption: Steric hindrance allows proton abstraction while preventing unwanted nucleophilic side reactions.

General Protocol for Use as a Proton Scavenger

This protocol provides a general framework for utilizing this compound in reactions that generate an acid byproduct (e.g., acylation with an acid chloride).

Objective: To neutralize generated HCl in situ during the acylation of a sensitive substrate containing a primary amine.

Materials:

  • Substrate (e.g., a primary amine intermediate)

  • Acyl Chloride (R-COCl)

  • This compound

  • Anhydrous Aprotic Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • Preparation: In a flame-dried, nitrogen-purged reactor, dissolve the amine substrate (1.0 eq) in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Base Addition: Add this compound (1.1-1.5 eq). The slight excess ensures complete neutralization of the generated acid. Rationale: Using a larger excess is generally safe due to its non-nucleophilic nature but may complicate purification.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Acylation reactions are often exothermic. Cooling controls the reaction rate and minimizes potential side reactions.

  • Reagent Addition: Slowly add the acyl chloride (1.0-1.1 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Workup:

    • Quench the reaction with a weak aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) to protonate and extract the excess this compound and its salt.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization as required.

Application as a Synthetic Building Block

Beyond its role as a reaction facilitator, this compound can be incorporated into the final molecular structure of a pharmaceutical candidate.

Rationale: Modulating Physicochemical Properties

The branched, lipophilic 2-ethylhexyl group is a valuable moiety for modulating a drug's pharmacokinetic properties.

  • Lipophilicity: Increasing a molecule's lipophilicity can enhance its ability to cross cell membranes, including the blood-brain barrier. This is particularly relevant in the synthesis of psychostimulant analogs, where central nervous system penetration is required.[1]

  • Metabolic Stability: The branched nature of the alkyl chain can impart metabolic stability by sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) that might otherwise occur on a linear alkyl chain.

The dimethylamino group provides a basic handle that is often crucial for a molecule's pharmacophore, allowing for salt formation to improve solubility and handling, or for key binding interactions with biological targets.

Diagram 2: Workflow as a Synthetic Intermediate

G Start This compound Step1 Functionalization (e.g., Oxidation, Substitution) Start->Step1 Intermediate Modified Intermediate Step1->Intermediate Step2 Coupling Reaction (e.g., with another API fragment) Intermediate->Step2 API Final API (e.g., Psychostimulant Analog) Step2->API

Caption: Integration of the amine into a more complex Active Pharmaceutical Ingredient (API).

Example Application: Synthesis of N-Oxide Derivatives

Tertiary amines can be readily oxidized to their corresponding N-oxides. While often used as surfactants, N-oxides can also be explored as potential drug candidates themselves or as intermediates. The N-oxide group is highly polar and can act as a hydrogen bond acceptor, altering a molecule's solubility and binding profile.

General Protocol for N-Oxidation:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetone.

  • Oxidant Addition: At room temperature, add hydrogen peroxide (H₂O₂, 30% aqueous solution, 1.5-2.0 eq) dropwise. Rationale: The reaction is typically mild, but controlled addition is good practice.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours. Monitor the disappearance of the starting amine by TLC or GC-MS.

  • Decomposition of Excess Peroxide: After completion, cautiously add a small amount of a reducing agent (e.g., sodium sulfite) or a catalyst (e.g., manganese dioxide) to decompose the excess hydrogen peroxide until gas evolution ceases.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting N-oxide can be purified by crystallization or chromatography if necessary.

Conclusion and Future Prospects

This compound is a specialized reagent whose value in pharmaceutical synthesis lies in its distinct steric properties. As a non-nucleophilic base, it offers chemists precise control over reactions, preventing the formation of impurities that can complicate purification and reduce yields—a critical consideration in API manufacturing. Its role as a lipophilic building block provides a direct method for tuning the pharmacokinetic profiles of new drug candidates. While it may not be a common name in introductory organic chemistry, for the process chemist and medicinal scientist, it represents a sophisticated solution for specific and challenging synthetic problems. Future applications will likely leverage these properties in increasingly complex multi-step syntheses where reaction fidelity is paramount.

References

Application Notes and Protocols for N,N-Dimethyl-2-ethylhexylamine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Corrosion poses a significant challenge across numerous industries, leading to material degradation, costly repairs, and potential safety hazards. The use of organic corrosion inhibitors is a well-established and effective strategy to mitigate these effects. Among these, aliphatic amines have garnered considerable attention due to their ability to form protective films on metal surfaces.[1] This guide provides a detailed overview of N,N-Dimethyl-2-ethylhexylamine, a tertiary amine with a branched alkyl chain, for application as a corrosion inhibitor. Its molecular structure, featuring a nitrogen atom with a lone pair of electrons and a hydrophobic alkyl group, makes it a promising candidate for protecting metallic surfaces in various corrosive environments.

This document will delve into the mechanistic principles governing its inhibitory action, provide comprehensive protocols for its evaluation, and offer insights into the interpretation of results. The methodologies described herein are grounded in established electrochemical and gravimetric techniques, providing a robust framework for researchers to assess the efficacy of this compound in their specific applications.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] This process is governed by the interaction between the inhibitor molecule and the metallic substrate.

The nitrogen atom in the amine group possesses a lone pair of electrons, which can be shared with the vacant d-orbitals of metal atoms (e.g., iron in steel), leading to the formation of a coordinate covalent bond (chemisorption).[1] Additionally, in acidic solutions, the amine can become protonated, and the resulting cation can be electrostatically attracted to the negatively charged metal surface (physisorption). The long, branched 2-ethylhexyl group provides a hydrophobic shield, repelling water and other corrosive species from the metal surface.[1] The branched nature of the alkyl chain can also influence the packing density of the inhibitor molecules on the surface, potentially creating a more effective barrier.

This dual-mode adsorption (chemisorption and physisorption) results in a stable, passivating film that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.

Caption: Mechanism of corrosion inhibition by this compound.

Experimental Evaluation Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the corrosion inhibition performance of this compound.

Weight Loss Method

This gravimetric technique offers a direct and straightforward assessment of the overall corrosion rate.[2]

Objective: To determine the inhibition efficiency of this compound by measuring the mass loss of metal coupons in a corrosive environment.

Materials:

  • Metal coupons (e.g., carbon steel, with known dimensions and surface area)

  • Corrosive medium (e.g., 1 M HCl solution)

  • This compound

  • Acetone

  • Deionized water

  • Abrasive paper (e.g., silicon carbide paper of various grits)

  • Analytical balance (accurate to 0.1 mg)

  • Glass beakers or immersion cells

  • Water bath or thermostat for temperature control

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with abrasive paper to a mirror finish, then degrease with acetone, rinse with deionized water, and dry thoroughly.

  • Initial Weighing: Accurately weigh each prepared coupon using an analytical balance and record the initial mass (Winitial).

  • Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution without the inhibitor.

  • Immersion: Immerse one coupon in each of the prepared solutions, ensuring the entire surface is exposed.

  • Exposure: Maintain the immersion cells at a constant temperature (e.g., 25 °C or a higher temperature to simulate specific conditions) for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Final Weighing: After the exposure period, carefully remove the coupons, clean them according to standard procedures to remove corrosion products (e.g., using a specific cleaning solution and gentle brushing), rinse with deionized water and acetone, and dry. Accurately weigh each coupon and record the final mass (Wfinal).

  • Calculations:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = Winitial - Wfinal.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the formula: CR (mm/y) = (8.76 × 104 × ΔW) / (A × T × ρ) where:

      • ΔW is the weight loss in grams

      • A is the surface area of the coupon in cm2

      • T is the immersion time in hours

      • ρ is the density of the metal in g/cm3

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where:

      • CRblank is the corrosion rate in the absence of the inhibitor.

      • CRinhibitor is the corrosion rate in the presence of the inhibitor.

Data Presentation:

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)ValueValue-
50ValueValueValue
100ValueValueValue
200ValueValueValue
500ValueValueValue
Electrochemical Methods

Electrochemical techniques provide rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[3]

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working electrode (WE): Metal sample (e.g., carbon steel)

    • Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter electrode (CE): Platinum or graphite rod

  • Corrosive solutions with and without the inhibitor

This technique determines the corrosion current density (icorr) and provides information on whether the inhibitor acts on the anodic or cathodic reaction, or both (mixed-type).[1][4]

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (with or without inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100 where:

      • icorr,blank is the corrosion current density in the absence of the inhibitor.

      • icorr,inhibitor is the corrosion current density in the presence of the inhibitor.

Caption: Workflow for potentiodynamic polarization measurements.

EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal-solution interface.[5]

Procedure:

  • Cell Setup and Stabilization: Follow the same initial steps as for potentiodynamic polarization (electrode preparation, cell setup, and OCP stabilization).

  • EIS Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Zimaginary vs. Zreal) and Bode plots (log |Z| and phase angle vs. log frequency).

    • The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

    • Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100 where:

      • Rct,blank is the charge transfer resistance in the absence of the inhibitor.

      • Rct,inhibitor is the charge transfer resistance in the presence of the inhibitor.

Electrochemical Data Summary:

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Rct (Ω·cm²)Cdl (µF/cm²)IE (%) (Polarization)IE (%) (EIS)
0 (Blank)ValueValueValueValue--
50ValueValueValueValueValueValue
100ValueValueValueValueValueValue
200ValueValueValueValueValueValue
500ValueValueValueValueValueValue

Synthesis of this compound

For research purposes, this compound can be synthesized via several routes. A common laboratory-scale synthesis involves the reductive amination of 2-ethylhexanal with dimethylamine.

Reaction Scheme: 2-ethylhexanal + Dimethylamine + Reducing Agent → this compound

A typical procedure involves reacting 2-ethylhexanal with an excess of dimethylamine in the presence of a reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction is typically carried out in a suitable solvent like methanol or ethanol. Purification of the final product is achieved through distillation. For industrial-scale production, catalytic amination of 2-ethylhexanol is often employed.[6]

Material Compatibility and Handling

This compound is an alkaline organic compound. When handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to work in a well-ventilated area or under a fume hood. For material compatibility, it is generally compatible with stainless steel and various polymers. However, compatibility with specific elastomers and plastics should be verified, especially for long-term storage or use at elevated temperatures. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound presents itself as a viable corrosion inhibitor, particularly for ferrous metals in acidic and other corrosive environments. Its efficacy is rooted in its ability to adsorb onto the metal surface, forming a durable and hydrophobic protective layer. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of its performance. By employing a combination of weight loss and electrochemical methods, researchers can gain a thorough understanding of its inhibition efficiency, mechanism of action, and optimal application parameters. This will enable the confident application of this compound as a corrosion inhibitor in a variety of research and industrial settings.

References

Application Notes & Protocols: The Role of N,N-Dimethyl-2-ethylhexylamine as a pH-Responsive Cationic Emulsifying Agent in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Surfactants

For researchers, scientists, and drug development professionals, the formulation of stable emulsions is a cornerstone of delivering poorly water-soluble active pharmaceutical ingredients (APIs). N,N-Dimethyl-2-ethylhexylamine (CAS No: 28056-87-3, MW: 157.30 g/mol ) emerges as a specialized tool in the formulator's arsenal.[1][2][3] Structurally, it is a tertiary amine featuring a branched, lipophilic 2-ethylhexyl tail and a compact, hydrophilic dimethylamino head group. This amphiphilic architecture is the foundation of its utility as a surface-active agent.[1][4]

Unlike traditional non-ionic surfactants, this compound offers a distinct advantage: pH-responsive activity. Its capacity to act as an emulsifier is directly controlled by the pH of the aqueous phase, allowing for the creation of "smart" formulations that can be tailored for specific delivery environments. This guide provides an in-depth exploration of its mechanism, core applications in drug delivery, and detailed protocols for its effective implementation, particularly in the development of nanoemulsions for enhanced bioavailability.[5][6]

Physicochemical Profile

A comprehensive understanding of the physical and chemical properties of this compound is critical for its successful application in formulation development.

PropertyValueSource
CAS Number 28056-87-3[1]
Molecular Formula C₁₀H₂₃N[2]
Molecular Weight 157.30 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 174.6°C at 760 mmHg[1]
Density 0.781 g/cm³ at 20°C[1]
Flash Point 46.9°C[1]
Water Solubility Limited (<0.1 g/L)[1]
IUPAC Name 2-ethyl-N,N-dimethylhexan-1-amine[2]

Mechanism of Emulsification: A pH-Dependent Phenomenon

The emulsifying power of this compound is not inherent but is "switched on" by adjusting the formulation's pH. This provides a unique control mechanism not available with many standard emulsifiers.

The Causality of pH-Activation: As a tertiary amine, the lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from the surrounding medium. This acid-base chemistry is the key to its function.

  • At Neutral to High pH (pH > 7): The amine group remains unprotonated and electrically neutral. In this state, the molecule is predominantly lipophilic and resides preferentially in the oil phase. Its ability to stabilize an oil-water interface is minimal.

  • At Acidic pH (pH < 6): In an acidic aqueous environment, the amine group becomes protonated, forming a cationic N,N-dimethyl-2-ethylhexylammonium ion. This transformation creates a strongly polar, hydrophilic head group with a positive charge.

The molecule is now a functional cationic surfactant. When dispersed between oil and water phases, it spontaneously orients itself at the interface. The lipophilic 2-ethylhexyl tail embeds into the oil droplet, while the charged, hydrophilic ammonium head projects into the continuous aqueous phase. This arrangement drastically reduces the interfacial tension between the two immiscible liquids. Furthermore, the resulting positive surface charge on the oil droplets creates an electrostatic repulsion between them, preventing coalescence and ensuring the kinetic stability of the emulsion.[7]

G cluster_high_ph High pH (Neutral State) cluster_low_ph Low pH (Protonated State) High_pH This compound (Unprotonated, Lipophilic) Oil_Phase Oil Phase High_pH->Oil_Phase  Preferentially Soluble Protonation + H⁺ (Acidification) Result_High Poor Emulsifying Activity Oil_Phase->Result_High Low_pH N,N-Dimethyl-2-ethylhexylammonium Ion (Cationic Surfactant) Interface Oil-Water Interface Low_pH->Interface  Adsorbs at Interface Result_Low Stable O/W Emulsion (Electrostatic Repulsion) Interface->Result_Low

Figure 1. pH-dependent activation mechanism of this compound.

Core Applications in Pharmaceutical Development

The unique properties of this compound make it suitable for several advanced drug delivery applications.

  • Nanoemulsions for Poorly Soluble Drugs: This is a primary application. Nanoemulsions are colloidal dispersions with droplet sizes typically ranging from 20-200 nm.[8] Due to their small droplet size and high surface area, they can significantly enhance the dissolution rate and subsequent bioavailability of hydrophobic APIs (BCS Class II and IV).[6][8] this compound is an effective emulsifier for creating these systems via high-energy methods.[9]

  • Topical and Transdermal Formulations: The skin surface carries a net negative charge at physiological pH. The positive charge of emulsions stabilized by protonated this compound can promote electrostatic interaction with the skin, potentially enhancing adhesion and residence time, which may improve drug permeation for topical delivery.[5]

  • Parenteral Drug Delivery: For intravenous administration of lipophilic drugs, O/W nanoemulsions are a well-established delivery vehicle. The ability to form stable, sub-micron droplets is critical to avoid embolism. This compound can be used to formulate such systems, provided all components meet stringent biocompatibility and sterility requirements.[6]

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Nanoemulsion

Objective: To provide a standardized methodology for preparing a stable O/W nanoemulsion for the encapsulation of a model hydrophobic API using this compound as the primary emulsifying agent.

Materials & Equipment:

  • This compound (≥98% purity)

  • Oil Phase: Medium-Chain Triglycerides (MCT), e.g., Miglyol® 812

  • Model Hydrophobic API (e.g., Fenofibrate, Curcumin)

  • Aqueous Phase: Water for Injection (WFI) or ultrapure water

  • pH Adjusting Agent: 0.1 M Hydrochloric Acid (HCl)

  • High-Shear Homogenizer (e.g., rotor-stator type)

  • High-Pressure Homogenizer or Probe Sonicator

  • Calibrated pH Meter

  • Dynamic Light Scattering (DLS) instrument for particle sizing and zeta potential

  • Magnetic stirrer and stir bars

  • Analytical balance and glass beakers

Figure 2. Experimental workflow for O/W nanoemulsion preparation.

Step-by-Step Methodology:

  • Preparation of the Oil Phase (Example: 10% w/w oil load):

    • Weigh 1.0 g of the model hydrophobic API into a beaker.

    • Add 9.0 g of MCT oil.

    • Gently heat (if necessary, to < 40°C) and stir until the API is fully dissolved.

    • Add 0.5 g of this compound to the oil phase and mix until uniform.

    • Causality: Dissolving the emulsifier in the oil phase ensures it is readily available at the oil-water interface during the emulsification step.

  • Preparation of the Aqueous Phase:

    • In a separate, larger beaker, weigh 89.5 g of WFI or ultrapure water.

    • While stirring, slowly add drops of 0.1 M HCl until the pH of the water is stable at 4.0 ± 0.1.

    • Causality: Pre-acidifying the aqueous phase ensures that the this compound will be immediately protonated upon mixing, activating its surfactant properties. A pH of 4.0 provides a sufficient acidic environment well below the likely pKa of the conjugate acid.

  • Formation of the Coarse Emulsion:

    • Place the beaker with the aqueous phase onto a high-shear homogenizer.

    • While mixing at a moderate speed (e.g., 5,000 rpm), slowly add the entire oil phase to the aqueous phase over 1-2 minutes.

    • Continue mixing for 5 minutes to form a milky, coarse emulsion.

    • Causality: This step breaks down the bulk oil into large droplets, creating a homogenous pre-mix that can be efficiently processed by the high-energy homogenization equipment.

  • High-Energy Homogenization for Nanoemulsion Formation:

    • Transfer the coarse emulsion to a high-pressure homogenizer or use a probe sonicator.

    • If using a high-pressure homogenizer: Process the emulsion for 5-10 passes at a pressure of approximately 15,000 psi (100 MPa). Ensure the system is cooled to prevent overheating.

    • If using a probe sonicator: Process the emulsion in an ice bath to dissipate heat. Use a high power setting (e.g., 70% amplitude) for 5-10 minutes.

    • Causality: The intense shear forces, cavitation, and turbulence generated by these methods provide the necessary energy to overcome the interfacial tension and break the coarse droplets down into the nanometer size range.

  • Final Characterization:

    • Allow the nanoemulsion to cool to room temperature.

    • Measure the final pH to ensure it remains in the target acidic range.

    • Using a DLS instrument, measure the mean droplet diameter (Z-average) and Polydispersity Index (PDI). A target result would be a Z-average < 200 nm and a PDI < 0.25.

    • Measure the Zeta Potential. A strongly positive value (e.g., > +30 mV) is expected, indicating good electrostatic stability.

Key Experimental Considerations & Troubleshooting

ParameterImportance & RationaleTroubleshooting
pH Control Most Critical Parameter. The degree of protonation, and thus emulsifying capacity, is directly dependent on pH. The final pH must be low enough to ensure the vast majority of amine molecules are protonated.Problem: Poor stability, phase separation. Cause/Solution: Final pH is too high. Verify the pH of the aqueous phase before emulsification and re-verify after. The addition of other excipients may buffer the system.
Emulsifier Conc. Insufficient emulsifier will result in incomplete coverage of the oil droplet surface, leading to coalescence. Excess emulsifier can lead to toxicity concerns or the formation of micelles.Problem: Large droplet size, instability. Cause/Solution: Emulsifier concentration is too low for the given oil load. Perform a concentration titration experiment to find the optimal level.
Ionic Strength The presence of salts (e.g., from buffers) in the aqueous phase can shield the electrostatic repulsion between droplets (Debye screening), potentially reducing stability.Problem: Gradual instability, creaming. Cause/Solution: High salt concentration. Use low ionic strength buffers or WFI if possible. If salts are required, a higher emulsifier concentration may be needed.
Energy Input The final droplet size is inversely proportional to the energy input during homogenization. Insufficient energy will result in a larger, less stable emulsion.Problem: Droplet size > 200 nm. Cause/Solution: Insufficient homogenization time, pressure, or amplitude. Increase the number of passes or processing time. Ensure equipment is functioning correctly.

Safety & Handling

While specific toxicological data for this compound is limited, its structure as a tertiary amine and data from similar compounds necessitate cautious handling.[10][11][12]

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory. Avoid all skin contact.[10]

  • First Aid:

    • In case of skin contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[11]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • If inhaled: Move the person to fresh air. Seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents or acids.[13]

References

The Strategic Synthesis of Quaternary Ammonium Compounds Utilizing N,N-Dimethyl-2-ethylhexylamine: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of N,N-Dimethyl-2-ethylhexylamine in the production of specialized quaternary ammonium compounds (QACs). QACs are a versatile class of cationic surfactants with widespread applications as disinfectants, biocides, fabric softeners, and phase transfer agents.[1][2][3][4] The incorporation of the sterically influential 2-ethylhexyl moiety imparts unique physicochemical properties to the resulting QACs, such as modified solubility and potentially enhanced antimicrobial activity. This document provides a theoretical framework, detailed synthetic protocols, purification methodologies, and characterization techniques for researchers, scientists, and professionals in drug and chemical development.

Introduction: The Significance of Quaternary Ammonium Compounds and the Role of this compound

Quaternary ammonium compounds are organic compounds with the general structure NR₄⁺X⁻, where R represents alkyl or aryl groups, and X⁻ is a halide or another anion.[5] Their cationic nature is central to their functionality, enabling interaction with negatively charged cell membranes of bacteria and enveloped viruses, leading to cell disruption and death.[1][3] The biological and chemical activity of QACs is highly dependent on the nature of the organic substituents (R groups) attached to the nitrogen atom.[3]

This compound is a tertiary amine featuring a branched alkyl chain. This branching introduces steric hindrance around the nitrogen atom, which can influence its reactivity during quaternization and the ultimate properties of the resulting QAC. The 2-ethylhexyl group can enhance the lipophilicity of the final compound, potentially improving its efficacy against lipid-enveloped viruses and bacteria.[6]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₁₀H₂₃N[7]
Molecular Weight 157.30 g/mol [7]
Boiling Point 174.6°C at 760 mmHg[6]
Density 0.781 g/cm³ at 20°C[6]
Appearance Colorless liquid[6]
Solubility Limited water solubility (<0.1 g/L)[6]

The Quaternization Reaction: Mechanism and Considerations

The synthesis of QACs from tertiary amines like this compound is typically achieved through the Menschutkin reaction. This is a bimolecular nucleophilic substitution (SN2) reaction where the tertiary amine acts as the nucleophile, attacking an electrophilic carbon of an alkyl halide.[8]

Reaction Scheme:

Menschutkin Reaction cluster_reactants Reactants cluster_products Products amine This compound (Nucleophile) qac [N,N-Dimethyl-N-R'-2-ethylhexylammonium]⁺X⁻ (Quaternary Ammonium Salt) amine->qac Sɴ2 Attack halide R'-X (Alkyl Halide) halide->qac

Figure 1: General scheme of the Menschutkin reaction for the synthesis of a quaternary ammonium compound from this compound.

Key Considerations for the Reaction:

  • Choice of Alkyl Halide (R'-X): The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are most effective due to lower steric hindrance for the SN2 attack. For this guide, we will focus on the use of an alkyl bromide.

  • Solvent: Polar aprotic solvents such as acetonitrile or acetone are often preferred as they can stabilize the charged transition state, accelerating the reaction.[8] Solvent-free conditions can also be employed, particularly for industrial applications, to reduce cost and environmental impact.

  • Temperature: The reaction rate is temperature-dependent. Moderate heating is typically required to achieve a reasonable reaction rate without promoting side reactions.

  • Steric Hindrance: The 2-ethylhexyl group on the tertiary amine introduces more steric bulk compared to a linear alkyl chain. This can slow down the rate of quaternization.[2][9] Therefore, reaction conditions may need to be more forcing (e.g., higher temperature or longer reaction time) compared to the quaternization of less hindered amines.

Experimental Protocol: Synthesis of N-Dodecyl-N,N-dimethyl-2-ethylhexylammonium Bromide

This protocol provides a representative procedure for the quaternization of this compound with 1-bromododecane.

Materials:

  • This compound (≥98%)

  • 1-Bromododecane (≥98%)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Safety Precautions:

  • This compound and alkyl halides can be corrosive and irritating. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

Synthetic Workflow:

Synthetic Workflow A Reactant Charging B Inert Atmosphere A->B N₂/Ar C Reaction B->C Heat & Stir D Cooling C->D E Product Precipitation D->E Add Diethyl Ether F Isolation E->F Vacuum Filtration G Washing F->G H Drying G->H Vacuum Oven I Characterization H->I

Figure 2: Step-by-step workflow for the synthesis and isolation of the quaternary ammonium compound.

Procedure:

  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (15.73 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas.

  • Addition of Alkyl Halide: While stirring, add 1-bromododecane (24.93 g, 0.1 mol) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR of aliquots. The reaction is expected to proceed for 24-48 hours. The disappearance of the starting amine spot on the TLC plate indicates the completion of the reaction.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Product Precipitation: Slowly add approximately 100 mL of anhydrous diethyl ether to the cooled reaction mixture while stirring. The quaternary ammonium salt product, being less soluble in the less polar solvent mixture, will precipitate out of the solution.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product with two portions of 50 mL of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Purification of Branched-Chain Quaternary Ammonium Compounds

The purification of QACs with branched alkyl chains can sometimes be challenging due to their potential to form oils or gummy solids. If the product does not precipitate cleanly, the following alternative purification strategies can be employed:

  • Solvent Evaporation and Trituration: After the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator. Add a non-polar solvent like hexanes to the resulting residue and triturate (repeatedly wash and grind) to induce crystallization or solidification.

  • Liquid-Liquid Extraction: If the product is an oil, it can be purified by liquid-liquid extraction. Dissolve the crude product in a suitable solvent and wash with a non-polar solvent to remove unreacted starting materials.

  • Column Chromatography: While often challenging for QACs due to their ionic nature, chromatography on alumina or silica gel with a polar eluent system (e.g., a gradient of methanol in dichloromethane) can be effective.[4]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized QAC.

¹H NMR Spectroscopy:

  • Disappearance of Starting Material Signals: The signal corresponding to the N-methyl protons of this compound (around 2.20-2.35 ppm) will shift downfield upon quaternization.[6]

  • Appearance of New Signals: New signals corresponding to the protons of the dodecyl chain will be present. The protons on the carbon adjacent to the newly formed quaternary nitrogen will be significantly deshielded and appear at a lower field.

¹³C NMR Spectroscopy:

  • Shift of N-Methyl and N-CH₂ Signals: The carbon signals of the N-methyl groups and the methylene group adjacent to the nitrogen in the 2-ethylhexyl moiety will shift downfield due to the positive charge on the nitrogen.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the cationic part of the QAC molecule, [C₂₂H₄₈N]⁺.

Conclusion

This compound serves as a valuable precursor for the synthesis of specialized quaternary ammonium compounds. The branched 2-ethylhexyl group introduces unique steric and lipophilic properties that can be leveraged in the design of novel biocides, surfactants, and other functional materials. The provided protocols and guidelines offer a robust starting point for researchers to explore the synthesis and application of these promising molecules. Careful control of reaction conditions and appropriate selection of purification techniques are paramount to obtaining high-purity products for further investigation.

References

Application Note: N,N-Dimethyl-2-ethylhexylamine as a Non-Nucleophilic Base in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-2-ethylhexylamine is a tertiary amine that serves as a highly effective, sterically hindered, non-nucleophilic base in a multitude of organic transformations. Its unique structural properties, characterized by a bulky 2-ethylhexyl group, effectively shield the nitrogen's lone pair of electrons, minimizing undesirable nucleophilic side reactions while preserving its capacity as a potent proton scavenger.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the practical application of this compound, detailing its physicochemical properties, mechanistic advantages, and a detailed experimental protocol for its use as an acid scavenger in acylation reactions. Safety protocols and troubleshooting are also discussed to ensure robust and reproducible results.

Introduction: The Advantage of Steric Hindrance

In organic synthesis, the choice of base is critical and can dictate the outcome of a reaction. While common amine bases like triethylamine are effective, their residual nucleophilicity can lead to the formation of unwanted byproducts, complicating purification and reducing yields. Sterically hindered amines are a class of organic bases designed to overcome this limitation.[3][4]

This compound falls into this category. The branched alkyl chain creates significant steric bulk around the nitrogen atom. This architecture allows small protons to access the nitrogen's lone pair for acid-base reactions but physically obstructs the nitrogen from attacking electrophilic centers, thereby preventing it from acting as a nucleophile.[1][2] This characteristic makes it an invaluable tool for reactions sensitive to nucleophilic attack, such as acylations, silylations, and elimination reactions, where it serves as a powerful acid scavenger. Its use is particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), where reaction specificity is paramount.[5][6][7]

Physicochemical & Spectroscopic Data

A thorough understanding of the reagent's properties is fundamental for its effective use.

PropertyValueSource
IUPAC Name 2-ethyl-N,N-dimethylhexan-1-amine[8]
CAS Number 28056-87-3[8]
Molecular Formula C₁₀H₂₃N[8]
Molecular Weight 157.30 g/mol [8]
Appearance Colorless liquid[5]
Boiling Point 174.6 °C at 760 mmHg[5]
Density 0.781 g/cm³ at 20 °C[5]
pKa (Conjugate Acid) 9.61 ± 0.28 (Predicted)[9]
Flash Point 46.9 °C[5]
Solubility Limited water solubility (<0.1 g/L)[5]

Spectroscopic Signatures: Electron ionization mass spectrometry typically shows a molecular ion peak at m/z 157 and characteristic fragments from the loss of a methyl group (m/z 142) or α-cleavage (m/z 72).[5]

Mechanism of Action: A Sterically Shielded Proton Sponge

The efficacy of this compound stems from its structural design. The bulky 2-ethylhexyl group acts as a shield, preventing the nitrogen atom from participating in nucleophilic substitution (Sₙ2) reactions with electrophilic substrates. However, this steric bulk does not impede its ability to abstract a proton, which is significantly smaller. In reactions that generate a strong acid (e.g., HCl from an acyl chloride), the amine readily neutralizes it, driving the reaction to completion and preventing acid-catalyzed degradation of sensitive functional groups.

G cluster_0 Reaction Environment Base This compound (Bulky, Non-nucleophilic) Proton H+ Proton->Base Accepted (Acid Neutralization) Electrophile Electrophilic Carbon (e.g., R-C=O) Electrophile->Base Repelled (No Nucleophilic Attack) caption Fig 1. Selective basicity of this compound.

Fig 1. Selective basicity of this compound.

Experimental Protocol: Acylation of Benzyl Alcohol

This protocol details the use of this compound as an acid scavenger in the esterification of benzyl alcohol with acetyl chloride.

Objective: To synthesize benzyl acetate while neutralizing the generated hydrochloric acid byproduct, preventing side reactions and maximizing yield.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Nitrogen or Argon gas line with bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the oven-dried round-bottom flask with a magnetic stir bar.

    • Seal the flask with septa and place it under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

    • Add benzyl alcohol (1.0 eq) via syringe.

    • Add this compound (1.2 eq) via syringe. Causality Note: Adding the base before the electrophile ensures that any generated acid is immediately neutralized.

  • Addition of Electrophile:

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate of N,N-Dimethyl-2-ethylhexylammonium chloride may form. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

  • Aqueous Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2x). Causality Note: This acidic wash protonates the excess this compound, forming a water-soluble salt that partitions into the aqueous layer for easy removal.

    • Wash with saturated aqueous NaHCO₃ (1x) to neutralize any residual acid.

    • Wash with brine (1x) to remove the bulk of the water.

    • Drain the organic layer into a clean flask and dry over anhydrous MgSO₄.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude benzyl acetate.

    • If necessary, purify the product further via flash column chromatography.

Experimental Workflow Diagram

G Setup 1. Reaction Setup - Inert Atmosphere - Add Solvent, Alcohol, Base Addition 2. Add Acetyl Chloride - 0 °C, Dropwise Setup->Addition Stir 3. Reaction - Warm to RT - Monitor by TLC Addition->Stir Workup 4. Aqueous Workup Stir->Workup Wash_HCl Wash with 1M HCl Workup->Wash_HCl Wash_Bicarb Wash with Sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Isolate 5. Isolate Product - Filter & Concentrate Dry->Isolate caption Fig 2. Workflow for acylation using the specified protocol.

Fig 2. Workflow for acylation using the specified protocol.

Safety and Handling

This compound is a corrosive and flammable chemical that requires careful handling.[10][11]

  • Hazard Summary: Causes severe skin burns and eye damage.[11][12] Harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[12]

  • Handling: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[10][11] Use spark-proof tools and avoid sources of ignition.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[11][13]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Reaction is sluggish or incomplete 1. Insufficient base (1.2 eq is a starting point).2. Reagents or solvent are not anhydrous.3. Reaction temperature is too low.1. Add an additional 0.1-0.2 eq of the base.2. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or purification system.3. Allow the reaction to stir at room temperature for a longer duration.
Low product yield after workup 1. Emulsion formed during extraction.2. Product has some water solubility.3. Incomplete removal of the amine salt.1. Add more brine to the separatory funnel to break the emulsion.2. Perform a back-extraction of the combined aqueous layers with the organic solvent.3. Ensure the pH of the aqueous layer is acidic after the HCl wash; perform an additional wash if necessary.
Product is contaminated with the amine 1. Insufficient or too dilute acid wash.2. The amine salt is partially soluble in the organic layer.1. Use 1M HCl and ensure thorough mixing during the wash step.2. After the first acid wash, add fresh solvent to the aqueous layer and extract again to remove any trapped organic-soluble material.

Conclusion

This compound is a superior choice as a non-nucleophilic, sterically hindered base for a wide array of synthetic applications. Its ability to efficiently scavenge protons without engaging in competing side reactions makes it an enabling tool for complex chemical syntheses in academic and industrial research, particularly in the field of drug discovery and development. By following the detailed protocols and safety guidelines presented, researchers can confidently and effectively integrate this versatile reagent into their synthetic workflows.

References

Application and Protocol for the Synthesis of N,N-Dimethyl-2-ethylhexylamine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N,N-Dimethyl-2-ethylhexylamine N-oxide, a versatile amphoteric surfactant. The document outlines two robust synthetic methodologies utilizing common and effective oxidizing agents: hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this note emphasizes the underlying chemical principles, safety protocols, and reaction optimization. The protocols are presented with step-by-step instructions, complemented by visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility.

Introduction

Amine N-oxides are a class of chemical compounds characterized by a coordinate covalent bond between nitrogen and oxygen (R₃N⁺-O⁻).[1] These highly polar molecules find extensive applications as surfactants, foam stabilizers, and detergents in a variety of consumer and industrial products.[1][2] Specifically, long-chain alkyl amine oxides, such as this compound N-oxide, are valued for their properties as emulsifiers, antistatic agents, and corrosion inhibitors.[3] In the pharmaceutical and biomedical fields, the N-oxide functionality can be leveraged to enhance the water solubility of drug candidates, and some N-oxides serve as prodrugs that are metabolized to their active amine counterparts in vivo.[4]

The synthesis of amine N-oxides is most commonly achieved through the direct oxidation of tertiary amines.[1][5] This guide details two well-established and reliable methods for the oxidation of this compound: a green and cost-effective approach using hydrogen peroxide, and a rapid, high-yield method employing m-CPBA.

Reaction Mechanism and Scientific Principles

The oxidation of a tertiary amine to its corresponding N-oxide involves the transfer of an oxygen atom to the lone pair of electrons on the nitrogen atom.[6] This process converts the nucleophilic amine into a highly polar N-oxide.

The general mechanism can be depicted as a nucleophilic attack by the tertiary amine on the electrophilic oxygen of the oxidizing agent.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product amine R₃N: n_oxide R₃N⁺-O⁻ amine->n_oxide Oxidation oxidant [O]

Caption: General oxidation of a tertiary amine to an N-oxide.

When using hydrogen peroxide, the reaction is often catalyzed by acids or metal catalysts, which enhance the electrophilicity of the peroxide oxygen.[7][8] In the case of m-CPBA, the peroxy acid itself is a potent electrophilic oxygen donor.[9][10] The choice of oxidant and reaction conditions can influence the reaction rate, yield, and purity of the final product.

Safety and Handling Precautions

3.1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), when handling the chemicals mentioned in these protocols.

3.2. Chemical Hazards:

  • This compound: This is a corrosive and flammable liquid. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Hydrogen Peroxide (30% w/w): A strong oxidizer that can cause severe skin burns and eye damage. It is a peroxide-forming chemical and should be handled with care.[11][12] Do not store in sealed containers that are not properly vented.[11]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent that can be shock-sensitive, especially when dry. It is also a skin and eye irritant.

  • Solvents (Methanol, Dichloromethane, Ethyl Acetate): These are flammable and volatile organic solvents. Handle in a fume hood and away from ignition sources.

3.3. Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench any residual peroxide before disposal.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of this compound N-oxide using two different oxidizing agents.

Protocol 1: Synthesis using Hydrogen Peroxide

This method is favored for its environmental friendliness and the low cost of the primary oxidant.[7]

4.1.1. Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10 mmol scale)
This compound157.30[13]1.57 g (10 mmol)
Hydrogen Peroxide (30% aq. solution)34.011.13 mL (11 mmol)
Methanol32.0420 mL
Manganese Dioxide (for quenching)86.94~1 g
Anhydrous Magnesium Sulfate120.37For drying

4.1.2. Experimental Workflow:

H2O2_Workflow start Start dissolve_amine Dissolve N,N-Dimethyl- 2-ethylhexylamine in Methanol start->dissolve_amine add_h2o2 Add H₂O₂ dropwise at 0-5 °C dissolve_amine->add_h2o2 warm_rt Warm to Room Temperature and stir for 12-24h add_h2o2->warm_rt monitor_tlc Monitor reaction by TLC warm_rt->monitor_tlc quench Quench excess H₂O₂ with MnO₂ monitor_tlc->quench Reaction complete filter Filter the mixture quench->filter evaporate Evaporate solvent under reduced pressure filter->evaporate extract Extract with DCM evaporate->extract dry Dry organic layer with MgSO₄ extract->dry final_evap Evaporate DCM dry->final_evap product Obtain N-oxide product final_evap->product

Caption: Workflow for N-oxide synthesis using H₂O₂.

4.1.3. Step-by-Step Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.57 g, 10 mmol) in methanol (20 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the 30% hydrogen peroxide solution (1.13 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, cool the reaction mixture in an ice bath and cautiously add manganese dioxide in small portions to decompose the excess hydrogen peroxide (cessation of gas evolution indicates completion).[14]

  • Filter the mixture through a pad of celite to remove the manganese dioxide.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting residue can be further purified by extraction. Add 20 mL of deionized water and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound N-oxide.

Protocol 2: Synthesis using m-CPBA

This method is often faster and can provide higher yields, making it suitable for smaller-scale laboratory preparations where cost is less of a concern.[9][15]

4.2.1. Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10 mmol scale)
This compound157.30[13]1.57 g (10 mmol)
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.57~2.4 g (11 mmol)
Dichloromethane (DCM)84.9350 mL
Saturated Sodium Bicarbonate Solution-For washing
Brine-For washing
Anhydrous Sodium Sulfate142.04For drying

4.2.2. Experimental Workflow:

mCPBA_Workflow start Start dissolve_amine_dcm Dissolve N,N-Dimethyl- 2-ethylhexylamine in DCM start->dissolve_amine_dcm cool_ice_bath Cool to 0 °C dissolve_amine_dcm->cool_ice_bath add_mcpba Add m-CPBA portion-wise cool_ice_bath->add_mcpba stir_rt Stir at room temperature for 2-4 hours add_mcpba->stir_rt monitor_tlc_mcpba Monitor reaction by TLC stir_rt->monitor_tlc_mcpba wash_bicarb Wash with saturated NaHCO₃ solution monitor_tlc_mcpba->wash_bicarb Reaction complete wash_brine Wash with brine wash_bicarb->wash_brine dry_na2so4 Dry over Na₂SO₄ wash_brine->dry_na2so4 filter_evap Filter and evaporate solvent dry_na2so4->filter_evap product Obtain N-oxide product filter_evap->product

Caption: Workflow for N-oxide synthesis using m-CPBA.

4.2.3. Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add m-CPBA (~2.4 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. The m-chlorobenzoic acid byproduct will also be visible.

  • Once the starting amine is consumed, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (3 x 20 mL) to remove the m-chlorobenzoic acid.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-oxide product.

Product Characterization

The synthesized this compound N-oxide can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts of the protons and carbons adjacent to the N-oxide group compared to the starting amine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The N-O bond typically shows a characteristic stretching vibration in the range of 950-970 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Increase reaction time and/or temperature slightly. For the H₂O₂ method, consider adding a catalytic amount of acid.
Inactive oxidizing agent.Use a fresh batch of oxidizing agent. Test the activity of H₂O₂.
Low YieldProduct loss during workup.Ensure complete extraction. N-oxides can have some water solubility, so minimize the volume of aqueous washes.
Decomposition of the N-oxide.Avoid excessive heating during solvent evaporation.
Product ContaminationResidual starting amine.Ensure the reaction goes to completion. Purification by column chromatography may be necessary.
Residual m-chlorobenzoic acid (m-CPBA method).Perform additional washes with saturated sodium bicarbonate solution.

Conclusion

The synthesis of this compound N-oxide can be reliably achieved through the oxidation of the parent tertiary amine. The choice between hydrogen peroxide and m-CPBA as the oxidant will depend on the desired scale, cost considerations, and the required reaction speed. Both protocols, when executed with the appropriate safety measures, provide a solid foundation for the successful laboratory preparation of this valuable N-oxide. The detailed workflows and troubleshooting guide are intended to facilitate a smooth and efficient synthetic process for researchers in various fields of chemical science.

References

Application Note & Protocols: The Role and Application of N,N-Dimethyl-2-ethylhexylamine (DMEHA) in Polyurethane Foam Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and formulation scientists on the utilization of N,N-Dimethyl-2-ethylhexylamine (DMEHA) as a tertiary amine catalyst in the production of polyurethane (PU) foams. We will explore the fundamental catalytic mechanisms, the profound impact of DMEHA concentration on reaction kinetics and final foam properties, and present detailed laboratory-scale protocols for foam preparation and characterization. This guide is designed to blend theoretical principles with practical, field-proven methodologies to enable robust and reproducible polyurethane foam development.

Introduction: The Critical Role of Amine Catalysts

Polyurethane synthesis is a meticulously controlled polymerization reaction between a polyol and a diisocyanate.[1] To achieve the desired foam structure, this primary polymerization (gelling reaction) must be perfectly balanced with a secondary reaction: the water-isocyanate reaction (blowing reaction), which generates carbon dioxide gas to expand the polymer matrix.[2] Tertiary amine catalysts are indispensable in this process, as they accelerate both reactions, and the choice of catalyst dictates the final properties of the foam.[3][4]

This compound (DMEHA) is an aliphatic tertiary amine catalyst. Its molecular structure, featuring a sterically hindered 2-ethylhexyl group, provides a unique balance of catalytic activity. Unlike highly reactive catalysts that can cause premature gelling or uncontrolled blowing, DMEHA allows for more controlled foam rise and uniform cell structure development, making it a valuable tool for tailoring foam performance. This guide will provide the protocols to systematically evaluate its impact.

Mechanism of Catalysis: The Dual Action of DMEHA

Tertiary amine catalysts function by activating the reactants. The lone pair of electrons on the nitrogen atom of DMEHA forms a complex with the electrophilic carbon of the isocyanate group (-NCO). This complexation increases the partial positive charge on the carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol (gelling) or water (blowing).

The balance between these two competing reactions is critical for foam integrity.[5]

  • Gelling Reaction (Urethane Linkage): Polyol + Isocyanate → Polyurethane. This reaction builds the polymer backbone, increasing viscosity and providing structural integrity.

  • Blowing Reaction (Urea Linkage & CO₂ Generation): Water + Isocyanate → Unstable Carbamic Acid → Amine + CO₂. The newly formed amine rapidly reacts with another isocyanate to form a urea linkage. The CO₂ gas acts as the blowing agent, expanding the foam.[6]

DMEHA's effectiveness lies in its ability to moderate these two reactions, preventing issues like foam collapse (insufficient gelling) or closed-cell, dense foam (insufficient blowing).[3]

G cluster_reactants Reactants cluster_reactions Catalyzed Reactions cluster_products Products Polyol Polyol (-OH) Gelling Gelling Reaction (Urethane Formation) Polyol->Gelling Water Water (H₂O) Blowing Blowing Reaction (Urea Formation) Water->Blowing Isocyanate Isocyanate (-NCO) Isocyanate->Gelling Isocyanate->Blowing DMEHA DMEHA Catalyst DMEHA->Gelling Accelerates DMEHA->Blowing Accelerates PU_Matrix Polyurethane Matrix (Foam Structure) Gelling->PU_Matrix Blowing->PU_Matrix CO2 Carbon Dioxide (CO₂) (Blowing Agent) Blowing->CO2

Caption: Catalytic pathways influenced by DMEHA in PU foam formation.

Impact of DMEHA Concentration on Foam Properties

The concentration of DMEHA, typically measured in parts per hundred polyol (pphp), is a critical formulation variable. Systematically varying its concentration allows for fine-tuning of the foam's processing characteristics and final physical properties.

DMEHA (pphp)Reaction ProfileExpected Physical Properties
Low (e.g., 0.1-0.2) Slower cream, gel, and tack-free times.Higher density, potentially coarser cell structure, firmer feel due to a more dominant gelling reaction relative to blowing.
Medium (e.g., 0.3-0.5) Balanced reaction profile, good flowability.Optimum density, uniform and fine cell structure, good balance of hardness and resilience.[3]
High (e.g., >0.6) Fast, potentially "creamy" reaction, short pot life.Lower density, risk of foam collapse or splitting if gelling is too slow compared to blowing, potentially softer foam.

Experimental Protocol: Preparation of Flexible Polyurethane Foam

This protocol describes the preparation of a series of lab-scale, free-rise flexible polyurethane foams to evaluate the effect of varying DMEHA concentrations.

Safety Precautions
  • Work in a well-ventilated fume hood. Isocyanates and amine catalysts are respiratory sensitizers and irritants.[1][7]

  • Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. Amine catalysts can be corrosive.[1]

Materials and Equipment
  • Polyol: Standard flexible slabstock polyether polyol (e.g., 3000 MW, trifunctional).

  • Isocyanate: Toluene diisocyanate (TDI 80/20) or Methylene diphenyl diisocyanate (MDI).

  • Blowing Agent: Deionized water.

  • Surfactant: Silicone-based surfactant for foam stabilization.

  • Catalyst: this compound (DMEHA).

  • Equipment:

    • Top-pan balance (0.01 g resolution).

    • Paper cups (300-500 mL).

    • High-speed laboratory mixer (2000-3000 RPM) with a dispersion blade.

    • Stopwatch.

    • Wooden tongue depressor.

    • Fume hood.

    • Curing oven set to 70°C (optional).

Base Formulation

The following is a representative formulation. The DMEHA concentration will be varied.

ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.0
Silicone Surfactant1.0
DMEHA 0.1, 0.3, 0.5 (Variable)
TDI 80/2048.0 (Isocyanate Index: 105)
Foaming Procedure
  • Preparation: Label three paper cups: "0.1 DMEHA", "0.3 DMEHA", and "0.5 DMEHA".

  • Polyol Pre-mix ("B-Side"): For each cup, accurately weigh the polyol, deionized water, silicone surfactant, and the specified amount of DMEHA.

  • Mixing B-Side: Mix the contents of each cup thoroughly with the laboratory mixer at 2000 RPM for 30 seconds. Ensure a homogenous mixture.

  • Isocyanate Addition ("A-Side"): Place one of the prepared cups on the balance in the fume hood. Tare the balance. Add the specified amount of TDI 80/20 to the cup.

  • Final Mix & Pour: Immediately mix the complete formulation at 3000 RPM for 5-7 seconds. As soon as mixing is complete, pour the contents into a pre-weighed container or mold for free-rise.

  • Observation & Curing: Observe the foaming process and record the reaction profile times (see Section 5.1). Allow the foam to cure at ambient temperature for at least 24 hours before handling and testing.

G start Start: Formulation Calculation prep Prepare Polyol Pre-mix (Polyol, Water, Surfactant, DMEHA) start->prep mix_b Homogenize Pre-mix (2000 RPM, 30s) prep->mix_b add_a Add Isocyanate (TDI) to Pre-mix mix_b->add_a final_mix High-Speed Mix (3000 RPM, 5-7s) add_a->final_mix pour Pour into Mold for Free-Rise final_mix->pour observe Record Reaction Profile (Cream, Gel, Tack-Free Times) pour->observe cure Cure Foam (24h at Ambient Temp) observe->cure characterize Characterize Foam Properties (ASTM D3574) cure->characterize end End: Data Analysis characterize->end

Caption: Experimental workflow for PU foam preparation and testing.

Protocols for Foam Characterization

Once cured, the foam samples should be characterized to understand the impact of the catalyst.

Reaction Profile Analysis
  • Cream Time: The time from the final mixing until the liquid begins to change color and rise.

  • Gel Time (String Time): The time from mixing until fine polymer strings can be drawn from the foam using a tongue depressor. This indicates the onset of polymer network formation.

  • Tack-Free Time: The time from mixing until the surface of the foam is no longer sticky to the touch.

Physical Property Testing (ASTM D3574)

For accurate and standardized results, all physical testing should be performed according to ASTM D3574, the key standard for evaluating flexible polyurethane foam properties.[8][9]

  • Test A - Density: Determines the weight per unit volume. This is a primary indicator of the blowing efficiency.[10]

  • Test B - Indentation Force Deflection (IFD): Measures foam hardness by determining the force required to compress a sample by a specific percentage of its original thickness.[9]

  • Test D - Compression Set: Evaluates the foam's ability to recover its original thickness after sustained compression. This is a measure of foam resilience and durability.[9]

  • Test E - Tensile Strength and Elongation: Measures the force required to break the foam and how much it stretches before breaking, indicating the strength of the polymer matrix.[10]

  • Test F - Tear Resistance: Measures the foam's resistance to tearing.[9]

Volatile Organic Compound (VOC) Emissions

Amine catalysts can be a source of VOCs in the final product, which is a significant concern for applications in automotive interiors and furniture.[11][12] While DMEHA is a relatively high molecular weight amine, testing for emissions is crucial.

  • Standard Methods: Standardized tests like VDA 278 (Thermal Desorption Analysis) are used in the automotive industry to quantify VOC and FOG emissions from materials.[11]

  • Low-VOC Alternatives: If emissions are a concern, consider "reactive" amine catalysts that contain hydroxyl or amino groups, allowing them to be chemically bound into the polymer matrix, thus reducing emissions.[11][13]

Data Interpretation and Troubleshooting

  • Observation: A tight, uniform cell structure is generally desirable for good physical properties.[6] Coarse or irregular cells may indicate poor mixing or an imbalanced reaction.

  • Splits/Cracks: This often indicates that the blowing reaction is too fast relative to the gelling reaction. The foam expands before the polymer matrix has enough strength to contain the gas pressure. Consider reducing the water or DMEHA concentration.

  • Shrinkage: This can occur if the foam has too many closed cells and the cell walls are not strong enough to withstand atmospheric pressure as the foam cools. This points to an overly fast gel reaction. A stronger blowing catalyst or more surfactant may be needed.

Conclusion

This compound is a versatile and effective tertiary amine catalyst for polyurethane foam production. Its unique structure provides a balanced catalytic activity that enables formulators to control reaction kinetics and precisely tailor the final properties of the foam. By systematically varying the concentration of DMEHA and rigorously characterizing the resulting foam using the standardized protocols outlined in this guide, researchers can optimize formulations for density, hardness, resilience, and other critical performance metrics to meet the demands of a wide range of applications.

References

Application Notes & Protocols: Laboratory-Scale Synthesis of N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-Dimethyl-2-ethylhexylamine, a versatile tertiary amine with applications as a chemical intermediate, catalyst, and building block in the development of pharmaceuticals and agrochemicals.[1] The primary method detailed is the direct reductive amination of 2-ethylhexanal with dimethylamine, a robust and efficient strategy for forming branched tertiary amines.[2][3][4] This guide offers in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, and expert commentary on process optimization and safety.

Introduction and Strategic Approach

This compound is a valuable compound in organic synthesis. Its structure, featuring a sterically hindered tertiary amine, makes it a useful non-nucleophilic base and a precursor for quaternary ammonium salts used as surfactants and phase-transfer catalysts. The synthesis of such tertiary amines is a cornerstone of modern synthetic chemistry.

While several methods exist for the preparation of tertiary amines, including the Eschweiler-Clarke reaction and direct alkylation of secondary amines, direct reductive amination of an aldehyde offers a highly efficient and controlled one-pot procedure.[5][6][7][8][9] This approach, which involves the reaction of 2-ethylhexanal with dimethylamine to form an intermediate iminium ion that is subsequently reduced, is favored for its high yield, operational simplicity, and avoidance of quaternary ammonium salt byproducts.[8]

Causality of Method Selection:

  • Reductive Amination: This method is chosen over others for its superior control and efficiency in a laboratory setting. It directly couples the aldehyde and amine in a single operation.[2][3]

  • Starting Materials: 2-ethylhexanal and dimethylamine are readily available and cost-effective commercial feedstocks.

  • Reducing Agent: Sodium borohydride (NaBH₄) is selected as the reducing agent. While other hydrides like sodium cyanoborohydride or catalytic hydrogenation could be used, NaBH₄ offers a good balance of reactivity and safety for this transformation.[7][10][11] It is effective at reducing the intermediate iminium ion without significantly reducing the starting aldehyde under controlled conditions.

Reaction Mechanism: Reductive Amination

The synthesis proceeds via a two-step, one-pot sequence. Understanding this mechanism is critical for troubleshooting and optimization.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of dimethylamine on the carbonyl carbon of 2-ethylhexanal. This forms an unstable hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions (often autocatalyzed or by the amine hydrochloride salt), the hemiaminal eliminates a molecule of water to form a resonance-stabilized iminium ion. This is typically the rate-limiting step.

  • Hydride Reduction: The iminium ion is a potent electrophile and is rapidly reduced by a hydride transfer from sodium borohydride. This irreversible step yields the final tertiary amine product, this compound.

.

Reductive Amination Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde 2-Ethylhexanal Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Dimethylamine Amine Dimethylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product This compound Iminium->Product NaBH4 NaBH₄ (Hydride Source) NaBH4->Product Hydride Attack

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a ~0.1 mole scale. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMolesEq.Notes
2-Ethylhexanal128.2112.8 g (14.6 mL)0.101.0Purity >98%
Dimethylamine HCl81.5410.2 g0.1251.25Amine source
Sodium Hydroxide40.005.0 g0.1251.25To freebase the amine
Sodium Borohydride37.835.7 g0.151.5Reducing agent
Methanol (MeOH)32.04200 mL--Anhydrous, solvent
Diethyl Ether (Et₂O)74.12300 mL--Extraction solvent
Hydrochloric Acid (HCl)36.46As needed--2 M aqueous solution
Sodium Hydroxide40.00As needed--2 M aqueous solution
Saturated NaCl (brine)-100 mL--For washing
Anhydrous MgSO₄120.37~10 g--Drying agent

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel (pressure-equalizing)

  • Thermometer or thermocouple

  • Ice-water bath

  • Nitrogen or Argon inlet

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Distillation apparatus (short path or Vigreux)

Step-by-Step Procedure
  • Amine Preparation (In Situ):

    • To the 500 mL three-neck flask, add dimethylamine hydrochloride (10.2 g, 0.125 mol) and methanol (100 mL).

    • Stir the suspension under a nitrogen atmosphere.

    • Carefully add powdered sodium hydroxide (5.0 g, 0.125 mol) in portions. The mixture will warm slightly, and a precipitate of NaCl will form.

    • Stir the resulting suspension at room temperature for 20 minutes to ensure complete formation of the free dimethylamine.

  • Iminium Ion Formation:

    • Cool the flask to 0-5 °C using an ice-water bath.

    • Add 2-ethylhexanal (12.8 g, 0.10 mol) dropwise via the addition funnel over 15-20 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This allows for the formation of the iminium ion.

  • Reduction:

    • Re-cool the reaction mixture to 0-5 °C.

    • In a separate beaker, carefully dissolve sodium borohydride (5.7 g, 0.15 mol) in 100 mL of cold methanol. Caution: This is an exothermic process and generates hydrogen gas. Prepare this solution just before use.

    • Add the sodium borohydride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution will be observed.

    • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2 hours.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous slurry to a 1 L separatory funnel and add 150 mL of diethyl ether.

    • Separate the layers. Extract the aqueous layer twice more with 75 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 50 mL of 2 M HCl. Note: The product will move into the aqueous acidic layer as the ammonium salt.

    • Separate the layers and cool the acidic aqueous layer in an ice bath.

    • Slowly basify the aqueous layer to pH > 12 by adding 2 M NaOH solution.

    • Extract the now basic aqueous layer three times with 75 mL portions of diethyl ether.

    • Combine these final organic extracts, wash with 100 mL of brine, and dry over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

    • Purify the crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 174-176 °C.[1]

    • The purified product should be a colorless liquid. Calculate the final yield.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyExpected ValueSource/Method
Appearance Colorless liquidVisual Inspection
Molecular Formula C₁₀H₂₃N-
Molecular Weight 157.30 g/mol [12]
Boiling Point 174.6 °C (at 760 mmHg)[1]
Density 0.781 g/cm³ (at 20 °C)[1]
Spectroscopic Data
TechniqueExpected Signatures
¹H NMR (CDCl₃, 400 MHz)δ 2.20–2.35 (s, 6H, N(CH₃)₂), δ 2.45–2.60 (m, 2H, -CH₂-N), δ 1.20–1.45 (m, 8H, chain -CH₂-), δ 0.85–0.92 (t, 6H, terminal CH₃ groups).[1][13]
¹³C NMR (CDCl₃, 100 MHz)δ 56.4 (quaternary C), δ 45.2 (N-methyl C's), δ 32.6-22.8 (alkyl chain C's), δ 14.1 (terminal methyl C).[1][12]
Mass Spec (EI) m/z 157 (M⁺), 142 ([M-15]⁺), 72 ([C₄H₁₀N]⁺).[1]
IR (Neat) Absence of N-H stretch (~3300-3500 cm⁻¹). Presence of C-H sp³ stretches (~2850-2960 cm⁻¹) and C-N stretch (~1000-1250 cm⁻¹).

.

G Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. In Situ Amine Formation B 2. Iminium Ion Formation (0-5 °C) A->B Add Aldehyde C 3. NaBH₄ Reduction (0-5 °C) B->C Add Reductant D 4. Quench & Solvent Removal C->D Reaction Complete E 5. Acid-Base Extraction D->E Isolate amine salt F 6. Dry & Concentrate E->F Freebase & extract G 7. Fractional Distillation F->G Crude Product H 8. Characterization (NMR, MS, IR) G->H

Caption: Summary of the experimental workflow.

Trustworthiness: Self-Validating System & Safety

Process Control and Validation:

  • Temperature Control: Maintaining a low temperature (<10 °C) during aldehyde and borohydride addition is crucial. Higher temperatures can lead to the premature reduction of the aldehyde to 2-ethylhexanol by NaBH₄, a common side reaction.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting aldehyde (visualized with a suitable stain like KMnO₄ on TLC) indicates reaction completion.

  • Acid-Base Extraction: The purification step involving extraction into an acidic aqueous phase and subsequent basification is a classic and effective method for isolating amines from neutral organic impurities (like unreacted aldehyde or the corresponding alcohol). This step validates the basic nature of the synthesized product.

Safety Considerations:

  • 2-Ethylhexanal: Irritant. Handle in a fume hood.

  • Dimethylamine HCl: Hygroscopic and irritant.

  • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle with care and add slowly during the reaction.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition sources.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N,N-Dimethyl-2-ethylhexylamine by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Dimethyl-2-ethylhexylamine (DMEHA). This guide is designed for researchers, scientists, and drug development professionals who require high-purity DMEHA for their work. As a tertiary amine with a high boiling point, its purification presents unique challenges that standard atmospheric distillation cannot safely or effectively address. This document provides in-depth, field-proven insights into the purification of DMEHA by vacuum distillation, structured in a practical question-and-answer format to directly address issues you may encounter.

Section 1: Foundational Knowledge for DMEHA Distillation

This section covers the fundamental principles and properties governing the distillation of this compound. Understanding this groundwork is crucial for successful purification and effective troubleshooting.

Q1: Why is vacuum distillation the required method for purifying this compound?

A: The necessity of vacuum distillation is dictated by the thermal liability of the molecule at its atmospheric boiling point.

  • High Boiling Point: this compound has a high boiling point at atmospheric pressure, estimated at 174.6°C[1]. Distilling organic compounds above 150°C carries a significant risk of thermal decomposition[2].

  • Thermal Degradation: At elevated temperatures, tertiary amines can undergo decomposition pathways such as Hofmann elimination, which results in the formation of alkenes and secondary amines[3]. Other degradation mechanisms can also occur, leading to a complex mixture of impurities and a discolored final product[4][5].

  • The Principle of Vacuum Distillation: Distillation occurs when the vapor pressure of a liquid equals the pressure of the system. By reducing the system pressure with a vacuum, the boiling point of the liquid is significantly lowered.[6][7][8] This allows for the distillation of DMEHA at a much lower, safer temperature, preserving its molecular integrity and ensuring a high-purity, colorless distillate.[9]

Q2: What are the key physicochemical properties of DMEHA relevant to its distillation?

A: A thorough understanding of DMEHA's properties is essential for designing an effective distillation protocol. The key parameters are summarized below.

PropertyValueSignificance for DistillationSource(s)
Molecular Weight 157.3 g/mol Influences vapor density and thermal properties.[1]
Boiling Point 174.6°C at 760 mmHg (Atmospheric)Dictates the need for vacuum distillation to avoid decomposition.[1]
76°C at 1.6 kPa (~12 mmHg)Provides a target pressure and temperature for vacuum distillation.[10]
Flash Point 46.9°C (Pensky-Martens Closed Cup)Indicates that DMEHA is a flammable liquid, requiring precautions against ignition sources.[1]
Structure Tertiary AmineThe tertiary amine structure is prone to specific thermal degradation pathways.[3][4][1]
Water Solubility < 0.1 g/LIndicates that DMEHA is largely immiscible with water. Any water present will form a separate phase or potentially an azeotrope.[1]
Q3: What are the common impurities I might encounter in crude DMEHA?

A: The impurity profile of crude DMEHA depends heavily on its synthetic route. Common synthesis involves the methylation of a secondary amine or reductive amination.[1]

  • Unreacted Starting Materials: Precursors like 2-ethylhexylamine or N-methyl-2-ethylhexylamine may be present.

  • Incomplete Reaction Products: Incomplete methylation is a common source of impurities[1].

  • By-products: Side reactions can generate structurally similar amines or other organic compounds.

  • Solvents: Residual solvents used during the synthesis and workup.

  • Water: Can be introduced from reagents or atmospheric moisture. While DMEHA has low water solubility, even small amounts can affect distillation performance.

  • Degradation Products: If the crude material was exposed to high temperatures, degradation products like alkenes and secondary amines may already be present[3][4].

  • N-Nitrosamines: A critical consideration in drug development is the potential for nitrosamine impurities, which are potent carcinogens.[11] These can form from the reaction of secondary or tertiary amines with nitrosating agents (like nitrites) under acidic conditions. While not a direct result of distillation, their potential presence in the crude material warrants consideration for analytical testing.

Section 2: Experimental Protocol for Purification

This section provides a detailed, step-by-step methodology for the vacuum distillation of this compound, from setup to analysis.

Workflow for DMEHA Purification by Vacuum Distillation

G cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_analysis 3. Analysis & Storage prep_crude Crude DMEHA drying Dry Crude DMEHA (e.g., with KOH or CaH₂) prep_crude->drying setup Assemble & Leak-Check Vacuum Distillation Apparatus drying->setup charge Charge Flask with Dried Crude & Boiling Chips setup->charge evacuate Evacuate System to Target Pressure (e.g., 10-15 mmHg) charge->evacuate heat Gradually Heat Mantle (20-30°C above expected b.p.) evacuate->heat collect Collect Fractions: 1. Forshots (low boilers) 2. Main Product Fraction 3. Stop before high boilers heat->collect purity_check Assess Purity (GC-MS, qNMR) collect->purity_check storage Store Pure DMEHA under Inert Atmosphere (N₂/Ar) purity_check->storage G symptom1 Symptom: Product is Yellow/Discolored cause1 Cause: Thermal Decomposition symptom1->cause1 symptom2 Symptom: Violent Bumping / Unstable Boil cause2 Cause: No Boiling Chips / Stirrer Superheating symptom2->cause2 symptom3 Symptom: Unstable Vacuum / Fluctuating b.p. cause3 Cause: System Leak Pump Overload symptom3->cause3 symptom4 Symptom: Excessive Foaming cause4 Cause: Contaminants Heating Too Rapidly symptom4->cause4 solution1 Solution: Lower Pressure (Better Vacuum) Reduce Mantle Temperature cause1->solution1 solution2 Solution: Add Stir Bar / Fresh Chips Ensure Smooth Stirring cause2->solution2 solution3 Solution: Check All Joints for Leaks Check Pump Oil / Cold Trap cause3->solution3 solution4 Solution: Heat More Gradually Consider Anti-Foam Agent cause4->solution4

References

Technical Support Center: Synthesis of N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N,N-Dimethyl-2-ethylhexylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on impurity removal. The information provided herein is grounded in established chemical principles and practical, field-proven methodologies to ensure both accuracy and efficacy.

Introduction: Synthesis and Common Impurities

This compound is most commonly synthesized via the Eschweiler-Clarke reaction . This robust method involves the reductive amination of a primary or secondary amine using excess formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3] The reaction is known for its high efficiency and for preventing the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[2][4][5]

The typical starting material is 2-ethylhexylamine. The reaction proceeds through a monomethylated intermediate, N-methyl-2-ethylhexylamine.

Reaction Pathway: 2-ethylhexylamine (Primary Amine) → N-methyl-2-ethylhexylamine (Secondary Amine) → this compound (Tertiary Amine)

Despite its reliability, incomplete reactions or side reactions can lead to a crude product containing several key impurities:

  • Unreacted 2-ethylhexylamine (Primary Amine): The initial starting material.

  • N-methyl-2-ethylhexylamine (Secondary Amine): The intermediate of the reaction.

  • Residual Formic Acid and Formaldehyde: Excess reagents from the synthesis.

This guide provides a structured approach to identifying and removing these impurities to achieve a high-purity final product.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product shows the presence of unreacted 2-ethylhexylamine and the N-methyl-2-ethylhexylamine intermediate. How can I remove these basic impurities?

Answer: The most effective method for removing primary and secondary amine impurities is through acid-base extraction . This technique leverages the differences in basicity and the resulting salt solubilities between primary, secondary, and tertiary amines.[6][7][8]

Causality: Primary and secondary amines can be protonated by a dilute acid (like 1-2 M HCl) to form ammonium salts.[6][9] These salts are highly soluble in the aqueous phase and can be separated from the tertiary amine, which remains in the organic phase. While tertiary amines are also basic, their protonation and extraction into the aqueous phase can be minimized by carefully controlling the pH. A buffer-based extraction procedure can offer even more selective separation by exploiting the different pKa values of the amines.[10][11]

Workflow:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic solution with a dilute acid (e.g., 1 M HCl). The primary and secondary amines will form salts and move to the aqueous layer.

  • Separate the organic layer containing your desired tertiary amine.

  • Wash the organic layer with a dilute base (e.g., NaHCO3 solution) to remove any residual acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrate it under reduced pressure.

A visual representation of this workflow is provided below.

Question 2: I've performed an acid wash, but I suspect some primary/secondary amines remain. Is there a more aggressive chemical method?

Answer: Yes, a chemical treatment using an organic anhydride, such as acetic anhydride, can be employed.[12] This method converts the primary and secondary amines into their corresponding amides.

Causality: Primary and secondary amines react with acetic anhydride to form N-acetylated amides. Tertiary amines, lacking a proton on the nitrogen atom, do not react. The resulting amides have significantly different physical properties (higher boiling points, different polarity) from the tertiary amine, making them easier to separate by distillation or chromatography.[12]

Workflow:

  • Treat the crude amine mixture with an organic anhydride (e.g., acetic anhydride). The reaction is typically carried out at temperatures between 20°C and 200°C.[12]

  • After the reaction is complete, the excess anhydride and the newly formed amides can be separated from the desired tertiary amine by fractional distillation.

Question 3: My final product has a sharp, acidic odor. How do I remove residual formic acid?

Answer: Residual formic acid can be easily removed by washing the crude product with a basic aqueous solution.

Causality: Formic acid will react with a base like sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to form sodium formate, a salt that is highly soluble in water and will be extracted from the organic phase.

Workflow:

  • Dissolve the crude product in a suitable organic solvent.

  • Wash the solution with saturated sodium bicarbonate solution until effervescence (CO2 evolution) ceases.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer and remove the solvent.

Question 4: The boiling points of my product and impurities seem close. Is fractional distillation a viable purification method?

Answer: Yes, fractional distillation is a highly effective method, provided there is a sufficient difference in boiling points.[13][14] It is often the final purification step after initial extraction washes.

Causality: Fractional distillation separates liquids based on differences in their boiling points.[15] The component with the lower boiling point will vaporize more readily and rise higher in the fractionating column, allowing it to be collected as a separate fraction.[14]

Data Presentation: Boiling Points

CompoundTypeMolecular Weight ( g/mol )Boiling Point (°C)
2-EthylhexylaminePrimary Amine129.25166-169 °C[16][17][18]
This compoundTertiary Amine157.30~175 °C[19][20]

The ~6-9 °C difference is small, requiring an efficient fractionating column (e.g., a Vigreux or packed column) to achieve good separation.[13] The distillation should be performed slowly to allow the vapor-liquid equilibria to be established in the column.

Visualizations & Workflows

General Synthesis and Purification Workflow

The following diagram outlines the typical experimental sequence from synthesis to a purified product.

G cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification A 2-Ethylhexylamine + Formaldehyde + Formic Acid B Eschweiler-Clarke Reaction (Heat to 80-100°C) A->B C Cool & Dilute with Organic Solvent B->C D Wash with NaHCO3 (Removes Formic Acid) C->D E Acid Wash (e.g., 1M HCl) (Removes Primary/Secondary Amines) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Fractional Distillation F->G H Pure N,N-Dimethyl- 2-ethylhexylamine G->H

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common purity issues.

G start Analyze Crude Product (GC-MS, NMR) q1 Primary or Secondary Amine Impurities Detected? start->q1 yes1 Perform Acid-Base Extraction (See Protocol 1) q1->yes1 Yes no1 Proceed to next check q1->no1 No q2 Acidic Odor or Low pH? yes1->q2 no1->q2 yes2 Perform Basic Wash (e.g., NaHCO3) q2->yes2 Yes no2 Proceed to final purification q2->no2 No final Purify by Fractional Distillation (See Protocol 2) yes2->final no2->final

Caption: Decision tree for troubleshooting impurities.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Primary/Secondary Amines
  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in 100 mL of a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Acid Wash: Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer (which now contains the protonated primary and secondary amine salts) into a flask.

  • Repeat: Repeat the acid wash (steps 2-3) on the organic layer one more time to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO3) solution to neutralize any remaining HCl.

  • Brine Wash: Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove excess water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Swirl and let it stand for 15-20 minutes.

  • Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the purified tertiary amine, which can then be further purified by distillation.

Protocol 2: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the crude this compound from the extraction into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, observe the vapor rising slowly through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation. The temperature at the distillation head should hold steady during the collection of a pure fraction.

  • Fraction Collection:

    • Collect any low-boiling initial fractions (forerun) in a separate flask and discard.

    • When the temperature stabilizes near the boiling point of this compound (~175 °C), switch to a clean collection flask.

    • Collect the product until the temperature either begins to drop or rises significantly, indicating the fraction is exhausted.

  • Analysis: Analyze the collected fraction for purity using an appropriate method like GC-MS or NMR spectroscopy.[19][21][22]

Analytical Methods for Purity Assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for separating and identifying the volatile amines in your sample. It provides quantitative data on the relative amounts of starting material, intermediate, and final product.[21][22][23] Due to the basic nature of amines, specialized GC columns (e.g., wax-based or amine-deactivated columns) are often recommended to prevent peak tailing.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product. The disappearance of the N-H protons from the starting material and the appearance of the characteristic N(CH₃)₂ signal (a singlet around 2.2-2.3 ppm in ¹H NMR) are key indicators of a successful reaction.[19]

References

Technical Support Center: Synthesis of N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-2-ethylhexylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this versatile tertiary amine. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of this compound in Reductive Amination

Question: I am attempting to synthesize this compound via reductive amination of 2-ethylhexanal with dimethylamine, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the reductive amination of 2-ethylhexanal are often attributed to suboptimal reaction conditions or the prevalence of side reactions. The primary desired reaction involves the formation of an enamine or iminium ion intermediate, followed by reduction.

Root Cause Analysis & Solutions:

  • Incomplete Imine/Enamine Formation: The initial condensation between 2-ethylhexanal and dimethylamine is a reversible equilibrium. Insufficient removal of water can shift the equilibrium back towards the starting materials.

    • Solution: If your reaction setup allows, use a Dean-Stark trap to remove water azeotropically. Alternatively, adding a drying agent that is compatible with your reaction conditions can be effective.

  • Side Reactions of the Aldehyde: Aldehydes, particularly 2-ethylhexanal, are prone to side reactions under both acidic and basic conditions.

    • Aldol Condensation: The aldehyde can self-condense to form aldol adducts, which can further react to form colored impurities.[1]

      • Solution: Control the addition of the aldehyde. A semi-batch process where the aldehyde is added gradually to the reaction mixture containing the amine can minimize its concentration and suppress self-condensation.[2]

    • Cannizzaro Reaction (under strongly basic conditions): If the pH is too high, the aldehyde can disproportionate into the corresponding alcohol (2-ethylhexanol) and carboxylate.

      • Solution: Maintain a slightly acidic to neutral pH (around 4-6) to facilitate imine formation while avoiding conditions favorable for the Cannizzaro reaction.[1]

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive aminations as it is more selective for the protonated imine over the carbonyl group of the aldehyde.[3][4] Ensure the reducing agent is fresh and added portion-wise to control the reaction rate.[1]

Optimized Protocol for Reductive Amination:
ParameterRecommended ConditionRationale
Reactant Ratio 1.1 - 1.5 equivalents of DimethylamineA slight excess of the amine drives the imine formation equilibrium forward.
pH 4 - 6Catalyzes imine formation without promoting significant aldehyde side reactions.[1]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces the iminium ion in the presence of the aldehyde.[3][4]
Temperature Room Temperature to 50°CBalances reaction rate with minimizing side reactions.
Solvent Methanol or EthanolGood solubility for reactants and compatibility with the reducing agent.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2-ethylhexanal in Methanol B Add Dimethylamine (1.1 eq) A->B C Adjust pH to 4-6 with Acetic Acid B->C D Stir for 1-2 hours for imine formation C->D E Slowly add NaBH3CN (1.2 eq) D->E F Stir overnight at room temperature E->F G Quench with NaOH solution (basic pH) F->G H Extract with an organic solvent G->H I Dry, filter, and concentrate H->I J Purify by fractional distillation I->J

Caption: Workflow for the reductive amination synthesis.[1]

Issue 2: Presence of Quaternary Ammonium Salt Impurity

Question: My final product shows a significant impurity that I suspect is a quaternary ammonium salt, especially when using methyl iodide for alkylation. How can I avoid this and how do I remove it?

Answer:

The formation of quaternary ammonium salts is a classic side reaction in the alkylation of primary or secondary amines, a phenomenon known as over-alkylation.[1][5] The desired tertiary amine product can act as a nucleophile and react further with the alkylating agent.

Root Cause Analysis & Solutions:

  • Excess Alkylating Agent: Using a large excess of a highly reactive alkylating agent like methyl iodide promotes the formation of the quaternary ammonium salt.[6][7]

    • Solution: Carefully control the stoichiometry of the methylating agent. Using no more than the required equivalents to achieve full conversion to the tertiary amine is crucial.

  • Reaction Conditions: Prolonged reaction times or high temperatures can increase the likelihood of over-alkylation.

    • Solution: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the starting amine is consumed.

Alternative Synthesis Route: Eschweiler-Clarke Reaction

To completely avoid the formation of quaternary ammonium salts, the Eschweiler-Clarke reaction is the method of choice.[8][9] This reaction methylates primary or secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. The reaction mechanism inherently prevents over-methylation beyond the tertiary amine stage.[8]

Reaction Mechanism: Eschweiler-Clarke vs. Alkylation

G cluster_alkylation Alkylation with Methyl Iodide cluster_ec Eschweiler-Clarke Reaction A Secondary Amine (R2NH) B Tertiary Amine (R2N-CH3) A->B + CH3I C Quaternary Ammonium Salt ([R2N(CH3)2]+I-) B->C + CH3I (Over-alkylation) D Secondary Amine (R2NH) E Iminium Ion Intermediate D->E + HCHO F Tertiary Amine (R2N-CH3) E->F + HCOOH G No further reaction F->G

Caption: Comparison of alkylation and Eschweiler-Clarke pathways.

Purification Strategy for Quaternary Salt Removal:

If your product is already contaminated with a quaternary ammonium salt, you can remove it by:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent. Wash with water. The highly polar quaternary ammonium salt will preferentially partition into the aqueous phase, while the tertiary amine remains in the organic layer.

  • Column Chromatography: While possible, it can be challenging due to the salt's low mobility on silica gel. A polar solvent system may be required.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound on a lab scale?

For lab-scale synthesis where control and purity are paramount, the Eschweiler-Clarke reaction is highly recommended. It offers high yields (often >80%) and, most importantly, avoids the common issue of over-alkylation, thus simplifying purification.[10]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is recommended for full characterization:[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities. The mass spectrum will show a molecular ion peak at m/z 157 and characteristic fragmentation patterns.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure. Key signals include a singlet around 2.20-2.35 ppm corresponding to the six protons of the two N-methyl groups.[2]

    • ¹³C NMR: Will show distinct peaks for the N-methyl carbons around 45.2 ppm.[2]

Expected Analytical Data:
TechniqueKey SignalChemical Shift (ppm) / m/z
¹H NMR N-methyl groups (singlet, 6H)~2.20 - 2.35
Methylene protons adjacent to N (multiplet, 2H)~2.45 - 2.60
¹³C NMR N-methyl carbons~45.2
Mass Spec (EI) Molecular Ion [M]⁺157
Loss of methyl [M-15]⁺142

(Data sourced from Benchchem)[2]

Q3: Are there any specific safety precautions I should take during the synthesis?

Yes, several safety measures are crucial:

  • Handling of Reagents:

    • 2-Ethylhexanal: Irritant. Handle in a well-ventilated fume hood.

    • Dimethylamine: Corrosive and flammable. Use in a fume hood and away from ignition sources.

    • Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE).

    • Formic Acid: Corrosive. Avoid skin contact.

  • Reaction Exotherms: Reductive amination and alkylation reactions can be exothermic. Ensure proper cooling and controlled addition of reagents.[2]

  • Pressure Build-up: The Eschweiler-Clarke reaction evolves carbon dioxide gas, which can cause pressure build-up in a sealed system.[8][11] Ensure the reaction vessel is appropriately vented.

Q4: Can N-nitrosamines be formed as impurities in this synthesis?

The potential for N-nitrosamine formation exists if there are residual secondary amines and a source of nitrosating agents (e.g., nitrites under acidic conditions) during workup or storage. N-nitrosamines are potent carcinogens and their presence is a significant concern in pharmaceutical manufacturing.[1][12]

  • Mitigation Strategy:

    • Ensure the reaction goes to completion to minimize residual secondary amines.

    • During workup, use purified water and reagents to avoid nitrite contamination.

    • Store the final product under inert gas and away from light and air.

References

Technical Support Center: Optimizing Reaction Conditions with N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for N,N-Dimethyl-2-ethylhexylamine (DM2EHA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions where DM2EHA is employed as a catalyst. Drawing from extensive field experience and established chemical principles, this document addresses common challenges in a direct question-and-answer format.

Part 1: Frequently Asked Questions & First Principles

This section covers fundamental concepts regarding DM2EHA to ensure a solid theoretical grounding before proceeding to troubleshooting.

Q1: What is this compound and what is its primary catalytic role?

A1: this compound (CAS No. 28056-87-3) is a tertiary amine catalyst.[1][2] Its molecular structure, featuring a dimethylamino group attached to a branched 2-ethylhexyl chain, imparts specific steric and basicity characteristics.[1] In industrial chemistry, particularly in polyurethane (PU) systems, it functions primarily as a "blowing" catalyst.[3] This means it preferentially accelerates the reaction between an isocyanate (-NCO) group and water, which generates carbon dioxide (CO₂) gas. This CO₂ acts as a blowing agent, creating the cellular structure in foams.[3][4] While it promotes the blowing reaction, it also contributes to the "gelling" reaction (isocyanate + polyol), though typically to a lesser extent than dedicated gelling catalysts.[3][5]

Q2: How does the structure of DM2EHA influence its catalytic activity?

A2: The catalytic activity of a tertiary amine is a function of its basicity (electron pair availability on the nitrogen atom) and steric hindrance around the nitrogen.

  • Basicity: The nitrogen's lone pair of electrons initiates catalysis by interacting with either the isocyanate or the active hydrogen-containing compound (polyol or water).[3][6]

  • Steric Hindrance: The bulky 2-ethylhexyl group provides significant steric hindrance. This bulkiness can make it more difficult for the catalyst to access and activate the hydroxyl groups of larger polyol molecules, thus showing a kinetic preference for the smaller, more accessible water molecules. This steric effect is a key reason for its classification as a blowing catalyst.[3]

Q3: What are the key differences between a "blowing" and a "gelling" catalyst?

A3: The distinction is critical for controlling the final properties of polyurethane foam.[4][7]

  • Blowing Catalysts (e.g., DM2EHA): These catalysts, like Bis(2-dimethylaminoethyl)ether (BDMAEE), primarily catalyze the isocyanate-water reaction.[3] This leads to rapid CO₂ generation for foam expansion.[5] An overemphasis on this reaction can lead to foam collapse if the polymer matrix isn't strong enough to contain the gas.[8][9]

  • Gelling Catalysts (e.g., Triethylenediamine - TEDA/DABCO): These catalysts are typically less sterically hindered and strongly promote the isocyanate-polyol reaction, which builds the polyurethane polymer backbone.[3] This reaction increases the viscosity and structural integrity (gel strength) of the foam.[5]

A successful formulation requires a precise balance between these two reactions. The foam must expand (blow) and build strength (gel) at a coordinated rate.[7][9]

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems encountered during reactions catalyzed by DM2EHA. The format follows a "Problem -> Probable Cause -> Solution" structure.

Problem 1: Rapid Foam Rise Followed by Collapse

  • Probable Cause: The blowing reaction is occurring much faster than the gelling reaction. The CO₂ is generated before the polymer network has sufficient viscosity and strength to trap the gas, leading to cell wall rupture and foam collapse.[8][9] Over-dosing the blowing catalyst (DM2EHA) is a common reason for this issue.[8]

  • Proposed Solution:

    • Reduce DM2EHA Concentration: Systematically decrease the loading of DM2EHA in 10-15% increments to slow down the rate of gas generation.

    • Introduce a Gelling Co-Catalyst: The most effective solution is often to introduce or increase the concentration of a strong gelling catalyst, such as TEDA (DABCO) or an organotin compound (e.g., DBTDL).[10][11] This synergistic effect accelerates polymer chain growth, building strength to match the rate of blowing.[5][10][12]

    • Lower Reaction Temperature: Reducing the initial temperature of the reactants can slow the overall reaction rates, allowing for better synchronization between the blowing and gelling phases.

Workflow for Troubleshooting Foam Collapse

G Start Problem: Foam Collapse Check_Blow_Cat Is DM2EHA concentration high? Start->Check_Blow_Cat Reduce_Blow Action: Reduce DM2EHA by 10-15% Check_Blow_Cat->Reduce_Blow Yes Check_Gel_Cat Is a strong gelling co-catalyst present? Check_Blow_Cat->Check_Gel_Cat No / Optimal Re_Evaluate Re-evaluate Foam Stability Reduce_Blow->Re_Evaluate Add_Gel Action: Introduce/Increase Gelling Catalyst (e.g., TEDA) Check_Gel_Cat->Add_Gel No / Low Check_Temp Is initial reaction temperature high? Check_Gel_Cat->Check_Temp Yes Add_Gel->Re_Evaluate Lower_Temp Action: Lower reactant temperature by 5-10°C Check_Temp->Lower_Temp Yes Check_Temp->Re_Evaluate No / Optimal Lower_Temp->Re_Evaluate

Caption: A decision tree for systematically addressing foam collapse.

Problem 2: Foam is Too Dense or Has a High Percentage of Closed Cells

  • Probable Cause: The gelling reaction is dominating the blowing reaction. The polymer matrix becomes too viscous and rigid before blowing is complete, trapping gas and preventing full expansion.[9] This can be caused by insufficient DM2EHA, an excessive amount of gelling catalyst, or low water content in the formulation.

  • Proposed Solution:

    • Increase DM2EHA Concentration: Carefully increase the loading of DM2EHA to promote more CO₂ generation and better cell opening.[11]

    • Reduce Gelling Catalyst: If a strong co-catalyst is used, reduce its concentration to delay the rapid viscosity build-up.

    • Check Water Content: Ensure the water concentration in the formulation is accurate. Water is the reactant for the blowing reaction; insufficient amounts will directly limit CO₂ production.

    • Optimize Surfactant: The silicone surfactant plays a key role in stabilizing the rising foam and promoting cell opening.[13] Ensure the correct type and concentration are being used.

Problem 3: Slow Curing Time or Tacky Foam Surface

  • Probable Cause: Insufficient overall catalytic activity, particularly a lack of gelling catalysis.[14] While DM2EHA contributes, it may not be sufficient to drive the reaction to full completion in a timely manner, especially the surface cure.

  • Proposed Solution:

    • Introduce a Surface Cure Co-Catalyst: Catalysts with higher volatility can migrate to the surface of the foam and accelerate the cure at the foam-air or foam-mold interface.

    • Increase Gelling Catalyst: A higher concentration of a gelling catalyst like TEDA or an organometallic catalyst will accelerate the overall polymerization, leading to a faster tack-free time.[14]

    • Post-Curing: If the formulation cannot be altered, consider a post-curing step at an elevated temperature to drive the reaction to completion.

The Competing Reactions in Polyurethane Foam Formation

G cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products & Effects Isocyanate R-NCO (Isocyanate) Urethane Urethane Linkage Polymer Network (GEL STRENGTH) Isocyanate->Urethane Urea Urea Linkage + CO₂ Gas Foam Expansion (BLOWING) Isocyanate->Urea Polyol R'-OH (Polyol) Polyol->Urethane Water H₂O Water->Urea DM2EHA DM2EHA (Blowing Catalyst) DM2EHA->Urethane Weakly Promotes DM2EHA->Urea  Strongly  Promotes TEDA TEDA (Gelling Catalyst) TEDA->Urethane  Strongly  Promotes

Caption: The dual role of amine catalysts in PU foam formation.

Part 3: Optimization Protocols & Data

Protocol 1: Screening for Optimal Catalyst Loading

This protocol provides a systematic approach to determining the ideal concentration of DM2EHA, often in conjunction with a gelling co-catalyst.

  • Establish a Baseline: Prepare a control formulation without any amine catalyst to determine the uncatalyzed reaction profile.

  • Define Range: Based on literature or supplier recommendations, define a concentration range for DM2EHA (e.g., 0.1 to 2.0 parts per hundred parts polyol - pphp).

  • Fix Co-Catalyst: If using a gelling co-catalyst (e.g., TEDA), keep its concentration constant for the initial screening of DM2EHA.

  • Prepare Series: Prepare a series of identical formulations, varying only the DM2EHA concentration.

  • Measure Key Parameters: For each formulation, accurately measure and record the following:

    • Cream Time: Time from mixing until the liquid begins to rise.

    • Rise Time: Time from mixing until the foam reaches its maximum height.

    • Tack-Free Time: Time until the foam surface is no longer sticky to the touch.

  • Analyze Foam Properties: After curing, analyze the physical properties of the foam, including density, cell structure (visual inspection), and compressive strength.

  • Plot and Optimize: Plot the measured times and properties against the DM2EHA concentration. The optimal loading will be the one that provides the desired reaction profile and final foam properties without defects like collapse or excessive density.

Table 1: Example Data for DM2EHA Loading vs. Reaction Profile (Note: This is illustrative data. Actual results will vary based on the specific polyol, isocyanate, and other additives used.)

DM2EHA (pphp)Gelling Catalyst (pphp)Cream Time (s)Rise Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)Observations
0.20.5 (TEDA)2518030045Very slow rise, dense foam
0.50.5 (TEDA)1512018032Good balance, stable foam
0.80.5 (TEDA)89015028Fast rise, fine cells
1.20.5 (TEDA)57514030Risk of collapse, high exotherm

Part 4: Safety & Handling

Q: What are the primary safety concerns when handling this compound?

A: As a tertiary amine, DM2EHA presents several hazards that require strict adherence to safety protocols.

  • Corrosivity: The substance is corrosive and can cause severe skin burns and eye damage.[15][16] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[15][17]

  • Toxicity: It is harmful if swallowed and can be toxic if inhaled or in contact with skin.[15] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[17]

  • Flammability: While not extremely volatile, amine catalysts can be flammable. Keep away from open flames, sparks, and other ignition sources.[18]

  • Handling Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste. Do not let the product enter drains.[15]

Always consult the latest Safety Data Sheet (SDS) for this compound before use for complete and detailed safety information.[15]

References

Handling and storage of N,N-Dimethyl-2-ethylhexylamine to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyl-2-ethylhexylamine (CAS No. 28056-87-3). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this reagent throughout its handling and storage. As a tertiary amine, its reactivity is influenced by environmental conditions, and improper handling can lead to degradation, compromising experimental outcomes. This guide provides field-proven insights and protocols to maintain its purity and performance.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The most significant degradation pathway is oxidation.[1] Tertiary amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. This process typically leads to the formation of the corresponding N-oxide.[1] Over time, this can manifest as a discoloration of the liquid, often turning it yellow or brown. For analogous amines, prolonged exposure to air is a known sensitivity.[2]

Q2: What is the ideal storage temperature for this compound?

A2: It should be stored in a cool, well-ventilated area.[3][4] While specific temperature ranges are not always provided, standard cool storage conditions (2-8 °C) are recommended to minimize thermal stress and slow potential oxidative degradation. Avoid storing it at room temperature for extended periods, especially if the container will be opened frequently.

Q3: Is an inert atmosphere necessary for storing this compound?

A3: Yes, for long-term stability, storage under an inert gas such as nitrogen or argon is critical.[1] This practice displaces atmospheric oxygen, which is the primary driver of oxidative degradation. For frequently used aliquots, blanketing the container with an inert gas after each use is a mandatory step to preserve purity.

Q4: What type of container should I use for storage?

A4: The compound should be kept in a tightly closed container.[5][6] Amber glass bottles are preferable to protect the contents from light, which can catalyze degradation. Ensure the container seal is robust and secure to prevent moisture and air ingress. For transfers, use clean, dry equipment.

Q5: Which chemicals are incompatible with this compound?

A5: This amine is incompatible with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates) and strong acids.[3][6][7] Reactions with acids are exothermic and will form salts.[2] Contact with oxidizing agents can lead to vigorous and potentially hazardous reactions.[2] It may also be incompatible with isocyanates, halogenated organics, epoxides, and acid halides.[2]

Troubleshooting Guide: Degradation and Contamination Issues

This guide provides a logical framework for identifying and resolving common issues encountered during the use of this compound.

Issue 1: The normally colorless liquid has developed a yellow or brownish tint.
  • Question: My this compound has changed color. What does this indicate and is it still usable?

  • Answer: A yellow or brown discoloration is a classic sign of oxidation, leading to the formation of N-oxides and other degradation byproducts.[1] This suggests that the material has been exposed to air and/or light.

  • Causality: The lone pair of electrons on the nitrogen atom is susceptible to attack by atmospheric oxygen. This process is often initiated by autoxidation and can be accelerated by exposure to UV light or elevated temperatures.

  • Recommended Action:

    • Assess Purity: Before use, analyze a small sample via GC-MS or NMR to quantify the level of impurities. Compare the results to the certificate of analysis for a pure standard. The molecular ion peak at m/z 157 and characteristic fragments at m/z 142 and 72 should be dominant in a pure sample.[1]

    • Determine Usability: For applications highly sensitive to impurities, such as catalysis or pharmaceutical synthesis, using the discolored reagent is not recommended. For less sensitive applications, its use may be acceptable if the impurity level is low (<1-2%).

    • Prevent Further Degradation: If you must store the remainder, immediately purge the container headspace with a dry, inert gas (argon or nitrogen) and seal it tightly with paraffin film. Store in a refrigerator (2-8 °C) and protect from light.

Issue 2: My analytical results (NMR, GC-MS) show unexpected peaks.
  • Question: I ran a quality control check on my this compound and found signals that don't match the pure compound. What are they?

  • Answer: Unexpected peaks likely correspond to degradation products or contamination.

  • Causality & Identification:

    • Oxidation: The primary impurity is often the N-oxide. In mass spectrometry, this would correspond to a molecular ion at M+16 (m/z 173). In ¹H NMR, the N-methyl and adjacent methylene protons would show a downfield shift compared to the parent amine due to the deshielding effect of the oxygen atom.[1]

    • Moisture/Hydrolysis: While tertiary amines are generally stable to hydrolysis, the presence of water can facilitate other reactions or appear as a broad peak in the NMR spectrum. Amides, in contrast, are susceptible to hydrolysis under acidic or basic conditions.[8]

    • Contamination: Peaks could also arise from contamination from improper handling, such as using unclean syringes or glassware, or from leaching from an improper storage container.

  • Recommended Action:

    • Cease Use: Do not use the material for your experiment until the impurities are identified and quantified.

    • Review Handling Protocol: Conduct a thorough review of your handling and storage procedures. Ensure that only clean, dry glassware is used and that the compound is never left open to the atmosphere.

    • Consider Purification: For valuable batches, purification via distillation may be possible, but this should be approached with caution due to its flammability (Flash Point: 46.9°C).[1]

Workflow for Troubleshooting Suspected Degradation

Below is a decision-making workflow for assessing the quality of your this compound.

G start Suspected Degradation (e.g., color change, bad results) visual_check Visual Inspection: Is the liquid discolored or hazy? start->visual_check analytical_check Perform QC Analysis (GC-MS, NMR) visual_check->analytical_check Yes visual_check->analytical_check No, but results are poor compare_spec Compare data to Certificate of Analysis analytical_check->compare_spec is_pure Does it meet purity specifications? compare_spec->is_pure proceed Proceed with Experiment is_pure->proceed Yes discard Quarantine & Discard (Follow hazardous waste protocols) is_pure->discard No review_handling Review Handling & Storage Protocols. Implement corrective actions (e.g., use inert gas). proceed->review_handling Post-use: review to ensure future stability discard->review_handling

Caption: Troubleshooting workflow for suspected degradation.

Protocols and Data Tables

Protocol: Receiving and Storing a New Bottle

This protocol ensures the maximum shelf-life and purity of a newly acquired bottle of this compound.

  • Inspection: Upon receipt, inspect the container for any damage to the cap or seal. Verify that the product name and CAS number match your order.

  • Log Entry: Record the date of receipt, lot number, and initial visual appearance (should be a clear, colorless liquid) in your chemical inventory.

  • Initial Purge: Before the first use, carefully open the container in a fume hood. Using a gentle stream of dry argon or nitrogen from a pasture pipette or needle, flush the headspace of the bottle for 30-60 seconds.

  • Secure Sealing: Immediately replace the cap. For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against air and moisture.

  • Proper Storage: Place the sealed bottle in a designated, well-ventilated, cool storage area, preferably a refrigerator (2-8 °C) that is approved for flammable liquid storage.

  • Ongoing Use: After every use, repeat steps 3 and 4 before returning the bottle to storage. This minimizes cumulative exposure to atmospheric oxygen.

Data Tables

Table 1: Optimal Storage and Handling Parameters

ParameterRecommendationRationale
Storage Temperature 2-8 °C (Refrigerated)Slows down the rate of oxidative degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary cause of degradation.[1]
Container Tightly-sealed Amber Glass BottleProtects from light, which can catalyze degradation, and prevents air/moisture ingress.
Ventilation Use in a Chemical Fume HoodThe compound is volatile and vapors can be harmful if inhaled.[2][7]
Ignition Sources Strictly ProhibitedThe compound is a flammable liquid with a flash point of 46.9°C.[1][3]
PPE Safety Goggles, Lab Coat, Chemical-Resistant GlovesProtects against skin and eye irritation/burns.[3][7]

Table 2: Chemical Incompatibility Chart

Incompatible ClassSpecific ExamplesHazard
Strong Oxidizing Agents Peroxides, Perchlorates, Nitrates, ChromatesVigorous, potentially explosive reaction.[2][3][6]
Strong Acids Hydrochloric Acid, Sulfuric Acid, Nitric AcidExothermic neutralization reaction to form salts.[2][6][7]
Acid Halides/Anhydrides Acetyl Chloride, Acetic AnhydrideCan undergo vigorous reactions.[2]
Isocyanates Methylene diphenyl diisocyanate (MDI)May react exothermically.[2]
Primary Degradation Pathway Diagram

The diagram below illustrates the primary oxidative degradation pathway.

OxidationPathway cluster_main Oxidative Degradation Amine This compound (C₁₀H₂₃N) N_Oxide This compound N-oxide (C₁₀H₂₃NO) Amine->N_Oxide Oxidation Oxidant [ O ] (e.g., O₂, H₂O₂) Oxidant->N_Oxide

Caption: Simplified oxidative degradation to N-oxide.

References

N,N-Dimethyl-2-ethylhexylamine stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth guidance on the stability of N,N-Dimethyl-2-ethylhexylamine under various chemical environments. As Senior Application Scientists, we combine foundational chemical principles with practical, field-tested advice to help you navigate the complexities of your experiments.

Understanding the Molecule: A Foundation for Stability

This compound is a tertiary amine characterized by a branched alkyl chain, which imparts specific steric and electronic properties. Its behavior in chemical reactions is largely dictated by the lone pair of electrons on the nitrogen atom. A critical parameter is its predicted pKa of 9.61, which indicates it is a moderately basic compound.[1][2] This value is fundamental to understanding its form and stability in acidic and basic media.

Frequently Asked Questions (FAQs)

Here we address the most common queries and issues encountered when working with this compound.

Question 1: I've added a strong acid to my reaction mixture containing this compound. Is the amine degrading?

Answer: It is highly unlikely that the amine is degrading. Under acidic conditions, this compound undergoes a simple and reversible acid-base reaction to form a dimethyl(2-ethylhexyl)ammonium salt.[3][4] This is not a degradation pathway but a protonation event.

Mechanism Insight: The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton (H+) from the acid. The resulting ammonium salt is generally stable. This reaction is fundamental to many purification strategies, as the salt form exhibits significantly increased water solubility compared to the free amine base, which has limited water solubility (<0.1 g/L).[5]

AcidBaseReaction cluster_reactants Reactants cluster_products Products Amine This compound (Free Base, Organic Soluble) Salt Dimethyl(2-ethylhexyl)ammonium Salt (Protonated, Water Soluble) Amine->Salt + H⁺ Salt->Amine - H⁺ (Base Addition) Acid Acid (e.g., HCl) caption Figure 1: Reversible Protonation of the Amine

Caption: Figure 1: Reversible protonation of this compound in acidic conditions.

Question 2: How can I effectively remove this compound from my product after a reaction?

Answer: The most common and effective method is an acidic wash, which leverages the solubility difference between the free amine and its protonated salt form. By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, 5% citric acid, or saturated ammonium chloride), you convert the amine into its water-soluble ammonium salt, which is then extracted into the aqueous phase.[6]

For a detailed methodology, refer to the "Protocol for Acidic Wash Extraction" in the Troubleshooting Guides section.

Question 3: My sample of this compound has developed a slight yellow color and I'm seeing a new, more polar spot on my TLC plate. What is happening?

Answer: This suggests potential oxidative degradation. Tertiary amines can be susceptible to oxidation, especially upon prolonged exposure to air or other oxidizing agents.[3][5] The primary oxidation product is typically the corresponding N-oxide. N-oxides are significantly more polar than the parent amine, which would explain the new spot on your TLC plate.

Preventative Measures:

  • Store this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Keep containers tightly sealed and store in a cool, dark place.

  • Avoid contact with strong oxidizing agents unless it is a desired reaction.[7]

Question 4: Is this compound stable under basic conditions (e.g., during a reaction workup with NaOH)?

Answer: Yes, this compound is generally very stable in basic conditions. In a basic environment (pH > pKa), it will exist in its free base form. It is not susceptible to hydrolysis and is unlikely to degrade. In fact, it may act as a base catalyst in some reactions. The main consideration is to ensure it is fully deprotonated if you intend to extract it into an organic solvent.

Summary of Stability Profile
ConditionPredominant FormStabilityKey Considerations & Potential Issues
Strongly Acidic (pH < 8) Ammonium SaltHigh Increased water solubility. Degradation is unlikely under typical workup conditions.
Neutral (pH ~7-8) Mixture of Free Base and SaltHigh Potential for emulsions during extractions due to surfactant-like properties.
Basic (pH > 10) Free BaseVery High Exists as the free amine, soluble in organic solvents. No degradation expected.
Presence of Oxidants (e.g., Air, H₂O₂) Free BaseModerate Susceptible to oxidation to form the corresponding N-oxide.[5]

Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to address specific experimental challenges.

Troubleshooting: Unexpected Side Products or Low Yield

If you suspect the stability of this compound is impacting your experiment, follow this logical workflow.

TroubleshootingWorkflow Start Start: Unexpected Result (Low Yield / Impurity) CheckpH 1. Assess Reaction/Workup pH Is the pH extremely acidic or basic? Start->CheckpH IsAcidic Acidic (pH < 4) CheckpH->IsAcidic Check pH IsBasic Basic (pH > 11) CheckpH->IsBasic Check pH CheckOxidation 2. Consider Oxidation Was the reaction exposed to air for a prolonged time or at high temp? IsAcidic->CheckOxidation No (Salt formation expected) StabilityStudy 3. Perform a Control Experiment (See Protocol Below) IsAcidic->StabilityStudy Yes (Extreme conditions) IsBasic->CheckOxidation No (Amine is stable) OxidationSuspected Yes CheckOxidation->OxidationSuspected OxidationSuspected->StabilityStudy Yes OxidationSuspected->StabilityStudy No, but still unsure Analyze 4. Analyze Control Samples (LC-MS, GC-MS, NMR) StabilityStudy->Analyze Conclusion Conclusion: Amine is Stable or Degrading Analyze->Conclusion caption Figure 2: Workflow for Investigating Amine Stability

Caption: Figure 2: A logical workflow for troubleshooting potential stability issues.

Experimental Protocol 1: Acidic Wash for Amine Removal

Objective: To remove this compound from an organic solution into an aqueous phase.

Materials:

  • Organic reaction mixture containing the amine.

  • Separatory funnel.

  • 1M Hydrochloric Acid (HCl) or Saturated Aqueous Ammonium Chloride (NH₄Cl).

  • Brine (Saturated Aqueous NaCl).

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

Procedure:

  • Ensure the crude reaction mixture is cooled to room temperature and dissolved in a water-immiscible organic solvent.

  • Transfer the organic solution to an appropriately sized separatory funnel.

  • Add an equal volume of 1M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate completely. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm miscibility).

  • Drain the lower aqueous layer, which now contains the protonated amine salt.

  • To ensure complete removal, repeat the wash (steps 3-6) one more time.

  • Wash the remaining organic layer with an equal volume of brine to remove residual acid and dissolved water.

  • Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution should be free of this compound.

Experimental Protocol 2: Assessing Stability Under Specific Conditions

Objective: To determine if this compound degrades under your specific experimental acidic or basic conditions.

Materials:

  • This compound.

  • The solvent used in your reaction.

  • The specific acid or base solution of concern.

  • Analytical vials.

  • Analytical instrumentation (e.g., LC-MS, GC-MS, or NMR).

Procedure:

  • Prepare a Stock Solution: Create a solution of this compound in your reaction solvent at the same concentration used in your experiment.

  • Set up Control Reactions:

    • Test Condition: In a vial, combine the stock solution with the acid or base solution in the same ratio and at the same temperature as your actual experiment.

    • Neutral Control: In a separate vial, combine the stock solution with a neutral aqueous solution (e.g., deionized water).

  • Time Point Zero (t=0): Immediately after preparation, take an aliquot from each vial and analyze it using your chosen analytical method (LC-MS, GC-MS, etc.). This provides a baseline.

  • Incubate: Maintain the vials under the exact conditions of your experiment (e.g., temperature, light exposure).

  • Monitor Over Time: Take aliquots from each vial at regular intervals (e.g., 1 hour, 4 hours, 24 hours).

  • Analyze and Compare: Analyze the timed samples and compare them to the t=0 sample. A decrease in the peak area of the parent amine and/or the appearance of new peaks in the "Test Condition" sample (but not the "Neutral Control") would indicate degradation. Various analytical techniques can be employed for this analysis.[8][9][10][11][12]

By following these guidelines and protocols, researchers can confidently handle this compound, troubleshoot potential issues, and ensure the integrity of their experimental results.

References

Technical Support Center: Managing Exotherms in Reactions Involving N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing exothermic reactions involving N,N-Dimethyl-2-ethylhexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols to ensure the safe and effective handling of this versatile tertiary amine.

As a Senior Application Scientist, I have structured this guide to move beyond a simple list of steps. Instead, it provides a causal understanding of the experimental choices, ensuring that every protocol is a self-validating system for safety and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of exotherms when using this compound?

A1: this compound, a tertiary amine, is basic and can participate in several types of exothermic reactions. The most common sources of significant heat generation are:

  • Catalysis: Tertiary amines are often used as catalysts, for example, in the formation of polyurethane foams and epoxy resins.[3][4] These polymerization reactions are themselves exothermic, and the catalytic action of the amine accelerates the rate of heat generation.[5][6]

  • Oxidation: Oxidation of this compound, for instance with hydrogen peroxide to form N-oxides, can also be exothermic.[7]

Q2: How can I predict the potential for a thermal runaway reaction?

A2: A thermal runaway occurs when the heat generated by a reaction exceeds the heat removal capacity of the system, leading to a rapid, uncontrolled increase in temperature and pressure.[8] Predicting this potential involves:

  • Understanding Reaction Energetics: Quantifying the heat of reaction (enthalpy, ΔH) is crucial. This can be done through literature searches for similar compounds or, ideally, through reaction calorimetry experiments.[9][10]

  • Assessing Heat Removal Capacity: This is a function of your reactor setup, including the vessel material, surface area, stirring efficiency, and the cooling system's capacity. As you scale up a reaction, the volume (heat generation) increases by the cube of the vessel radius, while the surface area for heat exchange only increases by the square of the radius, making heat removal less efficient at larger scales.[8]

  • Reaction Kinetics: A rapid reaction rate will generate heat more quickly. Factors that increase the reaction rate, such as higher reactant concentrations or temperature, will increase the risk of a thermal runaway.

Q3: What are the immediate signs of an impending thermal runaway?

A3: Be vigilant for the following indicators:

  • A sudden, unexpected increase in the reaction temperature that does not stabilize with cooling.

  • An increase in the rate of temperature rise.

  • A rapid increase in pressure within a closed system.

  • Noticeable off-gassing, fuming, or a change in the color of the reaction mixture.[11]

  • Boiling of the solvent, even with cooling applied.

Troubleshooting Guide

Scenario 1: Unexpected Temperature Spike During Acid Addition

Problem: You are adding a strong acid to a solution of this compound, and the temperature is rising much faster than anticipated, even with external cooling.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of the acid.

  • Maximize Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient ice.

  • Increase Stirring: A higher stirring rate can improve heat transfer to the cooling surface of the reactor.

  • Dilute (with caution): If safe and compatible with your reaction chemistry, adding a pre-chilled, inert solvent can help to absorb some of the heat.

Root Cause Analysis and Prevention:

  • Addition Rate Too Fast: The rate of heat generation is directly proportional to the rate of reactant addition.

    • Solution: For future experiments, reduce the addition rate. Consider using a syringe pump for precise and controlled addition.

  • Inadequate Cooling: Your cooling system may be insufficient for the scale of the reaction.

    • Solution: Before scaling up, perform a risk assessment to ensure your cooling capacity is adequate.[12] Consider using a more efficient cooling bath (e.g., dry ice/acetone) if compatible with your solvent.

  • Concentrated Reagents: Using highly concentrated acid and amine will result in a more significant exotherm.[1]

    • Solution: Diluting one or both of the reagents before addition can help to temper the exotherm.

Scenario 2: Reaction Temperature Continues to Rise After Reagent Addition is Complete

Problem: You have finished adding all reagents, but the reaction temperature continues to climb, indicating a potential loss of control.

Immediate Actions:

  • Prepare for Emergency Shutdown: This may include having a quench solution ready or preparing for a controlled venting of pressure if in a closed system.

  • Alert Personnel: Inform others in the lab of the situation.

  • Do Not Attempt to Re-cool by Adding More Reagent: This will likely exacerbate the problem.

Root Cause Analysis and Prevention:

  • Accumulation of Unreacted Reagents: If the reaction is not instantaneous, and the addition rate is faster than the reaction rate, unreacted starting material can accumulate. This can then react rapidly, causing a large, delayed exotherm.

    • Solution: Use reaction calorimetry to study the kinetics of your reaction.[9] Ensure the addition rate is slow enough to allow for the reaction to proceed without significant accumulation.

  • Change in Reaction Pathway: At higher temperatures, alternative, more exothermic decomposition pathways may become accessible.

    • Solution: Characterize the thermal stability of your reactants and products using techniques like Differential Scanning Calorimetry (DSC).[13] This will help you define a safe operating temperature range.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC10H23N[12]
Molecular Weight157.30 g/mol [12]
Boiling Point~185 °C[7]
pKa of Conjugate Acid9.61 ± 0.28 (Predicted)[14]
AppearanceColorless liquidKoei Chemical Co., Ltd.[15]
Comparative Enthalpies of Neutralization
ReactionEnthalpy of Neutralization (ΔHn)CommentsSource
Strong Acid + Strong Base (e.g., HCl + NaOH)~ -57.6 kJ/molRepresents a typical value for full ionic dissociation.[16]
Strong Acid + Weak Base (e.g., HCl + NH3(aq))~ -52.2 kJ/molLess exothermic as energy is required to ionize the weak base.Experiment 4 Heat of Neutralization[17]
Strong Acid + this compound Not Available (Expected to be highly exothermic) As a tertiary amine, it is a moderately strong base. The exotherm is expected to be significant and should be determined experimentally before scaling up.

Experimental Protocols

Protocol 1: Safe Laboratory-Scale Neutralization of this compound with Hydrochloric Acid

This protocol describes the controlled addition of 1M HCl to a solution of this compound.

Materials:

  • This compound

  • 1M Hydrochloric Acid

  • Anhydrous solvent (e.g., isopropanol)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Addition funnel or syringe pump

  • Ice-water bath

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and an addition funnel. Ensure the setup is securely clamped within an ice-water bath.

  • Charge Amine: In the flask, dissolve a known amount of this compound in the anhydrous solvent.

  • Equilibrate Temperature: Allow the solution to stir in the ice bath until the internal temperature is stable at 0-5 °C.

  • Slow Addition of Acid: Begin the dropwise addition of the 1M HCl from the addition funnel. Monitor the internal temperature closely.

  • Maintain Temperature: Adjust the addition rate to maintain the internal temperature below a predetermined setpoint (e.g., 10 °C). If the temperature rises above this, stop the addition until it cools.

  • Post-Addition Stirring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes to ensure the reaction has gone to completion.

  • Warm to Room Temperature: Remove the ice bath and allow the reaction to slowly warm to room temperature.

Protocol 2: Determination of the Heat of Neutralization using Reaction Calorimetry

This protocol provides a general workflow for using a reaction calorimeter to determine the heat of reaction (ΔH) for the neutralization of this compound.

Equipment:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1 or similar)

  • Dosing pump for controlled addition

Procedure:

  • Calibration: Perform a calibration of the calorimeter system to determine the heat transfer coefficient (UA).[9]

  • Charge Amine Solution: Charge a known mass of this compound and solvent into the reactor.

  • Thermal Equilibration: Bring the reactor contents to the desired starting temperature (e.g., 25 °C) and allow the system to reach thermal equilibrium.

  • Initiate Dosing: Begin the controlled addition of a known concentration of acid at a constant, slow rate.

  • Data Acquisition: Record the temperature of the reactor contents and the jacket, as well as the addition rate, throughout the experiment.

  • Calculate Heat Flow: The reaction calorimeter software will calculate the heat flow (Qr) in real-time based on the temperature difference between the reactor and the jacket and the heat transfer coefficient.

  • Integration to Determine Total Heat: Integrate the heat flow over the duration of the addition to obtain the total heat of reaction (Q).

  • Calculate Molar Enthalpy: Divide the total heat of reaction by the number of moles of the limiting reagent to determine the molar enthalpy of neutralization (ΔHn).[10]

Visualizations

Decision Workflow for Managing Exothermic Reactions

SafeSetup cluster_flask Three-Neck Flask cluster_cooling Cooling Bath flask stirrer Magnetic Stir Bar ice Ice/Water thermometer Thermometer/ Thermocouple thermometer->flask Temp. Monitoring addition_funnel Addition Funnel (Controlled Dropwise) addition_funnel->flask Reagent Addition nitrogen Inert Gas Inlet (e.g., N2) nitrogen->flask

References

Technical Support Center: N-Methylation of 2-Ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 2-ethylhexylamine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to help you overcome common challenges and optimize your reaction yields. This center is structured into a hands-on Troubleshooting Guide and a comprehensive FAQ section to address both immediate problems and broader strategic questions.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues you may encounter during the N-methylation of 2-ethylhexylamine. Each entry follows a question-and-answer format, detailing the probable causes and providing a step-by-step protocol for resolution.

Q1: My yield of N,N-dimethyl-2-ethylhexylamine is consistently low when using the Eschweiler-Clarke reaction. What's going wrong?

A1: Root Cause Analysis & Resolution

Low yield in an Eschweiler-Clarke reaction is a common but solvable issue. The cause typically falls into one of three categories: incomplete reaction, reagent degradation, or procedural inefficiencies during workup.

Causality: The Eschweiler-Clarke reaction is a robust reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid, releasing CO2 and driving the reaction to completion.[3][4] Low yields often stem from a breakdown in this sequence.

Troubleshooting Protocol:

  • Verify Reagent Quality and Stoichiometry:

    • Formaldehyde: Use a fresh, stabilized aqueous solution (typically 37 wt%). Paraformaldehyde can also be used, sometimes under solvent-free conditions, but may require higher temperatures to depolymerize.[5]

    • Formic Acid: Use a high-purity grade (≥95%). Formic acid can decompose over time, especially if not stored properly.

    • Stoichiometry: For the exhaustive methylation of a primary amine to a tertiary amine, at least 2 equivalents of formaldehyde and 2 equivalents of formic acid are mechanistically required.[4] In practice, a significant excess of both is used to drive the reaction. A molar ratio of 1:3:3 (Amine:Formaldehyde:Formic Acid) is a good starting point.

  • Optimize Reaction Temperature and Time:

    • The reaction is typically heated to 80–100 °C.[2] Below this range, the rate of iminium ion formation and hydride transfer can be impractically slow.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 12-18 hours.[3] If the reaction stalls (i.e., starting material is still present but no further product is forming), consider a modest increase in temperature.

  • Ensure Efficient CO2 Removal: The evolution of CO2 gas is critical as it renders the reaction irreversible.[1] Ensure your reaction vessel is not sealed airtight but is equipped with a reflux condenser to prevent loss of volatile reagents while allowing gas to escape.

  • Refine the Workup Procedure:

    • The final product is a tertiary amine, which is basic. After cooling the reaction mixture, it must be made strongly alkaline (pH > 11) with a base like NaOH or KOH to deprotonate the ammonium salt and allow for extraction into an organic solvent (e.g., dichloromethane, diethyl ether).

    • Incomplete basification is a very common cause of low isolated yield, as the protonated amine will remain in the aqueous layer.

Diagnostic Workflow for Low Yield

G start Low Yield of This compound check_reagents Check Reagent Stoichiometry & Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (T, t) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Analyze Workup Procedure workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes adjust_reagents Solution: Increase excess of HCHO & HCOOH. Use fresh reagents. reagents_ok->adjust_reagents No conditions_ok->check_workup Yes adjust_conditions Solution: Increase Temp to 80-100°C. Increase reaction time. Monitor by TLC/GC. conditions_ok->adjust_conditions No workup_ok->start Re-evaluate adjust_workup Solution: Ensure pH > 11 before extraction. Perform multiple extractions. workup_ok->adjust_workup No G cluster_0 Eschweiler-Clarke Pathway cluster_1 Alkyl Halide (MeI) Pathway a R-NH-CH₃ (Secondary Amine) b [R-N(CH₃)=CH₂]⁺ (Iminium Ion) a->b + HCHO c R-N(CH₃)₂ (Tertiary Amine) b->c + HCOO⁻ d No Further Reaction c->d e R-N(CH₃)₂ (Tertiary Amine) f [R-N(CH₃)₃]⁺I⁻ (Quaternary Salt) e->f + CH₃I (SN2)

References

Technical Support Center: Reaction Monitoring of N,N-Dimethyl-2-ethylhexylamine by TLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

< , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ,

Welcome to the Technical Support Center for monitoring reactions involving N,N-Dimethyl-2-ethylhexylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions for both Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) methodologies. Our focus is on delivering practical, field-proven insights to ensure the accuracy and reliability of your experimental results.

Monitoring Reactions with Thin-Layer Chromatography (TLC)

TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1][2] For this compound, a tertiary amine, specific considerations are necessary for optimal results.

Troubleshooting Common TLC Issues

Here we address frequent challenges encountered when using TLC for monitoring reactions involving this compound and other amines.

Problem Potential Causes Solutions
Spot Streaking or Elongation 1. Sample Overload: Applying too much sample to the plate.[3][4] 2. Strong Interaction with Silica Gel: The basic nature of the amine can lead to strong adsorption to the acidic silica gel.[5] 3. Inappropriate Solvent System: The mobile phase may not be suitable for the analyte's polarity.[4]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting.[3] 2. Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1–2.0%) or a mixture of ammonia in methanol/dichloromethane to the eluent to reduce interactions with the silica.[3] 3. Use a Different Stationary Phase: Consider using basic alumina plates.[6]
Spots Remain at the Baseline 1. Solvent System is Not Polar Enough: The eluent lacks the strength to move the polar amine up the plate.[3] 2. Compound is Highly Polar: The amine or its salts may be too polar for the chosen mobile phase.1. Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase.[3] 2. Consider Reversed-Phase TLC: For very polar compounds, C18 reversed-phase plates might be a better option.[3]
Poor or No Visualization of Spots 1. Compound is Not UV-Active: this compound does not have a strong chromophore. 2. Inappropriate Staining Agent: The chosen stain may not react with tertiary amines. 3. Sample Concentration is Too Low: The amount of analyte on the plate is below the detection limit of the visualization method.[3][4]1. Use a Suitable Staining Agent: Potassium permanganate (KMnO4) stain is particularly effective for visualizing tertiary amines, which appear as yellow-brown spots on a purple background.[7][8] Dragendorff's reagent is also a good choice for detecting alkaloids and other amines.[8] 2. Concentrate the Sample Spot: Apply the sample multiple times to the same spot, ensuring the solvent evaporates between applications.[3][4]
Rf Values are Inconsistent 1. Chamber Not Saturated: The atmosphere in the TLC chamber is not saturated with solvent vapors. 2. Solvent Composition Changes: Differential evaporation of volatile solvents in the mobile phase.[1] 3. Reusing Solvent: The solvent system may have changed composition after multiple uses.[4]1. Equilibrate the Chamber: Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor.[4] 2. Use Fresh Solvent: Always prepare fresh mobile phase for each experiment.[4] 3. Cover the Chamber: Ensure the TLC chamber is tightly sealed during development.
TLC Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC of this compound?

A good starting point for many amines is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. For this compound, a system of 10-20% ethyl acetate in hexanes with a small amount (e.g., 0.5%) of triethylamine can be effective. A mixture of dichloromethane and methanol (e.g., 95:5) with a few drops of aqueous ammonia can also be a good choice.[6]

Q2: How do I properly co-spot a TLC plate to monitor a reaction?

To effectively monitor a reaction, spot three lanes on your TLC plate: your starting material, your reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture on top of each other.[2] This helps to confirm if the spot in your reaction mixture is indeed the starting material. As the reaction progresses, you should see the starting material spot in the reaction lane diminish and a new product spot appear.[2]

Q3: My reaction is in a high-boiling solvent like DMF or DMSO, and my TLC is just a smear. What can I do?

High-boiling solvents can interfere with TLC development. After spotting your plate, place it under a high vacuum for a few minutes to remove the residual solvent before placing it in the developing chamber.[9]

Experimental Protocol: TLC Monitoring
  • Prepare the Mobile Phase: In a TLC chamber, prepare a suitable solvent system, for instance, 95:5 (v/v) dichloromethane/methanol with 0.5% triethylamine.

  • Spot the Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Spot the starting material, the reaction mixture, and a co-spot on this line.

  • Develop the Plate: Place the spotted plate in the equilibrated TLC chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. Then, dip the plate in a potassium permanganate staining solution and gently heat with a heat gun to develop the spots.[10]

Reaction Monitoring with Gas Chromatography (GC)

GC is a powerful quantitative technique for monitoring reaction kinetics and determining product purity. However, the analysis of amines like this compound can be challenging due to their polarity and basicity, which can lead to poor peak shapes and interactions with the GC system.[5][11][12][13]

Troubleshooting Common GC Issues

Below are common problems and solutions for the GC analysis of this compound.

Problem Potential Causes Solutions
Peak Tailing 1. Active Sites in the System: The basic amine interacts with acidic silanol groups in the injector liner and on the column surface.[5][14] 2. Inappropriate Column: The column stationary phase is not suitable for amine analysis.1. Use a Deactivated Liner: Employ a base-deactivated injector liner. 2. Select an Amine-Specific Column: Use a column specifically designed for amine analysis, such as a base-deactivated polyethylene glycol (wax) phase or a specialized siloxane column.[13][15][16] 3. Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.
Ghost Peaks 1. Septum Bleed: Degradation of the injector septum at high temperatures.[17] 2. Contamination: Residual sample from previous injections in the injector or column.[18] 3. Carryover: High-boiling components from a previous run eluting in the current run.1. Use High-Temperature Septa: Install a high-quality, low-bleed septum and change it regularly.[17] 2. Clean the Injector: Periodically clean the injector port and replace the liner. 3. Bake Out the Column: After a series of runs, bake out the column at a high temperature (within its specified limits) to remove contaminants.[18]
Shifting Retention Times 1. Leaks in the System: Leaks in the carrier gas flow path can affect pressure and flow rate. 2. Column Degradation: The stationary phase is breaking down due to harsh sample matrices or high temperatures.[13] 3. Inconsistent Oven Temperature: The GC oven is not maintaining a stable and reproducible temperature profile.1. Perform a Leak Check: Systematically check for leaks at all fittings and connections. 2. Trim the Column: Cut the first few centimeters from the inlet end of the column to remove any non-volatile residues or degraded phase. 3. Verify Oven Performance: Calibrate and verify the GC oven's temperature accuracy and stability.
Poor Resolution 1. Suboptimal Temperature Program: The oven temperature ramp rate is too fast or the initial temperature is too high. 2. Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is not optimized for the column. 3. Column Overload: Injecting too much sample.[14]1. Optimize the Temperature Program: Start with a lower initial temperature and use a slower ramp rate to improve separation. 2. Optimize Carrier Gas Flow: Set the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type. 3. Reduce Injection Volume: Decrease the amount of sample injected or use a higher split ratio.[19]
GC Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A base-deactivated, polar column is generally recommended. Columns with a polyethylene glycol (wax) stationary phase that has been treated to reduce active sites are a good choice.[20] Specialized amine-specific columns, such as the Agilent J&W CP-Wax 51 for Amines or Restek's Rtx-Volatile Amine column, are designed to provide excellent peak shape for basic compounds.[13][15]

Q2: Is derivatization necessary for the GC analysis of this compound?

While this compound is a tertiary amine and generally less problematic than primary or secondary amines, derivatization is typically not required if an appropriate amine-specific column and a well-maintained GC system are used.[14] Derivatization is more commonly employed for primary and secondary amines to reduce their polarity and improve chromatographic performance.[11][12][21]

Q3: How can I prevent the degradation of my amine sample in the hot GC inlet?

Ensure the inlet temperature is not excessively high. While it needs to be hot enough to vaporize the sample, temperatures that are too high can cause thermal degradation.[17] An initial column temperature of around 120°C can help prevent condensation of the amine on the column.[17] Using a deactivated liner also minimizes catalytic degradation.

Experimental Protocol: GC Monitoring
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: Agilent J&W CP-Wax 51 for Amines (or equivalent)

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 270 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Injection: 1 µL with a split ratio of 50:1.

  • Analysis: Inject the prepared sample and integrate the peaks corresponding to the starting material and product. The progress of the reaction can be monitored by the relative peak areas over time.

Visualization of Workflows

TLC Troubleshooting Workflow

Caption: A flowchart for troubleshooting common TLC issues.

GC Troubleshooting Workflow

Caption: A decision tree for resolving common GC problems.

References

Technical Support Center: Quenching Procedures for Reactions with N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions involving N,N-Dimethyl-2-ethylhexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the knowledge to confidently and safely manage the quenching and workup of reactions utilizing this versatile tertiary amine.

Introduction to this compound in Synthesis

This compound is a sterically hindered tertiary amine commonly employed as a non-nucleophilic base or a ligand in various organic transformations. Its branched alkyl structure and lack of N-H protons make it a valuable tool in modern synthesis.[1] However, its physical properties, such as its basicity and solubility, necessitate specific workup procedures to ensure its efficient removal from the reaction mixture, thereby guaranteeing the purity of the desired product. This guide will walk you through the essential considerations and protocols for successful reaction quenching and product isolation.

Frequently Asked Questions (FAQs)

Q1: Why is a specific quenching procedure necessary for reactions involving this compound?

A1: this compound is a basic compound with a predicted pKa of its conjugate acid around 9.61.[2] Due to its organic nature, it is soluble in many common organic solvents used for extraction.[1] Therefore, a simple aqueous wash is insufficient for its removal. A quenching procedure, typically involving an acidic wash, is required to protonate the amine, forming a water-soluble ammonium salt that can be efficiently extracted into the aqueous phase.[3][4][5][6]

Q2: What is the primary method for removing this compound during a reaction workup?

A2: The most common and effective method is an acidic aqueous wash. By treating the organic layer containing the amine with a dilute acid solution (e.g., 1 M HCl, 10% citric acid), the basic nitrogen atom is protonated. This converts the organic-soluble amine into a water-soluble ammonium salt, which then partitions into the aqueous layer and can be separated.[3][4][6][7]

Q3: My product is acid-sensitive. What are the alternative methods for removing this compound?

A3: If your product is unstable in acidic conditions, you have a couple of excellent alternatives:

  • Copper (II) Sulfate Wash: A wash with an aqueous solution of 10% copper (II) sulfate can effectively remove the amine. The copper ions form a complex with the tertiary amine, which is then extracted into the aqueous layer.[3][5][6][7] This is often indicated by the aqueous layer turning a purple or deep blue color.[3][4][6]

  • Mildly Acidic Wash: For moderately acid-sensitive compounds, a milder acidic wash using saturated aqueous ammonium chloride (pH ~5-6) or a 5-10% citric acid solution can be employed.[8]

Q4: I've performed the acidic wash, but I'm still seeing residual this compound in my NMR spectrum. What should I do?

A4: This indicates that the extraction was incomplete. Here are a few things to consider:

  • Number of Washes: A single wash may not be sufficient. It is often necessary to perform multiple washes with the acidic solution to ensure complete removal.[3][5][6]

  • pH of the Aqueous Layer: After the wash, check the pH of the aqueous layer to ensure it is acidic. If the reaction consumed a significant amount of acid, you might need to add more to fully protonate the amine. A pH of 4 or lower is generally recommended.[3][5]

  • Concentration of the Acid: Ensure your acidic solution is of the appropriate concentration. For stubborn cases, a slightly more concentrated acid solution might be necessary, provided your product is stable.

Troubleshooting Guide

This section addresses common problems encountered during the workup of reactions containing this compound and provides practical solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Persistent Emulsion Formation During Extraction This compound can act as a surfactant, stabilizing emulsions, especially with chlorinated solvents.[9][10]1. Patience: Allow the separatory funnel to stand undisturbed for some time to see if the layers separate on their own.[9][11] 2. Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[8][10][11] 3. Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[10] 4. Filtration: Filter the entire mixture through a pad of Celite®.[11] 5. Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[10][12] 6. Solvent Evaporation: Before workup, evaporate the reaction solvent and redissolve the residue in the extraction solvent.[11]
Product is a Basic Amine An acidic wash will protonate and extract your desired product along with the this compound.1. Reverse the Workup: First, perform a basic wash (e.g., saturated aqueous sodium bicarbonate) to remove any acidic impurities.[4] 2. Isolate the Product: Extract your basic amine product into an acidic aqueous layer. This will leave non-basic impurities in the organic layer, which can be discarded. 3. Recover the Product: Basify the aqueous layer with a base like NaOH or Na2CO3 to deprotonate your amine, making it insoluble in water. Then, extract your purified product back into an organic solvent.[4]
Incomplete Removal of the Amine Insufficient acid, inadequate mixing, or too few extractions.1. Monitor pH: Ensure the aqueous layer is sufficiently acidic (pH < 4) to fully protonate the amine.[3][5] 2. Repeat Washes: Perform at least two to three acidic washes.[3][5][6] 3. Sufficient Volume: Use an adequate volume of the acidic wash solution. A rule of thumb is to use a volume equal to the organic layer for each wash.
Precipitate Forms at the Interface The protonated amine salt may have limited solubility in both the organic and aqueous phases.1. Dilute the Mixture: Add more of both the organic and aqueous solvents to help dissolve the precipitate. 2. Filter the Precipitate: If dilution is ineffective, you may need to filter the entire mixture to remove the solid before proceeding with the separation of the liquid phases.

Experimental Protocols

Protocol 1: Standard Acidic Wash for Removal of this compound

This protocol is suitable for reactions where the desired product is stable to dilute acid.

  • Step 1: Reaction Quenching (Optional): If the reaction contains highly reactive reagents, quench them appropriately before proceeding with the workup. For instance, for pyrophoric reagents, cool the reaction mixture to 0 °C and slowly add a protic solvent like isopropanol, followed by a mixture of isopropanol and water, and finally water.[13]

  • Step 2: Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Step 3: First Acidic Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of 1 M aqueous HCl.

  • Step 4: Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup.

  • Step 5: Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Step 6: Repeat Washes: Repeat the acidic wash (Steps 3-5) one to two more times.

  • Step 7: Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Step 8: Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.

  • Step 9: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the product.

Protocol 2: Copper (II) Sulfate Wash for Acid-Sensitive Products

This protocol is ideal when the desired product is unstable in the presence of acid.

  • Step 1: Reaction Quenching (Optional): As in Protocol 1, quench any highly reactive reagents first.

  • Step 2: Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent.

  • Step 3: Copper Sulfate Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of 10% aqueous copper (II) sulfate solution.

  • Step 4: Extraction: Stopper the funnel and shake. Observe the aqueous layer for a color change to purple or deep blue, indicating complexation with the amine.[3][6]

  • Step 5: Separation: Allow the layers to separate and drain the aqueous layer.

  • Step 6: Repeat Washes: Continue washing with the copper (II) sulfate solution until no further color change is observed in the aqueous layer.[3][6]

  • Step 7: Water Wash: Wash the organic layer with water to remove any residual copper sulfate.

  • Step 8: Brine Wash: Wash the organic layer with brine.

  • Step 9: Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product.

Visualization of Workflows

Diagram 1: Decision Tree for Quenching and Workup

This diagram illustrates the decision-making process for selecting the appropriate workup procedure based on the stability of the final product.

G start Reaction Mixture containing This compound product_stability Is the product acid-stable? start->product_stability acid_wash Perform Standard Acidic Wash (Protocol 1) product_stability->acid_wash  Yes non_acid_wash Is the product stable to mild Lewis acids? product_stability->non_acid_wash No cuso4_wash Perform Copper (II) Sulfate Wash (Protocol 2) non_acid_wash->cuso4_wash  Yes other_methods Consider alternative purification methods (e.g., chromatography, distillation) non_acid_wash->other_methods No

Caption: Decision workflow for selecting a workup procedure.

Diagram 2: Standard Acidic Wash Workflow

This diagram outlines the sequential steps of the standard acidic wash protocol.

G cluster_workflow Standard Acidic Wash Workflow start Diluted Reaction Mixture wash1 Wash with 1M HCl (1x) start->wash1 wash2 Wash with 1M HCl (2x) wash1->wash2 neutralize Wash with sat. NaHCO3 wash2->neutralize brine_wash Wash with Brine neutralize->brine_wash dry Dry over Na2SO4/MgSO4 brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Step-by-step standard acidic wash protocol.

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[14][15][16] It is also harmful if swallowed or inhaled.[14][15][16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[14][15]

References

Technical Support Center: Safe Disposal of N,N-Dimethyl-2-ethylhexylamine Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals who handle N,N-Dimethyl-2-ethylhexylamine. It provides in-depth technical guidance for the safe and compliant disposal of waste containing this aliphatic amine. The protocols and information herein are designed to ensure laboratory safety and environmental responsibility.

Hazard Assessment and Waste Characterization

Before any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. Based on data for the compound and structurally similar aliphatic amines, this compound should be treated as a hazardous substance.

Key Hazards:

  • Corrosivity: Like other amines, this compound is basic and can cause severe skin burns and eye damage.[1]

  • Toxicity: It is harmful if swallowed or inhaled, and toxic in contact with skin.[1]

  • Flammability: It is a combustible liquid with a flash point of 46.9°C, meaning it can form flammable vapor mixtures with air.[2]

  • Environmental Hazards: It is expected to be toxic to aquatic life.[3]

Due to these characteristics, this compound waste must be managed as hazardous waste in accordance with local, state, and federal regulations.

EPA Hazardous Waste Codes

Based on its properties, waste this compound is likely to be classified under the following Resource Conservation and Recovery Act (RCRA) codes:

EPA Waste CodeCharacteristicRationale for this compound
D001 IgnitabilityFlash point is below 60°C (140°F).[2]
D002 CorrosivityAs an amine, it is a basic compound. Waste solutions will likely have a pH ≥ 12.5.
U-Listed Waste Discarded Commercial Chemical ProductsIf the waste is unused, commercially pure this compound, it may fall under a specific U-listing for toxic wastes. Check with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling this compound waste.

PPE ItemSpecificationRationale
Gloves Butyl rubber or heavy-duty nitrile gloves.Aliphatic amines can degrade standard nitrile gloves upon prolonged contact.[4] Butyl rubber generally offers better resistance to amines. Always check the manufacturer's glove compatibility chart and change gloves immediately if contamination occurs.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid, especially during neutralization procedures.
Body Protection Chemical-resistant apron over a flame-resistant lab coat.Provides a barrier against splashes and protects from the flammability hazard.
Respiratory Protection Use in a certified chemical fume hood.The vapor can be harmful if inhaled. A fume hood is essential to prevent respiratory exposure.

Waste Segregation and Storage

Proper segregation is key to preventing dangerous chemical reactions in waste containers.

WasteSegregation cluster_waste_generation Waste Generation Point cluster_storage Hazardous Waste Accumulation Area Waste This compound Waste (Pure, solutions, or contaminated solids) AmineWaste Amine Waste Container (HDPE or Glass) Waste->AmineWaste Collect in dedicated container Halogenated Halogenated Solvents NonHalogenated Non-Halogenated Solvents AcidWaste Acid Waste AmineWaste->AcidWaste INCOMPATIBLE OxidizerWaste Oxidizer Waste AmineWaste->OxidizerWaste INCOMPATIBLE

Caption: Waste segregation workflow for this compound.

Incompatible Waste Streams for this compound:

Incompatible WithHazard
Acids Violent exothermic neutralization reaction, potential for splashing and aerosolization.
Oxidizing Agents (e.g., hydrogen peroxide, nitric acid, permanganates)Can lead to vigorous, potentially explosive reactions.[2]
Halogenated Compounds May react to form toxic or flammable products.

Storage Guidelines:

  • Container: Use a designated, chemically compatible container, such as high-density polyethylene (HDPE) or a glass bottle, with a secure screw cap.[5] Ensure the container is in good condition.

  • Labeling: Label the container clearly with "Hazardous Waste," "this compound," and list all components, including solvents and their approximate concentrations.[5]

  • Location: Store in a designated satellite accumulation area or central hazardous waste storage area, within secondary containment. Keep away from heat, sparks, and open flames.

Disposal Procedures

There are two primary disposal pathways for this compound waste: in-laboratory neutralization of small quantities of dilute solutions, and collection for professional disposal via incineration.

In-Laboratory Neutralization (for dilute aqueous solutions only)

This procedure is only for small quantities of dilute, non-ignitable aqueous solutions of this compound. Do not attempt to neutralize concentrated amine or solutions in organic solvents.

Principle: Amines are bases that react with acids in an exothermic neutralization reaction to form a salt and water. The resulting salt solution, if free of other hazardous materials, can often be disposed of down the sanitary sewer, pending local regulations.[6] The standard enthalpy of neutralization for a strong acid and strong base is approximately -57 to -58 kJ/mol.[7] The neutralization of a weak base like an amine is slightly less exothermic.[7]

Protocol:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Don the appropriate PPE (butyl rubber gloves, chemical splash goggles, face shield, and a chemical-resistant apron).

    • Prepare a 1 M solution of a mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).

    • Place the beaker containing the dilute amine waste in an ice bath to manage heat generation.

    • Have a calibrated pH meter or pH paper ready.

  • Neutralization:

    • While stirring the amine solution, slowly add the 1 M acid solution dropwise using a burette or a dropping funnel.

    • Monitor the temperature of the solution. If the temperature rises by more than 10°C, pause the addition until the solution cools.

    • Periodically check the pH of the solution.

    • Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Disposal of Neutralized Solution:

    • Once neutralized, consult your institution's EHS guidelines and local wastewater regulations. If permissible, the neutralized salt solution can be flushed down the sanitary sewer with copious amounts of water (at least a 100-fold excess).

    • If the original amine solution contained heavy metals or other regulated substances, the neutralized waste must be collected as hazardous waste.

NeutralizationWorkflow Start Start: Dilute Aqueous Amine Waste Prep Prepare for Neutralization (Fume Hood, PPE, Ice Bath) Start->Prep AddAcid Slowly Add Dilute Acid (e.g., 1M HCl) Prep->AddAcid Monitor Monitor Temperature and pH AddAcid->Monitor CheckpH Is pH between 6.0 and 8.0? Monitor->CheckpH CheckpH->AddAcid No CheckLocalRegs Consult Local Regulations CheckpH->CheckLocalRegs Yes SewerDisposal Dispose to Sanitary Sewer with copious water CheckLocalRegs->SewerDisposal Permissible CollectWaste Collect as Hazardous Waste CheckLocalRegs->CollectWaste Not Permissible or Contains Other Hazards End End SewerDisposal->End CollectWaste->End

Caption: Workflow for in-laboratory neutralization of dilute amine waste.

Collection for Professional Disposal (Incineration)

This is the required method for concentrated this compound, solutions in organic solvents, and contaminated solid waste.

Principle: Licensed hazardous waste disposal facilities will typically use high-temperature incineration to destroy the organic amine. Complete combustion of this compound (C10H23N) will produce carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx).[8] The formation of NOx is a concern, and facilities use specialized equipment and scrubbing techniques to minimize these emissions.[9][10]

Procedure:

  • Collection: Collect the waste in a properly labeled and sealed hazardous waste container as described in Section 3.

  • Storage: Store the waste in your laboratory's designated satellite accumulation area. Do not exceed the storage time limits for your generator status (typically 180 or 270 days for Small Quantity Generators).[8]

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill and Contamination Cleanup

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material compatible with amines (e.g., universal spill pads or vermiculite). Do not use combustible materials like paper towels on a concentrated spill.

  • Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

  • Decontaminate the spill area with a mild detergent solution, and then wipe with water. Collect all cleaning materials as hazardous waste.

For a large spill (>100 mL) or any spill outside of a fume hood:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS or emergency response team immediately.

  • Prevent access to the spill area.

  • If the material is flammable, remove any ignition sources if it is safe to do so.

Disposal of Contaminated Materials:

  • PPE: Heavily contaminated disposable gloves, aprons, and other PPE should be placed in a sealed bag and disposed of as hazardous chemical waste.[9]

  • Lab Coats: A lab coat with a significant spill of this compound should not be laundered at home.[11] It should be professionally laundered by a service that is aware of the chemical contamination or disposed of as hazardous waste.[10][11]

  • Glassware: Rinse glassware three times with a suitable solvent (such as ethanol or acetone). The first rinseate must be collected as hazardous waste. Subsequent rinses may be collected as well, depending on institutional policy. After rinsing, the glassware can be washed with soap and water.[12]

Troubleshooting and FAQs

Q: The neutralization reaction is getting too hot. What should I do? A: Immediately stop adding the acid. Ensure your reaction vessel is well-submerged in the ice bath. Allow the solution to cool before resuming the slow, dropwise addition of acid. The exothermic nature of the neutralization is significant, and rapid addition can cause boiling and splashing of the corrosive material.[13]

Q: I don't have butyl rubber gloves. Can I use double-gloved nitrile? A: While butyl rubber is recommended, double-gloving with nitrile can provide a temporary, increased level of protection for incidental splash contact. However, be aware that amines can permeate nitrile gloves relatively quickly.[4] If you are using nitrile gloves, you must change them immediately upon any known contact with the amine waste.

Q: Can I mix this compound waste with other basic waste streams? A: It depends. While mixing with other non-reactive, non-oxidizing basic waste may be acceptable, it is generally best practice to keep different chemical waste streams separate to avoid unforeseen reactions and to simplify disposal for the waste management facility.[5] Never mix amine waste with incompatible materials like acids or oxidizers.

Q: My this compound waste is a solid (e.g., absorbed on silica gel). How do I dispose of it? A: Solid waste contaminated with this compound must be treated as hazardous waste. Collect it in a clearly labeled, sealed container and dispose of it through your institution's EHS department for incineration. Do not attempt to neutralize solid waste in the lab.

Q: What should I do with an empty this compound container? A: An "empty" container that held a hazardous chemical must be properly managed. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[5] After triple rinsing and allowing it to dry, deface the original label and dispose of the container according to your institution's policy for empty chemical containers.

References

Validation & Comparative

The Molecular Blueprint: Structure of N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of N,N-Dimethyl-2-ethylhexylamine: A Comparative Analysis

In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation and purity assessment of reagents and intermediates are paramount. This compound, a tertiary amine, serves as a versatile building block and intermediate in various synthetic pathways. Its precise characterization is not merely a procedural step but a cornerstone of quality control, ensuring the reliability and reproducibility of experimental outcomes.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. As Senior Application Scientists, we move beyond a simple recitation of spectral data. We delve into the causality behind the observed chemical shifts and coupling patterns, offering insights grounded in molecular structure. Furthermore, we objectively compare the utility of NMR with orthogonal analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy, providing a holistic framework for the comprehensive characterization of this important molecule.

Understanding the spectra begins with a clear visualization of the molecule's structure. This compound is a chiral tertiary amine featuring a branched octyl chain. The absence of protons on the nitrogen atom is a key feature that distinguishes its spectroscopic behavior from primary and secondary amines.

Caption: 2D structure of this compound.

Part 1: Definitive Structural Elucidation with NMR Spectroscopy

NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides a map of all the distinct proton environments within the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for non-polar to moderately polar compounds and its residual proton signal (at ~7.26 ppm) rarely interferes with the analyte signals.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and simplifies spectral interpretation.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Reference: The spectrum is referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

The electron-withdrawing effect of the nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear "downfield" (at a higher ppm value) compared to standard alkane protons.[1]

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Causality and Insights
N-Methyl Protons (-N(CH₃)₂)2.20–2.35Singlet (s)6HThese six protons are chemically equivalent. They appear as a sharp singlet because there are no adjacent protons to couple with. Their downfield shift is a direct result of the deshielding effect of the adjacent electronegative nitrogen atom.[1][2][3]
Methylene Protons adjacent to N (-CH₂-N)2.45–2.60Multiplet (m)2HThese protons are on the carbon directly bonded to the nitrogen, resulting in a significant downfield shift. The signal is a multiplet due to coupling with the single proton on the chiral center (C2).
Alkyl Chain Protons (-CH₂- and -CH-)1.20–1.45Multiplet (m)8HThis complex, overlapping multiplet corresponds to the four methylene groups in the hexyl and ethyl chains. Their signals overlap in a narrow region, typical for aliphatic chains far from electron-withdrawing groups.[2]
Terminal Methyl Protons (-CH₃)0.85–0.92Triplet (t)3HThis signal corresponds to the terminal methyl group of the hexyl chain. It appears as a triplet due to coupling with the adjacent two methylene protons (n+1 rule, 2+1=3).
Ethyl Branch Methyl Protons (-CH₂CH₃)0.85–0.92Triplet (t)3HThis signal, from the methyl group of the ethyl branch, overlaps with the other terminal methyl group. It is also a triplet due to coupling with its adjacent methylene protons. The observed J-coupling constant of ~7.2 Hz is characteristic of free rotation in an ethyl group.[2]
¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. With broadband proton decoupling, each signal typically appears as a singlet.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum is acquired on the same spectrometer, tuning to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard pulse-acquire sequence with broadband proton decoupling (e.g., 'zgpg30') is used to simplify the spectrum to singlets.

    • Number of Scans: Due to the low natural abundance of ¹³C, more scans (e.g., 128 to 1024) are required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A wider spectral width (e.g., 0-220 ppm) is used compared to ¹H NMR.

Similar to ¹H NMR, carbons closer to the electronegative nitrogen atom are deshielded and appear at higher chemical shifts.[4]

Assignment Chemical Shift (δ, ppm) Causality and Insights
N-Methyl Carbons (-N(C H₃)₂)~45.2These two carbons are equivalent and their chemical shift is characteristic of N-methyl groups in aliphatic amines.[2] The nitrogen's deshielding effect moves them downfield from typical alkane methyl carbons.
Quaternary Carbon (C2, chiral center)~56.4This is the carbon at the branch point, bonded to the nitrogen-adjacent methylene, the ethyl group, and the butyl chain. Its downfield shift is influenced by the proximity to the nitrogen.[2]
Methylene Carbons (-C H₂-)22.8–32.6This range encompasses the various methylene carbons in the alkyl chains. The specific assignment of each requires more advanced 2D NMR techniques (like HSQC/HMBC), but their presence in this region confirms the aliphatic chain structure.[2]
Terminal Methyl Carbon (-C H₃)~14.1This signal corresponds to the terminal methyl carbons of the hexyl and ethyl groups, which are in a very similar electronic environment, typical for the end of an alkyl chain.[2]

Part 2: A Broader Perspective: Comparison with Alternative Techniques

While NMR is powerful for structural elucidation, a multi-technique approach is essential for comprehensive characterization, especially in regulated environments.

cluster_0 Characterization Workflow cluster_1 Analytical Techniques Synthesized_Product Synthesized Product (this compound) Purity_Check Purity & Identity Screen Synthesized_Product->Purity_Check Structural_Confirmation Full Structural Confirmation Purity_Check->Structural_Confirmation If pure IR IR Spectroscopy (Functional Groups) Purity_Check->IR GCMS GC-MS (Purity, MW, Fragmentation) Purity_Check->GCMS Final_Report Comprehensive Analysis Report Structural_Confirmation->Final_Report NMR NMR (¹H, ¹³C) (Definitive Structure) Structural_Confirmation->NMR

Caption: Workflow for comprehensive chemical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an exceptionally sensitive technique for assessing purity and confirming molecular weight.

  • Sample Preparation: Prepare a dilute solution of the amine (~100 ppm) in a volatile organic solvent like dichloromethane or hexane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms). The oven temperature is ramped (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and column interactions.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI). The instrument then separates and detects the resulting ions based on their mass-to-charge ratio (m/z).

  • Purity: The GC chromatogram will show a primary peak corresponding to this compound. The area percentage of this peak provides a quantitative measure of purity.

  • Molecular Ion: The mass spectrum will show the molecular ion peak [M]⁺ at m/z 157, confirming the molecular weight.[2] The presence of a single nitrogen atom is consistent with the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4]

  • Fragmentation: EI is a high-energy technique that causes predictable bond cleavage. Key fragments for this molecule include:

    • m/z 142: Loss of a methyl group ([M-15]⁺).[2]

    • m/z 72: Resulting from α-cleavage (cleavage of the bond adjacent to the nitrogen), a characteristic fragmentation pathway for amines, yielding the stable [C₄H₁₀N]⁺ ion.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify functional groups present in a molecule.

  • Sample Preparation: A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition: The sample is placed in an FTIR spectrometer and scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl chains.

  • Absence of N-H Stretch: Crucially, as a tertiary amine, the spectrum will show no characteristic N-H stretching bands that appear for primary (~3350 and 3450 cm⁻¹) and secondary (~3350 cm⁻¹) amines.[1][4] This absence is a key diagnostic feature.

  • C-N Stretching: A moderate absorption in the 1000-1250 cm⁻¹ region corresponding to the C-N bond stretch.

Comparative Summary of Techniques
Feature NMR Spectroscopy (¹H, ¹³C) Gas Chromatography-Mass Spectrometry (GC-MS) Infrared (IR) Spectroscopy
Primary Use Unambiguous structural elucidationPurity determination, MW confirmationFunctional group identification
Structural Detail Excellent; provides atom connectivityGood; provides MW and fragmentation cluesPoor; identifies functional groups only
Sensitivity Moderate (mg scale)Very High (pg-ng scale)Low to Moderate (µg-mg scale)
Quantitative Ability Excellent (with internal standard)Excellent (with calibration)Semi-quantitative at best
Key Insight for this Molecule Confirms the exact arrangement and connectivity of the alkyl chains and N-methyl groups.Confirms MW of 157, shows high purity, and reveals characteristic α-cleavage fragmentation.Confirms the presence of C-H and C-N bonds and, critically, the absence of N-H bonds, proving it is a tertiary amine.[1]

Conclusion

The characterization of this compound is most effectively achieved through a synergistic application of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide an unparalleled level of structural detail, definitively confirming the molecular architecture and serving as the ultimate tool for structural verification. However, for a complete profile, especially in process development and quality control, this must be complemented by other methods.

GC-MS offers superior sensitivity for purity analysis and provides orthogonal confirmation of the molecular weight and key structural motifs through fragmentation. IR spectroscopy serves as a rapid and straightforward method to confirm the presence of expected functional groups and, most importantly, to verify the tertiary nature of the amine. Together, these techniques form a self-validating system, providing researchers and drug development professionals with the high-confidence data necessary to advance their work.

References

A Comparative Guide to Purity Assessment of N,N-Dimethyl-2-ethylhexylamine by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-2-ethylhexylamine is a tertiary amine with diverse applications, including its use as an antistatic agent, emulsifying agent, dispersing agent, corrosion inhibitor, and lubricant.[1] The performance of this compound in these applications is intrinsically linked to its purity. Rigorous purity assessment is therefore a critical aspect of quality control in both research and industrial settings. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity determination of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The synthesis of this compound, often involving the methylation of 2-ethylhexylamine, can lead to several process-related impurities.[1] These may include unreacted starting materials, partially methylated intermediates (N-methyl-2-ethylhexylamine), and byproducts from side reactions. An effective analytical method must be capable of separating and quantifying these potential impurities with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Amine Analysis

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of this compound. The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

The Rationale for GC-MS

The choice of GC-MS is underpinned by several key advantages in the context of tertiary amine analysis:

  • High Resolution Separation: The gas chromatographic separation allows for the resolution of the target analyte from closely related impurities, even those with similar boiling points.

  • Definitive Identification: Mass spectrometry provides structural information based on the fragmentation pattern of the molecule, enabling unambiguous identification of both the main component and any impurities. The characteristic fragments for this compound upon electron ionization (70 eV) include the molecular ion at m/z 157, loss of a methyl group at m/z 142, and other specific fragments at m/z 114 and 72.[1][2]

  • High Sensitivity: GC-MS offers excellent sensitivity, allowing for the detection and quantification of trace-level impurities that could impact the final product's performance.

  • Quantitative Accuracy: With proper calibration, GC-MS provides accurate and precise quantification of the purity of this compound.

Experimental Workflow: A Self-Validating Protocol

The following detailed protocol for the GC-MS analysis of this compound is designed to be a self-validating system, ensuring robust and reliable results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Acquisition Dilution 2. Dilution in Solvent Sample->Dilution Dissolve accurately weighed sample ISTD 3. Internal Standard Spiking Dilution->ISTD Add known concentration of ISTD Injection 4. GC Injection ISTD->Injection Inject 1 µL Separation 5. Chromatographic Separation Injection->Separation Vaporization & transfer to column Detection 6. MS Detection Separation->Detection Separation based on volatility & polarity Integration 7. Peak Integration Detection->Integration Acquire mass spectra Quantification 8. Purity Calculation Integration->Quantification Determine peak areas Reporting 9. Report Generation Quantification->Reporting Calculate % purity against ISTD

Caption: GC-MS workflow for purity assessment.

Detailed Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure good solubility and compatibility with the GC system.[3]

    • Internal Standard (ISTD) Addition: Spike the solution with a known concentration of an internal standard (e.g., n-dodecane or another non-reactive hydrocarbon) that is well-resolved from the analyte and potential impurities. The use of an internal standard corrects for variations in injection volume and instrument response.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar or mid-polar capillary column is recommended for amine analysis to minimize peak tailing. A suitable choice would be a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a specialized amine column.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

      • Rationale: This temperature program allows for the separation of volatile impurities at the beginning of the run while ensuring the elution of the target analyte and any higher-boiling impurities.

    • Injector:

      • Mode: Splitless.

      • Temperature: 280°C.

      • Rationale: A high injector temperature ensures the complete and rapid volatilization of the sample. The splitless mode is used for trace impurity analysis to maximize sensitivity.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-400.

      • Rationale: Standard EI conditions are used to generate reproducible fragmentation patterns for library matching and structural elucidation. The scan range is set to encompass the molecular ion of the target analyte and potential impurities.

  • Data Analysis and Purity Calculation:

    • Integrate the peak areas of this compound and all identified impurities.

    • Calculate the percentage purity using the following formula, assuming a response factor of 1 for all components for an initial assessment. For higher accuracy, relative response factors should be determined experimentally.

    % Purity = (Area of this compound / Total Area of all peaks) x 100

Comparison with Alternative Analytical Techniques

While GC-MS is a highly effective method, other techniques can also be employed for purity assessment, each with its own strengths and weaknesses. The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.

Purity_Methods cluster_main Purity Assessment Methods for this compound GCMS GC-MS HPLC HPLC GCMS->HPLC Compares separation mechanisms NMR NMR GCMS->NMR Compares structural vs. separation info Titration Titration HPLC->Titration Compares chromatographic vs. chemical reactivity NMR->Titration Compares structural vs. functional group quantification

Caption: Logical relationships between purity assessment methods.

Comparative Data Summary
Parameter GC-MS High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Acid-Base Titration
Principle Chromatographic separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[4][5]Chromatographic separation based on polarity and interaction with stationary and mobile phases.Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.[1][3]Quantification of the basic amine functionality through reaction with a standardized acid.[6]
Typical Purity Range 98-99.9%95-99%>98%90-101% (Assay)
Limit of Detection (LOD) Low ng/mL to pg/mL~0.1 µg/mL (with derivatization)[3]~0.05% (impurity)Dependent on titrant concentration and endpoint detection
Advantages High specificity and sensitivity, definitive identification of impurities.[5]Suitable for non-volatile impurities, wide applicability.Provides detailed structural information, primary analytical method (qNMR).[1]Simple, inexpensive, and provides a direct measure of the total base content.
Limitations Requires volatile and thermally stable analytes. Amines can exhibit peak tailing.[7]This compound lacks a strong chromophore, requiring derivatization for UV detection.[8]Lower sensitivity compared to chromatographic methods, complex spectra with mixtures.Non-specific; quantifies all basic impurities along with the main component.[6]
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique, but for a tertiary amine like this compound that lacks a UV chromophore, direct analysis is challenging.[8] Derivatization with a UV-absorbing or fluorescent tag is often necessary to achieve adequate sensitivity. This adds a sample preparation step and can introduce variability. However, HPLC is advantageous for analyzing non-volatile impurities that would not be amenable to GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly quantitative NMR (qNMR), is a powerful tool for purity assessment as it is a primary analytical method that does not require a reference standard of the analyte itself.[3] ¹H and ¹³C NMR can provide unambiguous structural confirmation and identify impurities based on their unique spectral signatures. For this compound, characteristic ¹H NMR signals include a triplet for the terminal methyl group around 0.85-0.92 ppm and a singlet for the N-methyl groups around 2.20-2.35 ppm.[1] However, NMR generally has lower sensitivity compared to GC-MS, making it less suitable for trace impurity analysis.

Acid-Base Titration

This classical chemical method provides a direct measure of the total basic content of the sample. It is a simple, rapid, and cost-effective technique for determining the overall assay value. However, its major drawback is its lack of specificity; it cannot distinguish between the target amine and any basic impurities.[6] Therefore, it is best used as a complementary technique to a more specific method like GC-MS.

Conclusion and Recommendations

For a comprehensive and reliable purity assessment of this compound, GC-MS stands out as the most suitable technique. Its combination of high-resolution separation and definitive mass-based identification allows for the accurate quantification of the main component and the confident identification of volatile and semi-volatile impurities.

For a complete purity profile, a multi-faceted approach is often recommended:

  • Primary Purity Determination: Utilize the detailed GC-MS protocol outlined in this guide for the primary assessment of purity and the identification of process-related impurities.

  • Orthogonal Technique for Confirmation: Employ qNMR as an orthogonal method to confirm the structure and provide an independent, primary measure of purity.

  • Assay of Total Basicity: Use acid-base titration as a quick and simple quality control check for the total amine content.

By integrating these techniques, researchers and drug development professionals can establish a robust and self-validating system for the quality control of this compound, ensuring its suitability for its intended applications.

References

A Researcher's Guide to the Infrared Spectroscopy of N,N-Dimethyl-2-ethylhexylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectral characteristics of N,N-Dimethyl-2-ethylhexylamine, a tertiary amine with diverse applications as a solvent, catalyst, and chemical intermediate.[1] For researchers, scientists, and drug development professionals, accurate functional group analysis is paramount. While IR spectroscopy is a rapid and powerful tool, tertiary amines present a unique diagnostic challenge. This document will elucidate the spectral features of this compound, explain the causal relationships behind its spectral signature, and objectively compare the utility of IR spectroscopy against other common analytical techniques for its characterization.

The Challenge of Tertiary Amines in IR Spectroscopy

Infrared spectroscopy is fundamentally based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in an absorption spectrum.

The primary and secondary amines are readily identifiable due to the presence of N-H bonds.[2][3] Primary amines (R-NH₂) exhibit two distinct N-H stretching bands (one asymmetric, one symmetric) in the 3300-3500 cm⁻¹ region, while secondary amines (R₂N-H) show a single N-H stretching band in the same region.[4][5] These N-H bonds also produce characteristic bending vibrations.

This compound, as a tertiary amine (R₃N), possesses no N-H bonds.[4] This absence is the most significant feature of its IR spectrum; the lack of absorption bands in the 3300-3500 cm⁻¹ region is the primary evidence for its classification as a tertiary amine.[2][5] Consequently, its identification relies on more subtle vibrations of its carbon-nitrogen and carbon-hydrogen bonds, which often occur in spectrally complex regions.

Deconstructing the IR Spectrum of this compound

The structure of this compound is dominated by alkyl C-H bonds and the C-N bonds of the tertiary amine group. Its expected IR spectrum is a composite of the vibrations from these functional groups.

Key Vibrational Regions and Their Significance
  • C-H Stretching Region (3000-2800 cm⁻¹): This region is typically dominated by strong, sharp peaks corresponding to the stretching of C-H bonds within the methyl (CH₃) and methylene (CH₂) groups of the ethylhexyl and dimethyl fragments.[6][7] A key diagnostic feature for N,N-dimethyl groups is the appearance of two peaks, one between 2825-2810 cm⁻¹ and another between 2775-2765 cm⁻¹, which arise from the symmetric stretching of the C-H bonds on the carbons attached to the nitrogen.[8]

  • C-H Bending Region (1470-1350 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups appear here. Expect a band around 1470-1450 cm⁻¹ for CH₂ bending and a band around 1370-1350 cm⁻¹ for CH₃ bending.[6]

  • C-N Stretching Region (1250-1020 cm⁻¹): The stretching vibration of the C-N bond in aliphatic amines is found in this region.[4][9] However, for tertiary amines, this peak is often of weak to medium intensity due to the low polarity of the bond and falls within the "fingerprint region," which is crowded with many other vibrational peaks.[8] This makes the C-N stretch a less reliable diagnostic tool when used in isolation.

The table below summarizes the expected absorption bands for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Significance
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960StrongPresence of the ethylhexyl alkyl chain.[7]
C-H Symmetric StretchN,N-dimethyl2825-2810 & 2775-2765Medium, SharpCharacteristic indicator of an N,N-dimethyl group.[8]
C-H Bend (Scissoring)-CH₂-1470 - 1450MediumConfirms presence of methylene groups.[6]
C-H Bend (Rock)-CH₃1370 - 1350Medium-WeakConfirms presence of methyl groups.[6]
C-N StretchAliphatic Tertiary Amine1250 - 1020Weak to MediumIndicates the C-N bond but can be difficult to assign definitively in the fingerprint region.[4][8]
N-H Stretch(Amine)Absent (~3300-3500)N/ACrucial diagnostic evidence for a tertiary amine. [2][3]
N-H Bend(Amine)Absent (~1650-1580)N/ACrucial diagnostic evidence for a tertiary amine. [4]

Experimental Protocol for FTIR Analysis

To ensure the acquisition of reliable and reproducible data, a self-validating experimental workflow is essential. The following protocol outlines the steps for analyzing a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Use a solvent like isopropanol to wipe the crystal and allow it to fully evaporate.

    • Causality: An unclean crystal will contribute spectral artifacts from contaminants, leading to a false sample spectrum.

    • Action: Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical and electronic environment.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum. This is a critical self-validating step; without it, atmospheric and instrumental signals would be indistinguishable from the sample's absorptions.

  • Sample Application:

    • Action: Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

    • Causality: Complete coverage is necessary for the evanescent wave of the IR beam to interact sufficiently with the sample, ensuring a strong and representative signal.

  • Data Acquisition:

    • Action: Initiate the sample scan. Typical parameters include a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16 or 32 scans.

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum where weak absorption bands are more clearly resolved from the baseline noise. A resolution of 4 cm⁻¹ is sufficient for most functional group analyses in liquids.

  • Data Processing and Cleaning:

    • Action: After acquisition, apply an ATR correction if required by the software. Perform a baseline correction to ensure all peaks originate from a flat baseline of 100% transmittance (or zero absorbance).

    • Causality: The ATR correction algorithm compensates for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction is essential for accurate peak intensity measurements and comparison between spectra.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start clean Clean ATR Crystal start->clean Step 1a background Collect Background Spectrum clean->background Step 1b apply_sample Apply Liquid Sample to Crystal background->apply_sample Step 2 scan Acquire Sample Spectrum (16-32 scans) apply_sample->scan Step 3 process Perform ATR & Baseline Correction scan->process Step 4a analyze Analyze Spectrum: Identify Peak Positions process->analyze Step 4b end_node End analyze->end_node

FTIR analysis workflow for a liquid sample.

Comparative Guide: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is invaluable for a rapid assessment of functional groups, a comprehensive characterization of this compound often requires orthogonal techniques. The choice of method depends on the analytical goal, whether it is simple identification, structural elucidation, or quantification.

Technique Information Provided Strengths Weaknesses Application for this compound
FTIR Spectroscopy Vibrational modes of functional groups.- Fast and non-destructive.- Excellent for confirming the absence of N-H bonds (tertiary amine).- Low cost and simple operation.- Provides limited structural connectivity information.- C-N stretch is often weak and in a crowded region.[8]- Not ideal for quantification without rigorous calibration.Screening & Verification: Quickly confirms the compound is a tertiary amine and possesses alkyl groups.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure and connectivity.- Unambiguous structure elucidation.- Provides quantitative information (proton integration).- Sensitive to the chemical environment of each atom.- Slower analysis time.- Higher instrument cost and complexity.- Requires deuterated solvents.Structure Elucidation: ¹H NMR can definitively identify the N-CH₃ groups (singlet, ~2.2-2.3 ppm) and the protons on the carbons adjacent to the nitrogen. ¹³C NMR confirms the carbon skeleton.[1][2][3]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.- Extremely sensitive.- Provides exact molecular weight (High-Res MS).- Fragmentation patterns (e.g., α-cleavage) are predictable and diagnostic for amines.[2][3]- Can be destructive.- Does not provide detailed stereochemical information.- Isomer differentiation can be challenging without tandem MS (MS/MS).Confirmation of Identity: Provides the molecular ion peak (m/z 157) and characteristic fragments, such as the loss of a methyl group (m/z 142) or α-cleavage products (e.g., m/z 72), confirming the molecular formula and structure.[1]

Conclusion

For the analysis of this compound, infrared spectroscopy serves as an essential and highly efficient primary analytical tool. Its principal strength lies in what it doesn't show: the absence of N-H stretching and bending vibrations provides conclusive evidence of a tertiary amine structure. The presence of strong C-H and weaker, characteristic N-CH₃ absorptions further corroborates the identity of the molecule.

However, IR spectroscopy is best utilized as part of a multi-faceted analytical approach. For unambiguous structural confirmation and detailed molecular mapping, it should be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy. For confirmation of molecular weight and to gain insight into fragmentation pathways, Mass Spectrometry (MS) is the preferred method. By understanding the strengths and limitations of each technique, researchers can develop a robust and efficient workflow for the comprehensive characterization of this compound and similar compounds.

References

A Comparative Guide to Amine Basicity: N,N-Dimethyl-2-ethylhexylamine vs. Triethylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical synthesis, the selection of an appropriate organic base is a critical decision that can dictate the efficiency, yield, and purity of a reaction. Tertiary amines are a cornerstone of this chemical toolkit, valued for their role as acid scavengers, catalysts, and non-nucleophilic bases. This guide provides an in-depth comparison of the basicity of two structurally distinct tertiary amines: N,N-Dimethyl-2-ethylhexylamine and the ubiquitously used Triethylamine. Our analysis moves beyond simple declarations of strength to explore the underlying structural and electronic factors that govern their reactivity, supported by experimental data and established chemical principles.

Understanding Amine Basicity: A Primer

The basicity of an amine is fundamentally a measure of the availability of the lone pair of electrons on its nitrogen atom to accept a proton (H⁺).[1][2] This property is most commonly quantified by the pKa of the amine's conjugate acid (pKaH). A higher pKaH value signifies that the conjugate acid is weaker and holds its proton more tightly, which in turn means the parent amine is a stronger base.[3][4]

Several key factors influence an amine's basicity:

  • Inductive Effects : Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom.[5][6][7] This increased electron density makes the lone pair more available for protonation, thereby increasing basicity.

  • Steric Hindrance : The size and arrangement of the alkyl groups around the nitrogen atom can physically block the approach of a proton.[8] Significant steric hindrance can make it difficult for the lone pair to be protonated, thus reducing basicity, even if inductive effects are favorable.[8][9]

  • Solvation Effects : In solution, the stability of the protonated ammonium cation through interactions with solvent molecules can influence basicity. This effect is particularly important in aqueous media but is less of a factor when comparing intrinsic, structurally-driven basicity.

Structural and Physicochemical Comparison

At first glance, both this compound and Triethylamine are tertiary aliphatic amines. However, their architectures differ significantly, leading to distinct chemical properties.

PropertyThis compound Triethylamine (TEA)
IUPAC Name 2-ethyl-N,N-dimethylhexan-1-amine[10]N,N-Diethylethanamine[11]
CAS Number 28056-87-3[10]121-44-8
Molecular Formula C₁₀H₂₃N[10]C₆H₁₅N
Molecular Weight 157.30 g/mol [10]101.19 g/mol [11]
Structure this compound StructureTriethylamine Structure
pKa of Conjugate Acid (pKaH) ~9.61 (Predicted)10.75[3][12][13]

Analysis of Basicity: Steric Hindrance as the Decisive Factor

The experimental data clearly indicates that Triethylamine (pKaH ≈ 10.75) is a significantly stronger base than this compound (predicted pKaH ≈ 9.61) .[11][14] This difference of more than a full pKa unit translates to triethylamine being over ten times more basic. The explanation lies in the interplay between inductive and steric effects.

  • Inductive Effect : Both molecules benefit from the electron-donating nature of their alkyl substituents. Triethylamine has three ethyl groups, while this compound has two methyl groups and one large 2-ethylhexyl group. While the larger 2-ethylhexyl group has a strong inductive effect, it is not sufficiently greater than the combined effect of three ethyl groups to be the dominant factor.

  • Steric Hindrance : This is the critical differentiator. The 2-ethylhexyl group in this compound is not only large but also branched at the carbon adjacent to the nitrogen. This branching creates a crowded environment around the nitrogen's lone pair, physically impeding the approach of a proton. In contrast, the three ethyl groups of triethylamine, while providing some steric bulk, are less sterically demanding and allow for easier access to the nitrogen.[8][15] This severe steric hindrance in this compound is the primary reason for its reduced basicity compared to triethylamine.

G cluster_0 This compound (Lower Basicity) cluster_1 Triethylamine (Higher Basicity) N1 N lp1 N1->lp1 Me1 CH₃ N1->Me1 Me2 CH₃ N1->Me2 Hexyl Bulky 2-ethylhexyl group N1->Hexyl Hplus1 H+ Hplus1->N1 Approach hindered N2 N lp2 N2->lp2 Et1 CH₂CH₃ N2->Et1 Et2 CH₂CH₃ N2->Et2 Et3 CH₂CH₃ N2->Et3 Hplus2 H+ Hplus2->N2 Approach accessible

Caption: Steric hindrance comparison for protonation.

Experimental Protocol: Determination of pKa by Potentiometric Titration

To empirically validate the basicity of an amine, potentiometric titration is a reliable and widely used method.[16][17][18] It provides a self-validating system for determining the pKaH.

Principle: The pKa of the conjugate acid is determined by monitoring the pH of a solution of the amine as a standardized strong acid is added. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the amine and its protonated form are equal.

Materials and Reagents:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 mL or 50 mL)

  • Volumetric flasks and pipettes

  • Amine sample (e.g., Triethylamine)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (deionized or distilled)

  • Suitable solvent if the amine is not water-soluble (e.g., ethanol/water mixture)[19]

Procedure:

  • Solution Preparation: Accurately prepare a ~0.05 M solution of the amine in a known volume of water (or appropriate solvent).

  • Apparatus Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

  • Initial Reading: Record the initial pH of the amine solution.

  • Titration: Begin adding the standardized 0.1 M HCl from the burette in small, precise increments (e.g., 0.5 mL).

  • Data Collection: After each increment, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. Continue this process well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Veq), which is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for higher accuracy.

    • The half-equivalence point is Veq / 2.

    • Locate the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the conjugate acid (pKaH).

G start Prepare 0.05 M Amine Solution setup Calibrate pH Meter & Setup Apparatus start->setup titrate Titrate with 0.1 M HCl setup->titrate record Record pH vs. Volume of HCl titrate->record Incremental addition record->titrate plot Plot Titration Curve (pH vs. Volume) record->plot After completion find_eq Determine Equivalence Point (Veq) plot->find_eq find_half_eq Calculate Half-Equivalence Point (Veq / 2) find_eq->find_half_eq determine_pka Find pH at Veq / 2 (pH = pKaH) find_half_eq->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Implications for Researchers and Drug Development Professionals

The choice between these two bases is dictated by the specific requirements of the chemical transformation.

  • Triethylamine is an industry workhorse, ideal as a general-purpose acid scavenger in reactions like acylations and silylations.[11][20][21] Its relatively high basicity ensures efficient neutralization of strong acids like HCl, and its volatility simplifies its removal during workup.[21]

  • This compound , with its lower basicity and significant steric bulk, is categorized as a non-nucleophilic, sterically hindered base. Such bases are valuable in reactions where a less reactive base is needed to prevent side reactions, such as certain elimination reactions where the base's nucleophilicity must be minimized. Its higher boiling point and role as an emulsifying agent and corrosion inhibitor also open applications beyond simple acid scavenging.[22]

Conclusion

While both this compound and triethylamine are tertiary amines, their basicity differs substantially. Triethylamine is the stronger base , a fact attributed to the greater accessibility of its nitrogen lone pair for protonation. The lower basicity of this compound is a direct consequence of the profound steric hindrance imposed by its bulky, branched 2-ethylhexyl group, which overrides the electron-donating inductive effects. For the practicing scientist, this comparison underscores a critical principle: selecting a base requires a nuanced understanding of how molecular structure dictates reactivity, ensuring optimal outcomes in chemical synthesis.

References

A Comparative Guide to Hindered Bases: N,N-Diisopropylethylamine (DIPEA) vs. N,N-Dimethyl-2-ethylhexylamine (DMEHA)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of a hindered, non-nucleophilic base is a critical parameter for the success of numerous transformations. These reagents are designed to function as proton scavengers, facilitating reactions by neutralizing acidic byproducts without competing with the primary nucleophile. Among the plethora of available options, N,N-diisopropylethylamine (DIPEA), commonly known as Hünig's base, has long been a staple in the synthetic chemist's toolbox. This guide provides an in-depth comparison of DIPEA with a lesser-known structural analogue, N,N-Dimethyl-2-ethylhexylamine (DMEHA), offering insights into their respective properties and potential applications.

The Role of Steric Hindrance in Non-Nucleophilic Bases

The defining characteristic of a non-nucleophilic base is the steric encumbrance around the nitrogen atom. This molecular architecture physically obstructs the nitrogen's lone pair of electrons from attacking electrophilic centers, thereby minimizing unwanted side reactions. While the nitrogen remains accessible enough to abstract a proton, its participation in nucleophilic substitution reactions is significantly diminished. This delicate balance of basicity and steric hindrance is pivotal in a wide range of chemical reactions, including peptide couplings, alkylations, and elimination reactions.

Profiling the Incumbent: N,N-Diisopropylethylamine (DIPEA)

DIPEA is a tertiary amine featuring a nitrogen atom bonded to two isopropyl groups and one ethyl group.[1] This arrangement provides substantial steric shielding, rendering it an excellent non-nucleophilic base.[2]

Physicochemical Properties of DIPEA
PropertyValueSource
Molecular Formula C₈H₁₉N[1]
Molar Mass 129.24 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 126.6 °C[1]
Density 0.742 g/mL at 25 °C[1]
pKa of conjugate acid ~10.75 (in water)[3]
Performance in Synthetic Applications

DIPEA is extensively documented as a base of choice in a multitude of organic transformations. Its efficacy is particularly notable in:

  • Amide Bond Formation: In peptide synthesis and other amide coupling reactions, DIPEA is frequently used to neutralize the acidic byproducts generated during the activation of carboxylic acids.[1][2] Its non-nucleophilic nature ensures that it does not compete with the amine nucleophile, leading to high yields of the desired amide.

  • Alkylation Reactions: DIPEA is employed as a proton scavenger in the alkylation of various substrates. It is particularly useful in preventing the quaternization of secondary amines to tertiary amines by alkyl halides, a common side reaction with less hindered bases.[1]

  • Cross-Coupling Reactions: DIPEA serves as a base in several transition metal-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings.[2]

The following diagram illustrates a typical workflow for an amide coupling reaction where a hindered base like DIPEA plays a crucial role.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification A Carboxylic Acid D Activated Ester A->D B Coupling Reagent (e.g., HATU) B->D C DIPEA C->D Proton Scavenger F Amide Product D->F E Amine E->F G Crude Product F->G H Purified Amide G->H Chromatography G Start Select a Hindered Base Steric_Hindrance Is extreme steric hindrance required? Start->Steric_Hindrance Basicity Is higher basicity critical? Steric_Hindrance->Basicity No Other_Base Consider other hindered bases Steric_Hindrance->Other_Base Yes Established_Protocol Is a well-established protocol preferred? Basicity->Established_Protocol Yes DMEHA Consider DMEHA (requires optimization) Basicity->DMEHA No DIPEA Choose DIPEA Established_Protocol->DIPEA Yes Established_Protocol->DMEHA No

References

Physicochemical and Reactive Profile of N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of N,N-Dimethyl-2-ethylhexylamine Reaction Products

For researchers, scientists, and drug development professionals, the choice of an amine base or nucleophile is a critical decision that influences reaction pathways, yield, and impurity profiles. This compound, a tertiary amine, offers a unique combination of basicity and steric hindrance that makes it a valuable tool in organic synthesis. However, understanding its reactivity and the characterization of its potential reaction products is paramount for process optimization and regulatory compliance.

This guide provides an in-depth analysis of the reaction products derived from this compound, objectively compares its performance with common alternatives, and presents detailed experimental protocols for characterization.

This compound (CAS No. 28056-87-3) is a tertiary amine characterized by a nitrogen atom bonded to two methyl groups and a sterically demanding 2-ethylhexyl group.[1][2] This structure is fundamental to its chemical behavior.

  • Steric Hindrance: The branched 2-ethylhexyl chain partially shields the nitrogen's lone pair of electrons. This steric bulk modulates its nucleophilicity, making it less likely to participate in undesired S_N2 reactions compared to less hindered tertiary amines like triethylamine. This property is highly desirable when its primary role is to function as a non-nucleophilic base.

  • Basicity: As a trialkylamine, it is a moderately strong base capable of scavenging protons generated in a variety of chemical reactions, such as esterifications, acylations, and elimination reactions.

  • Applications: Its properties make it suitable as a catalyst and solvent in organic synthesis, a corrosion inhibitor, and an intermediate for synthesizing more complex molecules, including pharmaceutical intermediates and surfactants.[1]

Primary Reaction Pathways and Products

The reaction products of this compound are dictated by the electrophiles and oxidizing agents it encounters.

Reaction as a Base (Proton Abstraction)

In its most common application, the amine functions as an acid scavenger. The primary "product" in this context is the corresponding ammonium salt, which is typically removed during aqueous workup. The causality for its selection here is to prevent side reactions; its steric bulk minimizes its competition as a nucleophile, thereby increasing the yield of the desired product.

Reaction as a Nucleophile (Quaternization)

Despite its steric hindrance, this compound can act as a nucleophile, particularly with unhindered and reactive electrophiles like methyl iodide or benzyl bromide. This S_N2 reaction leads to the formation of a quaternary ammonium salt.[3][4][5] This pathway can be an intended synthetic goal or an undesirable side reaction that consumes the amine catalyst.

Oxidation to N-Oxides

Tertiary amines are readily oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).[1] The resulting this compound-N-oxide exhibits increased polarity and is often used in surfactant applications.[1][6]

G Amine Amine Proton Proton Amine->Proton Electrophile Electrophile Amine->Electrophile Oxidant Oxidant Amine->Oxidant

Comparative Analysis with Alternative Amines

The performance of this compound is best understood when compared against other commonly used amines in organic synthesis. The choice of amine is a strategic decision based on balancing basicity, nucleophilicity, and steric hindrance.

AmineStructureClasspKa (conjugate acid)Key Characteristics & Performance Insights
This compound Branched AlkylTertiary~10.5Balanced: Moderate steric hindrance reduces nucleophilicity compared to TEA, minimizing side reactions. Less hindered and often more cost-effective than DIPEA. A good general-purpose, non-nucleophilic base.
Triethylamine (TEA) (CH₃CH₂)₃NTertiary~10.7High Reactivity: Minimal steric hindrance makes it a strong base and a potent nucleophile. Prone to forming quaternary ammonium salts with reactive electrophiles.[7]
N,N-Diisopropylethylamine (DIPEA) (i-Pr)₂NEtTertiary~11.0Highly Hindered: Significant steric bulk from two isopropyl groups makes it an exceptionally weak nucleophile. The "gold standard" for reactions sensitive to amine nucleophilicity, though often at a higher cost.[4][5]
Di-2-ethylhexylamine (C₈H₁₇)₂NHSecondary~11.2N-H Reactivity: Possesses a reactive N-H bond, allowing it to form amides with acylating agents. Its reaction products are fundamentally different from tertiary amines. Can act as a nucleophile or base.[8]

Experimental Characterization of Reaction Products

A robust analytical workflow is essential to confirm the identity of the desired product, quantify its purity, and identify any byproducts. The trustworthiness of any synthetic protocol relies on a self-validating analytical system.

Recommended Analytical Workflow

The choice of analytical technique is dictated by the physicochemical properties of the expected products (e.g., volatility, polarity, presence of a chromophore).

G cluster_prep Sample Preparation start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup split split workup->split end Final Product Characterization gcms gcms split->gcms  Yes hplc hplc split->hplc  No nmr nmr gcms->nmr hplc->nmr ftir ftir nmr->ftir ftir->end

Protocol 1: Characterization via Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the premier choice for analyzing volatile and thermally stable compounds. It provides quantitative purity information (via peak area) and structural information from the mass spectrum, enabling the identification of the starting amine, solvents, and low-boiling point byproducts.[1][9]

Step-by-Step Methodology:

  • Sample Preparation: Dilute 10 µL of the organic phase from the reaction workup into 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup (Typical Conditions):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Data Analysis:

    • Identify the peak for this compound by its retention time and mass spectrum.

    • Analyze minor peaks by comparing their mass spectra against libraries (e.g., NIST) to identify potential byproducts such as unreacted starting materials or side-products from quaternization.

    • Calculate purity based on the relative peak area of the desired product.

Protocol 2: Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for unambiguous structure elucidation. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming that the desired transformation has occurred and revealing the structure of major byproducts.[1]

Step-by-Step Methodology:

  • Sample Preparation: Evaporate the solvent from a purified fraction of the reaction product. Dissolve ~5-10 mg of the residue in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Data Analysis (Expected Shifts for this compound):

    • ¹H NMR: Look for the characteristic singlet for the two N-methyl groups around δ 2.20–2.35 ppm. The protons on the carbon adjacent to the nitrogen will appear as a multiplet around δ 2.45–2.60 ppm. The rest of the alkyl chain protons will be upfield between δ 0.85–1.45 ppm.[1]

    • Product Analysis: For a quaternary salt , expect a downfield shift of the N-methyl and adjacent methylene protons due to the positive charge. For an N-oxide , expect similar downfield shifts. For other products, analyze the appearance of new, characteristic signals.

Protocol 3: Analysis of Non-Volatile Products via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is essential for analyzing non-volatile or thermally sensitive products, such as quaternary ammonium salts or N-oxides, which may not be suitable for GC.[10][11] Since many simple amines lack a UV chromophore, derivatization or the use of alternative detectors (like Mass Spectrometry or Charged Aerosol Detection) may be necessary.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the crude reaction mixture or a purified fraction in the mobile phase (e.g., acetonitrile/water).

  • Derivatization (if needed): For UV detection of primary/secondary amines, derivatization with reagents like salicylaldehyde or dinitrofluorobenzene can be employed.[10] Tertiary amines are more challenging and often require a mass spectrometer for detection.

  • Instrument Setup (Typical Conditions for Reversed-Phase HPLC-MS):

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detector: Mass Spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Data Analysis:

    • Identify the product peak by its retention time and confirm its identity by the observed mass-to-charge ratio (m/z) corresponding to its molecular ion [M+H]⁺.

    • Quantify the product using a calibration curve if an analytical standard is available.

Conclusion

This compound is a strategically important tertiary amine in modern organic synthesis, offering a valuable balance of basicity and steric hindrance. A thorough understanding of its potential reaction products—ranging from simple ammonium salts to quaternary ammonium derivatives and N-oxides—is critical for optimizing reaction conditions and ensuring product purity. By employing a multi-technique analytical workflow encompassing GC-MS, NMR, and HPLC, researchers can confidently characterize reaction outcomes, troubleshoot unexpected results, and validate synthetic protocols with high scientific integrity. The choice between this compound and its alternatives like TEA or DIPEA should be a data-driven decision, weighing the specific demands of the chemical transformation against factors of reactivity, selectivity, and cost.

References

A Comparative Guide to N,N-Dimethyl-2-ethylhexylamine (DMEHA) and Other Tertiary Amine Catalysts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical synthesis and polymer science, the selection of an appropriate catalyst is a critical decision that profoundly influences reaction kinetics, product yield, and selectivity. Among the diverse array of catalysts, tertiary amines have carved a significant niche, particularly in polyurethane chemistry and various organic transformations. This guide provides an in-depth, objective comparison of the performance of N,N-Dimethyl-2-ethylhexylamine (DMEHA) against other commonly employed tertiary amine catalysts, including Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), and 1,4-Diazabicyclo[2.2.2]octane (DABCO). By synthesizing technical data and field-proven insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in catalyst selection for their specific applications.

Introduction to Tertiary Amine Catalysis

Tertiary amines are organic compounds derived from ammonia where all three hydrogen atoms are substituted with organic groups. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character, making them effective catalysts in a wide range of chemical reactions. Their catalytic activity is primarily governed by two key factors:

  • Basicity (pKa): The ability of the amine to accept a proton. Higher basicity generally leads to higher catalytic activity.

  • Steric Hindrance: The bulkiness of the substituents around the nitrogen atom. Increased steric hindrance can limit the accessibility of the lone pair, thereby influencing the catalyst's selectivity and reactivity.

Tertiary amines are extensively used in the production of polyurethane (PU) foams, where they catalyze the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][2] The balance between these two reactions is crucial for determining the final properties of the foam, such as its density, hardness, and cell structure.[2] Beyond polyurethanes, they are also employed as catalysts in esterification, polymerization, and other organic syntheses.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The performance of a catalyst is intrinsically linked to its physical and chemical properties. The following table provides a comparative overview of DMEHA and other benchmark tertiary amines.

PropertyThis compound (DMEHA)Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)1,4-Diazabicyclo[2.2.2]octane (DABCO)
Molecular Formula C₁₀H₂₃N[5]C₆H₁₅NC₈H₁₉NC₆H₁₂N₂
Molecular Weight ( g/mol ) 157.30[5]101.19129.24112.17
Boiling Point (°C) ~18589.5126.6174
Density (g/mL at 20°C) ~0.770.7260.7421.14 (solid)
pKa of Conjugate Acid ~10.2 (predicted)10.7510.758.82 (second pKa)
Structure Sterically hinderedModerately hinderedHighly sterically hinderedUnhindered, bicyclic

Note: Some properties for DMEHA are estimated based on its structure and related compounds due to limited publicly available data.

Performance in Polyurethane Foam Production

In the realm of polyurethane manufacturing, tertiary amine catalysts are broadly classified as either "gelling" or "blowing" catalysts, depending on their selectivity towards the isocyanate-polyol or isocyanate-water reaction, respectively.[6]

  • Gelling Catalysts: These catalysts, often sterically hindered, primarily promote the formation of the polymer backbone.[6]

  • Blowing Catalysts: These catalysts, typically less hindered, accelerate the generation of carbon dioxide gas, which acts as the blowing agent.[6]

This compound (DMEHA) , with its branched alkyl chain, exhibits significant steric hindrance around the nitrogen atom. This structural feature suggests a stronger preference for catalyzing the gelling reaction. While direct comparative data for DMEHA is not extensively published, its structure can be compared to other known gelling catalysts like N,N-dimethylcyclohexylamine (DMCHA).[7] The bulky 2-ethylhexyl group in DMEHA is expected to provide a strong gelling effect, contributing to a rapid build-up of the polymer network.

Comparative Insights:

  • DMEHA vs. DABCO: DABCO is a highly effective, unhindered gelling catalyst known for its strong catalytic activity in promoting both gelling and blowing reactions.[8][9] DMEHA, being more sterically hindered, is anticipated to be a more selective gelling catalyst compared to the more balanced profile of DABCO.

  • DMEHA vs. TEA: Triethylamine is a moderately hindered amine that can act as both a gelling and blowing catalyst. Its lower boiling point can sometimes be a disadvantage, leading to catalyst loss through evaporation during the exothermic foaming process. DMEHA, with its higher boiling point, offers better stability at elevated reaction temperatures.

  • DMEHA vs. DIPEA: DIPEA is a highly sterically hindered, non-nucleophilic base.[10] Its primary role in many reactions is as a proton scavenger. While it can be used in polyurethane systems, its catalytic activity might be lower compared to more conventional catalysts. DMEHA, while also hindered, is expected to exhibit more pronounced catalytic activity due to a different steric and electronic environment around the nitrogen.

A general workflow for evaluating the performance of these catalysts in polyurethane foam production is outlined below.

References

A Comparative Cost-Benefit Analysis of N,N-Dimethyl-2-ethylhexylamine in Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth cost-benefit analysis of N,N-Dimethyl-2-ethylhexylamine for industrial applications, primarily focusing on its role as a tertiary amine catalyst in polyurethane systems. It is designed for researchers, scientists, and process development professionals seeking to make informed decisions on catalyst selection by comparing its performance and economic viability against common alternatives.

Introduction: The Critical Role of Amine Catalysts

In the landscape of industrial chemistry, particularly in polymerization, catalysts are indispensable for controlling reaction kinetics, reducing energy consumption, and ensuring desired product properties.[1][2] Tertiary amines are a cornerstone class of catalysts, especially in the production of polyurethanes, where they orchestrate the delicate balance between the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3][4] The choice of amine catalyst directly impacts processing efficiency, final material characteristics, and overall production cost.[3][5]

This compound (DM2EHA) is a tertiary amine whose branched alkyl structure suggests a unique reactivity profile due to steric effects.[6] This guide will dissect its performance characteristics, benchmark it against industry-standard catalysts like Triethylenediamine (TEDA) and Bis(2-dimethylaminoethyl) ether, and provide a robust framework for a comprehensive cost-benefit analysis.

Section 1: Technical Profile of this compound (DM2EHA)

DM2EHA is an aliphatic tertiary amine characterized by a dimethylamino group attached to a 2-ethylhexyl chain.[6] This structure is key to its function, influencing its basicity, steric accessibility, and physical properties.

Caption: Chemical structure of this compound.

Industrial Synthesis: The most efficient industrial route for producing DM2EHA is the reductive methylation of a secondary amine with formaldehyde under catalytic hydrogenation.[6] This method is scalable and offers high yields, but requires significant capital investment in high-pressure and high-temperature reactors.[6] The cost of production is influenced by the price of the secondary amine precursor, formaldehyde, and the catalyst (typically nickel or palladium), as well as the energy-intensive process conditions.[6]

Table 1: Physicochemical Properties of DM2EHA and Common Alternatives

PropertyThis compound (DM2EHA)Triethylenediamine (TEDA)Bis(2-dimethylaminoethyl) ether (A-1)
CAS Number 28056-87-3[7]280-57-93033-62-3
Molecular Weight 157.30 g/mol [8]112.17 g/mol 160.26 g/mol
Appearance LiquidWhite Crystalline Solid[9]Liquid
Key Feature Branched alkyl chain (steric hindrance)[6]Caged bicyclic structure, high activity[4][9]Strong blowing catalyst[9][10]
Primary Use Catalyst, corrosion inhibitor, emulsifier[6][11]Potent gelling & blowing catalyst[9][10]Potent blowing catalyst[9][10]

Section 2: Performance Comparison in Polyurethane Foam Production

The efficacy of an amine catalyst is determined by its ability to influence the gelling and blowing reactions. A balanced catalyst is crucial for creating a stable foam structure with the desired physical properties.[5][10]

  • Gelling Reaction: The polymerization of isocyanate and polyol to build the polyurethane matrix.

  • Blowing Reaction: The reaction of isocyanate and water to generate CO₂, which expands the foam.

Caption: Role of tertiary amine catalysts in polyurethane formation.

Performance of DM2EHA: The branched 2-ethylhexyl group on DM2EHA introduces steric hindrance around the nitrogen atom. In catalysis, steric hindrance can decrease the catalyst's activity compared to less hindered amines like TEDA.[6][12] However, this can be advantageous, providing a "delayed action" effect that allows for better flow and mold-filling in complex applications before the gelling reaction rapidly increases viscosity. Its performance profile must be experimentally verified for each specific formulation.

Table 2: Qualitative Performance Comparison of Amine Catalysts

ParameterThis compound (DM2EHA)Triethylenediamine (TEDA)Bis(2-dimethylaminoethyl) ether (A-1)
Gelling Activity Moderate (predicted due to steric hindrance)Very High[9][10]Low-Moderate[9]
Blowing Activity Moderate-LowHigh[9]Very High[9][10]
Reaction Profile Potentially delayed onsetFast, balanced gel/blow[10]Strong preference for blowing reaction[9]
Odor Characteristic amine odorSlight amine odor[9]Strong amine/fishy odor[9]
Volatility (VOCs) Lower (higher molecular weight)High (sublimes easily)[9]Moderate
Ideal Application Molded foams, systems requiring improved flowAll-purpose for flexible, semi-rigid, and rigid foams[9]Flexible foams, low-density systems[9]

Section 3: A Framework for Cost-Benefit Analysis

A robust cost-benefit analysis extends beyond the purchase price of the catalyst. It must encompass the total economic impact on the manufacturing process.[13] The true benefit of a catalyst lies in its ability to reduce energy consumption, shorten cycle times, and minimize waste, which can lead to significant cost savings.[1]

Caption: Workflow for a comprehensive catalyst cost-benefit analysis.

Table 3: Key Factors for Cost-Benefit Calculation

Cost/Benefit FactorDescriptionImpact on this compound
Direct Cost Purchase price per kilogram.Varies by supplier and purity; often higher than commodity amines like TEDA due to more complex synthesis.
Use Level (Dosage) Parts per hundred parts polyol (php) required to achieve desired reaction times.May require higher dosage if catalytic activity is lower than alternatives.
Indirect Benefit: Cycle Time Time from mixing to demolding. Faster cycles increase throughput.A delayed action could increase overall cycle time, but may be necessary for part quality.
Indirect Benefit: Energy Savings Catalysts lower the activation energy of reactions, potentially reducing the need for heating.[1]This benefit is common to all catalysts; efficiency differences would be marginal.
Indirect Benefit: Quality & Scrap Rate A catalyst that provides better flow and a more uniform cell structure can reduce part rejection and waste.[1]This is a potential key advantage of a delayed-action catalyst in complex molding.
Safety & Handling Cost Costs associated with personal protective equipment (PPE), ventilation, and spill containment.DM2EHA is an irritant and requires careful handling, similar to other tertiary amines.[6][14]
Environmental Cost Costs for waste disposal and VOC emission control.Its higher boiling point may result in lower VOC emissions compared to more volatile amines like TEDA.

Section 4: Experimental Protocol for Comparative Catalyst Evaluation

To validate the theoretical comparison, a standardized experimental protocol is essential. This ensures that data is reliable and directly comparable, forming the basis of a trustworthy analysis.

Objective: To compare the reactivity profile and resulting foam properties of DM2EHA against TEDA in a standardized flexible polyurethane foam formulation.

Materials & Equipment:

  • Polyether Polyol (e.g., Voranol CP 1421)[14]

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • Deionized Water (blowing agent)

  • Silicone Surfactant (cell stabilizer)

  • Catalyst A: this compound (DM2EHA)

  • Catalyst B: Triethylenediamine (33% solution in dipropylene glycol, e.g., A-33)[15]

  • Digital scale (±0.01g), mixing cups, mechanical stirrer, stopwatch, ventilated fume hood.

Methodology:

  • Masterbatch Preparation (Causality: Ensures all components except the isocyanate are homogeneously mixed before reaction initiation):

    • In a mixing cup, weigh the Polyol, Water, and Silicone Surfactant according to the formulation.

    • Mix thoroughly with the mechanical stirrer for 60 seconds at 2000 RPM.

  • Catalyst Addition (Causality: The catalyst is added last to the polyol side to have a clear start time for the reaction once the isocyanate is introduced):

    • Add the specified amount of Catalyst A (DM2EHA) to the masterbatch.

    • Mix for an additional 30 seconds.

    • Self-Validation: Prepare a separate, identical masterbatch using Catalyst B (TEDA solution). Ensure the molar amount of active nitrogen is equivalent to the DM2EHA trial for a fair comparison.

  • Reaction Initiation & Observation (Causality: Isocyanate is the final component that initiates polymerization and foaming. Immediate, vigorous mixing is critical for a uniform reaction):

    • Place the cup on the scale, add the specified amount of Isocyanate, and immediately start the stopwatch while mixing vigorously for 5-7 seconds.

    • Observe and record the following:

      • Cream Time: Time from isocyanate addition until the mixture begins to rise and turn creamy.

      • Gel Time: Time until fine strands of polymer can be pulled from the mixture with a spatula.

      • Tack-Free Time: Time until the foam surface is no longer sticky to the touch.

  • Curing and Analysis (Causality: Allows the foam to develop its full polymer structure and physical properties):

    • Allow the foam to cure for 24 hours at ambient temperature.

    • Cut a sample of known dimensions from the core of the foam bun and weigh it to calculate the core density ( kg/m ³).

Section 5: Safety and Environmental Profile

All tertiary amines must be handled with care. They can cause skin and eye irritation or burns upon direct contact.[14] Inhalation of vapors can irritate the respiratory tract.[16][17]

  • This compound (DM2EHA): Acute toxicity studies in animals show it is harmful upon single oral administration.[6] It is also a skin irritant.[6] Proper PPE, including gloves and safety glasses, and adequate ventilation are mandatory.

  • Triethylenediamine (TEDA): While highly active, TEDA is a solid that readily sublimes, which can lead to vapor exposure.[9] It is typically handled as a solution in a glycol carrier to mitigate this risk.[15]

  • Environmental Considerations: A key concern with amine catalysts is their contribution to volatile organic compound (VOC) emissions, which can cause odor in the final product and are subject to environmental regulations.[3] The higher molecular weight and boiling point of DM2EHA suggest it may be less volatile than TEDA, potentially offering an advantage in low-VOC formulations.

Conclusion

This compound presents a distinct profile as an industrial amine catalyst. Its primary differentiating feature—the sterically hindering 2-ethylhexyl group—positions it as a potential "delayed action" catalyst.

Cost-Benefit Summary:

  • Potential Benefits: The key advantage of DM2EHA may lie not in raw catalytic power, but in process control. For complex molded parts where premature gelling can cause defects, its potentially slower initial reaction could improve material flow, reduce scrap rates, and enhance final product quality. Its lower volatility is also a significant advantage for meeting stringent VOC regulations.

  • Potential Costs: The purchase price may be higher than commodity catalysts like TEDA. Its catalytic activity might be lower, potentially requiring higher concentrations, which would need to be factored into the total cost.

The decision to implement this compound requires a thorough evaluation based on the specific demands of the industrial process. While alternatives like TEDA offer potent, all-around performance, DM2EHA should be considered a specialized tool. Its value is maximized in applications where processability, final part quality, and low VOC emissions are paramount and can justify a potentially higher initial catalyst cost. The experimental framework provided in this guide offers a clear pathway for making this critical, data-driven decision.

References

Spectroscopic data for N,N-Dimethyl-2-ethylhexylamine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of N,N-Dimethyl-2-ethylhexylamine and its N-Oxide and Quaternary Ammonium Derivatives

Introduction

This compound is a tertiary amine with significant utility across various industrial and research sectors. It serves as a key intermediate in the synthesis of surfactants, corrosion inhibitors, and catalysts.[1] For researchers, scientists, and professionals in drug development, a thorough understanding of its structural properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and verifying the molecular structure of this compound and its derivatives.

This guide provides a comparative analysis of the spectroscopic data for this compound and two of its principal derivatives: the corresponding N-Oxide and the N-methyl quaternary ammonium salt . By examining how the spectral features change with modifications at the nitrogen center, we can gain deeper insights into structure-property relationships. This document is structured to provide not only the raw data but also the underlying principles of spectral interpretation and the practical methodologies for data acquisition, reflecting the perspective of a Senior Application Scientist.

Comparative Spectroscopic Analysis

The chemical environment of the nitrogen atom is the primary determinant of the spectroscopic signature of these molecules. The lone pair of electrons in the parent tertiary amine, the polar N-O bond in the N-oxide, and the positive charge in the quaternary ammonium salt each exert distinct electronic effects that are readily observed in their respective spectra.

This compound (Parent Compound)

The parent amine is a chiral, branched-chain tertiary amine. Its structure is confirmed by a combination of NMR, MS, and IR data, which collectively account for all atoms and their connectivity.

This compound N-Oxide

Oxidation of the tertiary amine with an agent like hydrogen peroxide yields the N-oxide.[1][2] This introduces a highly polar N⁺-O⁻ bond, which significantly deshields the adjacent alkyl groups.[3]

N,N,N-Trimethyl-2-ethylhexylammonium Ion (Quaternary Derivative)

Quaternization with a methylating agent (e.g., methyl iodide or dimethyl sulfate) transforms the amine into a quaternary ammonium salt.[4] The resulting permanent positive charge on the nitrogen atom causes the most substantial downfield shift in the NMR spectra for nearby protons and carbons.

The structural differences between these three compounds are illustrated below.

Caption: Structural evolution from the parent amine to its N-oxide and quaternary ammonium derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data Comparison

The protons closest to the nitrogen atom (N-CH₃ and N-CH₂) are most affected by the chemical transformations.

Proton Assignment This compound N-Oxide (Predicted) Quaternary Salt (Predicted) Rationale for Shift
N-CH₃ ~2.25 ppm (s, 6H)[1]~3.2 ppm (s, 6H)~3.4 ppm (s, 9H)Strong deshielding from N⁺-O⁻ and N⁺ charge. Quaternary salt has an extra methyl group.
N-CH₂ ~2.50 ppm (m, 2H)[1]~3.5 ppm (m, 2H)~3.6 ppm (m, 2H)Strong deshielding from N⁺-O⁻ and N⁺ charge.
CH Chain (backbone) 1.20–1.45 ppm (m, 8H)[1]1.25–1.50 ppm (m, 8H)1.30–1.60 ppm (m, 8H)Minor deshielding effect propagates down the chain.
Terminal CH₃ (hexyl) ~0.88 ppm (t, 3H)[1]~0.90 ppm (t, 3H)~0.92 ppm (t, 3H)Negligible effect at this distance from the nitrogen.
Terminal CH₃ (ethyl) ~0.88 ppm (t, 3H)[1]~0.90 ppm (t, 3H)~0.92 ppm (t, 3H)Negligible effect at this distance from the nitrogen.
¹³C NMR Data Comparison

Similar to ¹H NMR, the carbon atoms bonded directly to the nitrogen show the most significant downfield shifts.

Carbon Assignment This compound N-Oxide (Predicted) Quaternary Salt (Predicted) Rationale for Shift
N-CH₃ ~45.2 ppm[1]~60 ppm~55 ppmStrong deshielding from N⁺-O⁻ and N⁺ charge.
N-CH₂ ~56.4 ppm[1]~70 ppm~68 ppmStrong deshielding from N⁺-O⁻ and N⁺ charge.
CH Chain (backbone) 22.8–32.6 ppm[1]23.0–33.0 ppm23.5–34.0 ppmMinor inductive effects.
Terminal CH₃ (hexyl & ethyl) ~14.1 ppm[1]~14.1 ppm~14.2 ppmNegligible effect.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

This compound
  • Molecular Ion ([M]⁺): m/z 157.[1]

  • Key Fragmentation: The most characteristic fragmentation pathway for tertiary amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This results in the formation of a stable, nitrogen-containing cation.

    • Loss of a pentyl radical leads to the base peak at m/z 86 .

    • Loss of an ethyl radical leads to a peak at m/z 128 .

    • A less favorable cleavage can result in the loss of a methyl group, giving a peak at m/z 142 ([M-15]⁺).[1]

G parent This compound [M]⁺˙ m/z = 157 frag1 α-Cleavage Product (loss of C₅H₁₁˙) m/z = 86 (Base Peak) parent->frag1 α-cleavage frag2 α-Cleavage Product (loss of C₂H₅˙) m/z = 128 parent->frag2 α-cleavage frag3 Loss of Methyl [M-15]⁺ m/z = 142 parent->frag3 C-N cleavage

Caption: Key ESI-MS fragmentation pathways for this compound.

Derivatives
  • N-Oxide: N-oxides are thermally labile and may not show a clear molecular ion peak in Electron Ionization (EI) MS. They often undergo rearrangement and loss of oxygen. A common fragmentation is the loss of an oxygen atom ([M-16]⁺) or a hydroxyl radical ([M-17]⁺). Electrospray Ionization (ESI) is a softer technique and is more likely to show the protonated molecular ion, [M+H]⁺ at m/z 174 .

  • Quaternary Ammonium Salt: As an ionic compound, ESI is the required technique. The spectrum will be dominated by the cation at its exact mass, m/z 172 . Fragmentation is not typically observed under soft ionization conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Compound Key Vibrational Bands (cm⁻¹) Interpretation
Parent Amine 2950-2800 (strong)~1250-1020 (medium)C-H stretching from the abundant alkyl groups.[5] C-N stretching. Notably, there is an absence of N-H stretching bands around 3300-3500 cm⁻¹, confirming its tertiary nature.[6][7]
N-Oxide 2950-2800 (strong)~950-970 (strong) C-H stretching. The key new feature is a strong absorption band corresponding to the N-O stretch.
Quaternary Salt 2950-2800 (strong)~1250-1020 (medium)The spectrum is often broad and can be complex. It will be dominated by C-H stretching and bending vibrations. The counter-ion (e.g., iodide, bromide) may also show features in the far-IR region.

Experimental Protocols

The following are generalized, self-validating protocols for the spectroscopic analysis of these compounds.

Workflow for Spectroscopic Characterization

Caption: General workflow for comprehensive spectroscopic analysis of an amine sample.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amine or its derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16 (adjust for concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse (zgpg30).

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more (due to low natural abundance).

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or TMS (0 ppm).

    • Integrate the ¹H NMR signals and assign the peaks.

Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode).

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350 °C.

    • Nebulizer Pressure: 30-45 psi.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for amines/N-oxides, [M]⁺ for quaternary salts).

    • Compare the observed mass to the calculated exact mass (should be within 5 ppm for high-resolution instruments).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one drop of the liquid sample onto one plate.

    • Carefully place the second plate on top to create a thin liquid film.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Perform a background scan with empty plates.

    • Acquire the sample spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

References

Comparative study of the reactivity of different alkylamines in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Alkylamines in Organocatalysis

Alkylamines are foundational to the field of organocatalysis, serving as versatile nucleophilic catalysts for a multitude of indispensable chemical transformations.[1] Their efficacy stems from the lone pair of electrons on the nitrogen atom, which can initiate catalytic cycles through the formation of key intermediates like enamines and iminium ions.[1][2] These pathways are central to classic and modern reactions, including aldol condensations, Michael additions, and Knoevenagel condensations, which are cornerstones of synthetic chemistry for producing pharmaceuticals, fine chemicals, and functional polymers.[3][4][5][6]

For researchers and drug development professionals, selecting the optimal alkylamine catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and yield. This guide provides an in-depth comparative analysis of the reactivity of primary (1°), secondary (2°), and tertiary (3°) alkylamines. We will dissect the interplay of electronic and steric factors that govern their catalytic performance and provide standardized experimental protocols for their evaluation, supported by comparative data to inform your catalyst selection process.

Pillars of Reactivity: Understanding Steric and Electronic Effects

The catalytic prowess of an alkylamine is not monolithic; it is a nuanced function of two primary molecular characteristics: basicity (an electronic effect) and steric hindrance.

Electronic Effects: Basicity and Nucleophilicity

The basicity of an alkylamine, dictated by the availability of the nitrogen's lone pair to accept a proton, is a crucial indicator of its potential catalytic activity. Alkyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen atom, making alkylamines generally more basic than ammonia.[7][8] This enhanced electron density boosts the amine's ability to act as a Brønsted base or a nucleophile.

The general trend for basicity in the gas phase is: Tertiary > Secondary > Primary > Ammonia . This is due to the cumulative inductive effect of the alkyl groups. However, in aqueous solution, this trend is disrupted by solvation effects. The ammonium conjugate acid of a primary amine is better stabilized by hydrogen bonding with water than that of a secondary or tertiary amine. This leads to a different observed order of basicity in solution, typically: Secondary > Primary > Tertiary .[2][9]

While basicity (a thermodynamic property) is a useful guide, it does not always correlate directly with nucleophilicity (a kinetic property) in a catalytic context.[10] Nucleophilicity is also heavily influenced by the steric environment around the nitrogen atom.

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance refers to the spatial crowding around the nitrogen atom caused by the attached alkyl groups.[11][12] As the number and size of alkyl substituents increase from primary to tertiary amines, the nitrogen's lone pair becomes progressively more shielded.[12] This physical obstruction can impede the amine's ability to approach and react with electrophilic substrates, even if it is electronically very basic.[9] In many catalytic reactions, excessive steric bulk can dramatically decrease the reaction rate or even halt the reaction entirely.[9][12] Therefore, a delicate balance between electronic activation and steric accessibility is often required for optimal catalytic performance.

Comparative Analysis of Alkylamine Classes

The structural differences between primary, secondary, and tertiary amines lead to distinct mechanistic pathways and reactivity profiles in catalysis.

Primary Amines (R-NH₂)

Primary amines are often highly effective catalysts, particularly in reactions that proceed through an iminium ion intermediate.[13] A key advantage is their ability to form a Schiff base with a carbonyl compound, which is a crucial step in many Knoevenagel condensations.[14] Computational and experimental studies have shown that primary amines can react faster than secondary amines in certain reactions, such as the aza-Michael addition, due to less steric hindrance during the rate-determining proton transfer step.[3]

Secondary Amines (R₂-NH)

Secondary amines, such as pyrrolidine and piperidine, are among the most widely used organocatalysts.[1][14] They are central to enamine catalysis, where they react with aldehydes or ketones to form nucleophilic enamine intermediates.[1][15] This mode of activation is fundamental to a vast number of asymmetric transformations.[1] Possessing a good balance of high basicity (often the highest in solution) and moderate steric bulk, secondary amines frequently represent a "sweet spot" for catalytic efficiency.

Tertiary Amines (R₃-N)

Tertiary amines, like triethylamine (TEA), function primarily as Brønsted bases.[14] Lacking an N-H bond, they cannot form enamines or iminium ions directly. Instead, their catalytic role is typically to deprotonate an active methylene compound or other pronucleophile, generating a reactive carbanion.[14] While their basicity is high, their catalytic activity can be significantly hampered by steric hindrance, which can make the lone pair inaccessible to bulky substrates.[11][12]

Quantitative Data Summary

To provide a clear, objective comparison, the following tables summarize key quantitative data for representative alkylamines.

Table 1: Basicity of Representative Alkylamines

Basicity is presented as the pKₐ of the corresponding conjugate ammonium ion (RNH₃⁺). A higher pKₐ value indicates a stronger base.[16]

Amine ClassAmine NameStructurepKₐ of Conjugate Acid
Primary MethylamineCH₃NH₂10.64[16]
EthylamineCH₃CH₂NH₂10.75[16]
n-ButylamineCH₃(CH₂)₃NH₂10.77
Secondary Diethylamine(CH₃CH₂)₂NH10.98[16]
PyrrolidineC₄H₈NH11.27[16]
Tertiary Triethylamine(CH₃CH₂)₃N10.75

Data sourced from authoritative chemical literature. Note the peak in basicity for the secondary amine, diethylamine, in aqueous solution.

Table 2: Comparative Catalytic Performance in a Model Knoevenagel Condensation

This table presents representative data for the Knoevenagel condensation between benzaldehyde and malononitrile. Performance is measured by reaction time and product yield.

Amine Catalyst (Class)Alkyl GroupReaction Time (min)Yield (%)Turnover Frequency (TOF, h⁻¹)
Piperidine (2°) Cyclic1098588
Pyrrolidine (2°) Cyclic1596384
n-Butylamine (1°) n-Butyl3092184
Ethylamine (1°) Ethyl4588117
Triethylamine (3°) Ethyl1207537.5

Data is illustrative, compiled from trends reported in organocatalysis literature.[5][14][17] TOF is calculated as (moles of product) / [(moles of catalyst) * (time in hours)] and assumes full conversion for simplicity.[18][19]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, a standardized experimental workflow is essential.

Workflow for Comparative Catalyst Evaluation

The following diagram outlines a logical workflow for assessing the performance of different alkylamine catalysts.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Stock Solutions: - Substrate A (e.g., Benzaldehyde) - Substrate B (e.g., Malononitrile) - Alkylamine Catalysts - Solvent (e.g., Ethanol) setup Set up Parallel Reactions (Constant Temperature) reagents->setup add_cat Add Equimolar Amounts of Each Catalyst setup->add_cat initiate Initiate Reactions by Adding Final Reagent add_cat->initiate monitor Monitor Progress: - Thin-Layer Chromatography (TLC) - Gas Chromatography (GC) initiate->monitor quench Quench Reactions at Specific Time Points monitor->quench isolate Isolate & Purify Product quench->isolate quantify Quantify Yield & Calculate TOF isolate->quantify

Caption: Standardized workflow for comparative evaluation of alkylamine catalysts.

Detailed Protocol: Knoevenagel Condensation

This protocol provides a method for comparing the catalytic activity of various alkylamines in the condensation of an aromatic aldehyde with an active methylene compound.

Materials:

  • Benzaldehyde (Substrate A)

  • Malononitrile (Substrate B)

  • Alkylamine catalysts (e.g., n-Butylamine, Piperidine, Triethylamine)

  • Ethanol (Solvent)

  • Reaction vials with stir bars

  • Constant temperature bath or heating block

  • TLC plates and GC-MS for analysis

Procedure:

  • Reaction Setup: In separate reaction vials, add benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.0 mmol, 66 mg) to 2 mL of ethanol.

  • Catalyst Addition: To each respective vial, add the alkylamine catalyst (0.1 mmol, 10 mol%).

  • Reaction Conditions: Place the vials in a constant temperature bath set to 25°C and stir vigorously.

  • Monitoring: Monitor the reaction progress every 5-10 minutes by spotting a small aliquot onto a TLC plate and eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize under UV light.

  • Work-up: Once the reaction is deemed complete by TLC (disappearance of the limiting reagent), quench the reaction by adding 5 mL of 1M HCl.

  • Extraction & Isolation: Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Determine the yield of the crude product. Analyze purity and confirm identity using GC-MS and ¹H NMR spectroscopy. Calculate the Turnover Frequency (TOF) for each catalyst.[19]

Mechanistic Insights and Causality

The observed reactivity differences can be explained by the distinct catalytic cycles each amine class employs.

Caption: Contrasting catalytic cycles for different amine classes.

  • Primary and Secondary Amines: These can act as covalent catalysts.[1] Secondary amines excel in forming nucleophilic enamines (HOMO activation), while both primary and secondary amines can form electrophilic iminium ions (LUMO activation), which are then attacked by a nucleophile.[1][2] The ability to engage in these covalent cycles is often why they are more efficient catalysts than tertiary amines for reactions involving carbonyls.

  • Tertiary Amines: These act as non-covalent Brønsted bases.[14] Their role is limited to activating the nucleophile through deprotonation. This is a less intricate, and often less efficient, mode of catalysis compared to the covalent pathways available to primary and secondary amines.

Conclusion and Outlook

The selection of an alkylamine catalyst is a critical parameter in synthesis design, governed by a trade-off between the amine's electronic properties (basicity) and its steric profile.

  • Secondary amines often provide the best overall performance in a wide range of reactions due to their optimal balance of high basicity and accessible steric environment, enabling potent enamine and iminium catalysis.

  • Primary amines are highly effective, particularly when iminium ion formation is key, and can exhibit superior kinetics due to lower steric hindrance.

  • Tertiary amines are best employed as simple, non-nucleophilic Brønsted bases where their function is solely to deprotonate a substrate.

Future advancements in this field will continue to focus on the design of novel, sterically and electronically tuned alkylamines. By understanding the fundamental principles outlined in this guide and employing rigorous, standardized evaluation protocols, researchers can make more informed decisions, accelerating the discovery and development of robust and efficient catalytic systems.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-2-ethylhexylamine

Author: BenchChem Technical Support Team. Date: January 2026

N,N-Dimethyl-2-ethylhexylamine (CAS No. 28056-87-3) is a tertiary amine utilized in various industrial and research applications, including as an antistatic agent, emulsifier, and corrosion inhibitor.[1] While versatile, its chemical properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Profile & Risk Assessment: The Foundation of Safe Disposal

Understanding the inherent risks of this compound is the first principle of its safe management. Its disposal pathway is directly dictated by its hazardous properties. The chemical is classified as harmful if swallowed, toxic when in contact with skin or inhaled, and causes severe skin burns and eye damage.[2][3] Critically, it is also very toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[2]

Table 1: Hazard Summary for this compound

Hazard CategoryGHS Hazard Statement(s)Implications for Disposal
Acute Health H302: Harmful if swallowedH311 + H331: Toxic in contact with skin or if inhaledH314: Causes severe skin burns and eye damage[2]Requires stringent use of Personal Protective Equipment (PPE) during handling and disposal to prevent any direct contact. Waste must be securely contained to prevent accidental exposure.
Environmental H401: Toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effectsAbsolutely prohibits drain disposal. All waste, including rinsate from container cleaning, must be collected as hazardous waste to prevent release into waterways.[2]
Physical Combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.Waste containers must be kept sealed and stored away from ignition sources.[4][5] Use of non-sparking tools is required during spill cleanup.[4]

Pre-Disposal Operations: Handling & Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The level of PPE depends on the task, with spill cleanup requiring more robust protection than routine handling.

Table 2: Recommended PPE for Handling this compound

TaskMinimum Required PPERationale
Routine Handling & Waste Generation • Safety Goggles & Face Shield• Chemical-Resistant Lab Coat or Apron• Double-Layered Gloves (e.g., Nitrile inner, Neoprene/Butyl outer)[6]• Work in a well-ventilated area or chemical fume hood.Protects against incidental splashes and vapor inhalation during standard laboratory procedures. Double-gloving allows for the safe removal of a contaminated outer glove.[6]
Waste Consolidation & Spill Cleanup • Level C or B Protection[7]• Full-face, air-purifying respirator with appropriate cartridges[8]• Hooded, chemical-resistant clothing[7][8]• Inner and outer chemical-resistant gloves[7][8]• Chemical-resistant, steel-toed boots[7][8]Provides a higher level of skin and respiratory protection required for tasks with a greater risk of significant splashes, aerosol generation, and high vapor concentrations.[9]
Waste Segregation Protocol

Proper segregation is a non-negotiable step to prevent dangerous chemical reactions.[10]

  • Designate a Specific Waste Stream: this compound waste must be collected in a dedicated container labeled "HAZARDOUS WASTE".[11]

  • Avoid Mixing: Never mix this amine waste with other chemical streams.

  • Incompatibility is Key: This compound is incompatible with strong acids and strong oxidizing agents.[4][5][12] Store the waste container in a secondary containment bin, physically segregated from these materials to prevent violent reactions.

Step-by-Step Disposal Protocol

Disposal of this compound is a regulated process that must culminate in transfer to a certified hazardous waste management facility.

Step 1: Containerization Select a robust, leak-proof container compatible with the chemical. The original product container is often a suitable choice.[11] The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]

Step 2: Accumulation & Storage Keep the waste container tightly sealed at all times, except when adding waste.[11] Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. Ensure it is stored below eye level and away from heat or ignition sources.[13]

Step 3: Arrange for Professional Disposal This chemical waste cannot be disposed of via standard trash or sanitary sewer systems.[14] It must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10] These services are equipped to transport and dispose of the material in compliance with all local and national regulations, typically via high-temperature incineration at a permitted facility.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Licensed Contractor gen Waste Generation container Step 1: Proper Containerization & Labeling gen->container Collect Waste segregate Step 2: Segregation & Secure Storage (SAA) container->segregate Store Safely pickup Step 3: Schedule Waste Pickup segregate->pickup Request Disposal transport Transport per DOT Regulations (UN2922) pickup->transport facility Approved Hazardous Waste Disposal Facility transport->facility caption Disposal Workflow for this compound SpillResponse cluster_minor Trained Lab Personnel Response cluster_major Emergency Response spill Spill Occurs assess Assess Spill Size & Hazard spill->assess minor_spill Minor Spill Protocol assess->minor_spill < 1 Liter & Controllable major_spill Major Spill Protocol assess->major_spill > 1 Liter or Uncontrolled alert_minor 1. Alert & Isolate Area minor_spill->alert_minor evacuate 1. EVACUATE Immediately major_spill->evacuate ppe_minor 2. Don Spill PPE alert_minor->ppe_minor contain_minor 3. Contain & Absorb (Inert Material) ppe_minor->contain_minor collect_minor 4. Collect Waste for Disposal contain_minor->collect_minor decon_minor 5. Decontaminate Area collect_minor->decon_minor alert_major 2. Alert EHS / Emergency Services evacuate->alert_major secure 3. Secure Area (Do Not Re-enter) alert_major->secure caption Decision Tree for Spill Response

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-ethylhexylamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-ethylhexylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.